NVP-BHG712
Beschreibung
Eigenschaften
IUPAC Name |
4-methyl-3-[(1-methyl-6-pyridin-3-ylpyrazolo[3,4-d]pyrimidin-4-yl)amino]-N-[3-(trifluoromethyl)phenyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20F3N7O/c1-15-8-9-16(25(37)32-19-7-3-6-18(12-19)26(27,28)29)11-21(15)33-23-20-14-31-36(2)24(20)35-22(34-23)17-5-4-10-30-13-17/h3-14H,1-2H3,(H,32,37)(H,33,34,35) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCCPLJOKGAACRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)NC3=C4C=NN(C4=NC(=N3)C5=CN=CC=C5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20F3N7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90587779 | |
| Record name | 4-Methyl-3-{[1-methyl-6-(pyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}-N-[3-(trifluoromethyl)phenyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90587779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
503.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
940310-85-0 | |
| Record name | NVP-BHG 712 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0940310850 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methyl-3-{[1-methyl-6-(pyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}-N-[3-(trifluoromethyl)phenyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90587779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 940310-85-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NVP-BHG 712 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N86NEM4R7Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of NVP-BHG712
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
NVP-BHG712 is a potent and selective small molecule inhibitor of the EphB4 receptor tyrosine kinase. This document provides a comprehensive overview of its mechanism of action, detailing its molecular interactions, effects on key signaling pathways, and its impact on physiological processes, particularly angiogenesis. It also addresses the critical issue of a commonly occurring regioisomer, NVPiso, which exhibits a distinct target profile. This guide is intended to serve as a technical resource, providing detailed experimental methodologies, quantitative data, and visual representations of the underlying biological processes to facilitate further research and development.
Introduction to this compound
This compound is a pyrazolo[3,4-d]pyrimidine-based compound initially developed as a selective inhibitor of the EphB4 (Ephrin type-B receptor 4) kinase. The Eph receptors constitute the largest family of receptor tyrosine kinases and, along with their ephrin ligands, play crucial roles in a variety of developmental processes, including axon guidance, cell migration, and angiogenesis. Dysregulation of Eph/ephrin signaling has been implicated in the pathophysiology of several diseases, including cancer.
Specifically, the EphB4 receptor and its cognate ligand, ephrinB2, are critically involved in embryonic vessel development and pathological angiogenesis, such as that observed in tumor growth. This compound was designed to target the ATP-binding site of the EphB4 kinase domain, thereby inhibiting its autophosphorylation and downstream signaling.
A crucial consideration for researchers working with this compound is the existence of a regioisomer, NVPiso, which differs by the position of a single methyl group. This seemingly minor structural change leads to a significant alteration in the kinase selectivity profile, with NVPiso demonstrating a preference for DDR1 (Discoidin Domain Receptor 1) over EphB4. Commercially available this compound has often been found to be this regioisomer, highlighting the importance of verifying the identity of the compound used in experimental studies.
Mechanism of Action
The primary mechanism of action of this compound is the competitive inhibition of the ATP-binding site within the kinase domain of the EphB4 receptor. This inhibition prevents the autophosphorylation of the receptor upon binding of its ligand, ephrinB2. As a consequence, the downstream signaling cascade, known as "forward signaling," is blocked.
Inhibition of EphB4 Forward Signaling
EphB4 forward signaling is initiated by the binding of ephrinB2, leading to receptor dimerization and trans-autophosphorylation of tyrosine residues in the cytoplasmic domain. These phosphorylated tyrosines serve as docking sites for various downstream signaling molecules containing SH2 domains, activating multiple pathways that regulate cell adhesion, migration, and proliferation. By inhibiting the initial autophosphorylation step, this compound effectively abrogates these downstream effects.
Impact on VEGF-Driven Angiogenesis
A significant consequence of EphB4 inhibition by this compound is the suppression of VEGF (Vascular Endothelial Growth Factor)-driven angiogenesis.[1][2] While this compound has minimal direct inhibitory activity against VEGFR2 (VEGF Receptor 2), its action on EphB4 signaling interferes with the angiogenic process stimulated by VEGF.[1][3] This suggests a critical crosstalk between the EphB4 and VEGF signaling pathways in the regulation of blood vessel formation.[1] Inhibition of EphB4 forward signaling is sufficient to block VEGF-induced angiogenesis, highlighting the non-redundant role of EphB4 in this process.[1][2]
dot
Caption: this compound inhibits EphB4 signaling and its crosstalk with the VEGF pathway.
Data Presentation: Kinase Selectivity Profile
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and potential off-target effects. This compound has been profiled against a broad panel of kinases, demonstrating high selectivity for EphB4. The following tables summarize the quantitative data for this compound and its regioisomer, NVPiso.
Table 1: Inhibitory Activity of this compound against Key Kinases
| Target Kinase | Assay Type | IC50 / ED50 (nM) | Reference |
| EphB4 | Cell-based | 25 | [3] |
| VEGFR2 | Cell-based | 4200 | [3] |
| c-Raf | Biochemical | 395 | [3] |
| c-Src | Biochemical | 1266 | [3] |
| c-Abl | Biochemical | 1667 | [3] |
| EphA2 | Cell-based | - | - |
| EphB2 | Cell-based | - | - |
| EphB3 | Cell-based | - | - |
| EphA3 | Cell-based | - | - |
Table 2: Comparative Inhibitory Activity of this compound and NVPiso
| Target Kinase | Compound | Assay Type | IC50 (nM) | Reference |
| EphB4 | This compound | NanoBRET | 3.0 | |
| EphB4 | NVPiso | NanoBRET | 1660 | |
| DDR1 | This compound | Biochemical | >10000 | |
| DDR1 | NVPiso | Biochemical | 11 | |
| EphA2 | This compound | NanoBRET | 3.3 | |
| EphA2 | NVPiso | NanoBRET | 163 |
dot
Caption: Target preference of this compound and its regioisomer NVPiso.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the validation and extension of scientific findings. The following sections provide methodologies for key experiments used to characterize the mechanism of action of this compound.
In Vitro Kinase Assay
This protocol describes a general method for assessing the inhibitory activity of this compound against purified EphB4 kinase.
Objective: To determine the IC50 value of this compound for EphB4 kinase activity.
Materials:
-
Recombinant human EphB4 kinase (catalytic domain)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)
-
This compound stock solution (in DMSO)
-
³²P-γ-ATP or ADP-Glo™ Kinase Assay (Promega)
-
96-well plates
-
Phosphocellulose paper and scintillation counter (for radiometric assay) or luminometer (for ADP-Glo™)
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
In a 96-well plate, add the recombinant EphB4 kinase and the peptide substrate to each well.
-
Add the diluted this compound or DMSO (vehicle control) to the respective wells and incubate for a pre-determined time (e.g., 10 minutes) at room temperature.
-
Initiate the kinase reaction by adding ATP (containing ³²P-γ-ATP for radiometric assay).
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction (e.g., by adding 3% phosphoric acid for radiometric assay).
-
For Radiometric Assay: a. Spot a portion of the reaction mixture onto phosphocellulose paper. b. Wash the paper extensively to remove unincorporated ³²P-γ-ATP. c. Measure the incorporated radioactivity using a scintillation counter.
-
For ADP-Glo™ Assay: a. Follow the manufacturer's protocol to measure the amount of ADP produced, which is proportional to kinase activity.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
dot
Caption: Workflow for an in vitro kinase inhibition assay.
Cellular Autophosphorylation Assay
This protocol outlines a method to assess the ability of this compound to inhibit EphB4 autophosphorylation in a cellular context.
Objective: To determine the ED50 value of this compound for the inhibition of ligand-induced EphB4 autophosphorylation.
Materials:
-
HEK293 or A375 cells stably overexpressing human EphB4
-
Cell culture medium and supplements
-
This compound stock solution (in DMSO)
-
EphrinB2-Fc ligand
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-EphB4 antibody for immunoprecipitation
-
Anti-phosphotyrosine antibody for Western blotting
-
Protein A/G agarose beads
-
SDS-PAGE and Western blotting reagents and equipment
Procedure:
-
Seed the EphB4-overexpressing cells in culture plates and grow to near confluency.
-
Starve the cells in serum-free medium for several hours.
-
Pre-treat the cells with various concentrations of this compound or DMSO (vehicle control) for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with pre-clustered ephrinB2-Fc for a short period (e.g., 15-20 minutes) to induce EphB4 autophosphorylation.
-
Wash the cells with cold PBS and lyse them with lysis buffer.
-
Clarify the cell lysates by centrifugation.
-
Immunoprecipitate EphB4 from the lysates using an anti-EphB4 antibody and protein A/G agarose beads.
-
Wash the immunoprecipitates to remove non-specific binding.
-
Elute the protein from the beads and separate by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane and perform Western blotting.
-
Probe the membrane with an anti-phosphotyrosine antibody to detect phosphorylated EphB4.
-
Strip and re-probe the membrane with an anti-EphB4 antibody to determine the total amount of immunoprecipitated EphB4.
-
Quantify the band intensities and normalize the phosphotyrosine signal to the total EphB4 signal.
-
Calculate the percentage of inhibition and determine the ED50 value.
In Vivo VEGF-Induced Angiogenesis Model
This protocol describes a murine model to evaluate the anti-angiogenic effects of this compound in vivo.
Objective: To assess the efficacy of this compound in inhibiting VEGF-induced angiogenesis in a mouse model.
Materials:
-
Female athymic nude mice
-
Matrigel (growth factor reduced)
-
Recombinant human VEGF
-
Heparin
-
This compound formulation for oral administration
-
Vehicle control
-
Anesthesia
-
Surgical tools
-
Hemoglobin assay kit or anti-CD31 antibody for immunohistochemistry
Procedure:
-
Prepare Matrigel plugs containing VEGF and heparin. Keep on ice to prevent premature polymerization.
-
Anesthetize the mice.
-
Subcutaneously inject the Matrigel plugs into the flanks of the mice.
-
Administer this compound or vehicle control orally to the mice daily, starting from the day of Matrigel injection.
-
After a pre-determined period (e.g., 7-14 days), euthanize the mice and excise the Matrigel plugs.
-
Quantify angiogenesis by: a. Hemoglobin content: Homogenize the Matrigel plugs and measure the hemoglobin concentration using a commercially available kit (e.g., Drabkin's reagent). b. Immunohistochemistry: Fix, embed, and section the Matrigel plugs. Stain the sections with an anti-CD31 antibody to visualize endothelial cells and quantify microvessel density.
-
Compare the extent of angiogenesis in the this compound-treated group with the vehicle-treated group.
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of EphB4 kinase. Its mechanism of action primarily involves the blockade of EphB4 forward signaling, which in turn leads to the inhibition of VEGF-driven angiogenesis. The discovery of the regioisomer NVPiso with its distinct selectivity profile underscores the importance of stringent quality control in preclinical research. The experimental protocols and quantitative data provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of targeting the EphB4 signaling pathway. Future studies may focus on elucidating the detailed molecular mechanisms of the crosstalk between EphB4 and other signaling pathways, as well as exploring the clinical utility of this compound and other EphB4 inhibitors in oncology and other angiogenesis-dependent diseases.
References
NVP-BHG712: An In-depth Technical Guide to its Effects on Ephrin Receptor Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the small molecule inhibitor NVP-BHG712 and its effects on the Ephrin (Eph) receptor signaling pathways. This document details the mechanism of action, quantitative inhibitory data, and the impact on downstream cellular processes. Furthermore, it offers detailed experimental protocols for key assays and visual representations of signaling pathways and experimental workflows to support research and development efforts in this area.
Introduction to Ephrin Receptor Signaling
The Ephrin (Eph) receptors constitute the largest family of receptor tyrosine kinases (RTKs) and, along with their ligands, the ephrins, play crucial roles in a myriad of physiological and pathological processes.[1] These include embryonic development, axon guidance, tissue patterning, and angiogenesis.[1][2] Unlike most RTK signaling, the Eph/ephrin system is characterized by bidirectional signaling, which can occur in both the receptor-bearing cell ("forward signaling") and the ligand-bearing cell ("reverse signaling").[1][3]
Eph receptors are divided into two subclasses, EphA and EphB, based on their sequence homology and binding affinity for the two classes of ephrin ligands, ephrin-A (GPI-anchored) and ephrin-B (transmembrane).[2] This guide focuses on the EphB4 receptor, a key player in vascular development and pathological angiogenesis, and its interaction with the inhibitor this compound.[1][4]
EphB4 Forward Signaling: Upon binding of its cognate ligand, ephrin-B2, the EphB4 receptor undergoes dimerization and autophosphorylation on specific tyrosine residues within its intracellular kinase domain.[5] This phosphorylation creates docking sites for various downstream signaling proteins, leading to the activation of multiple intracellular cascades, including the PI3K/Akt and MAPK/ERK pathways, which regulate endothelial cell migration, proliferation, and survival.[6][7]
This compound: A Potent Inhibitor of EphB4 Kinase
This compound is a potent and selective, orally active small molecule inhibitor of the EphB4 receptor tyrosine kinase.[1][4] It functions by competing with ATP for binding to the kinase domain of the receptor, thereby preventing its autophosphorylation and subsequent activation of downstream signaling pathways.[4] This targeted inhibition of EphB4 forward signaling makes this compound a valuable tool for studying the physiological roles of this pathway and a potential therapeutic agent for diseases characterized by aberrant angiogenesis, such as cancer.[4][8]
It is crucial to note that some commercially available samples of this compound have been identified as a regioisomer, termed NVPiso. This isomer exhibits a different selectivity profile, with a significantly lower affinity for EphB4.[8] Researchers should, therefore, ensure the chemical identity and purity of their this compound samples.
Quantitative Data: Inhibitory Profile of this compound
The following tables summarize the quantitative data regarding the inhibitory activity and selectivity of this compound against various kinases.
Table 1: In Vitro and Cell-Based Inhibitory Activity of this compound
| Target | Assay Type | Metric | Value | Reference |
| EphB4 | Cell-Based Autophosphorylation ELISA | ED50 | 25 nM | [4][8] |
| EphA2 | Cell-Based Autophosphorylation | IC50 | 3.3 nM | [3] |
| EphB2 | Cell-Based Autophosphorylation | - | Potent Inhibition | [4] |
| EphB3 | Cell-Based Autophosphorylation | - | Potent Inhibition | [4] |
| EphA3 | Cell-Based Autophosphorylation | - | Potent Inhibition | [4] |
| VEGFR2 | Cell-Based Autophosphorylation ELISA | ED50 | 4200 nM | [4] |
| c-Raf | Biochemical Kinase Assay | IC50 | 0.395 µM | [9] |
| c-Src | Biochemical Kinase Assay | IC50 | 1.266 µM | [9] |
| c-Abl | Biochemical Kinase Assay | IC50 | 1.667 µM | [9] |
Table 2: In Vivo Efficacy of this compound in a VEGF-Driven Angiogenesis Model
| Dosage | Administration | Effect | Reference |
| 3 mg/kg | Daily Oral Gavage | Significant inhibition of VEGF-stimulated tissue formation and vascularization | [9] |
| 10 mg/kg | Daily Oral Gavage | Reversal of VEGF-enhanced tissue formation and vessel growth | [9] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound on Ephrin receptor signaling.
Biochemical EphB4 Kinase Inhibition Assay
This assay measures the direct inhibitory effect of this compound on the enzymatic activity of the EphB4 kinase domain.
Materials:
-
Recombinant purified EphB4 kinase domain
-
Poly-(Glu-Tyr) peptide substrate
-
ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
This compound (in DMSO)
-
96-well microplates
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of this compound in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations.
-
In a 96-well plate, add the recombinant EphB4 kinase and the peptide substrate to the kinase reaction buffer.
-
Add the diluted this compound or DMSO (vehicle control) to the wells.
-
Pre-incubate the plate at room temperature for 10-15 minutes.
-
Initiate the kinase reaction by adding a solution of ATP in kinase reaction buffer to each well. The final ATP concentration should be at or near the Km for the enzyme.
-
Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes), ensuring the reaction stays within the linear range.
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves adding the ADP-Glo™ reagent to deplete unused ATP, followed by the addition of the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based EphB4 Autophosphorylation Assay
This assay assesses the ability of this compound to inhibit EphB4 autophosphorylation in a cellular context.
Materials:
-
Cells overexpressing EphB4 (e.g., HEK293 or A375 cells)
-
Cell culture medium and supplements
-
This compound (in DMSO)
-
Clustered ephrin-B2-Fc ligand
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-EphB4 antibody for immunoprecipitation
-
Anti-phosphotyrosine antibody for Western blotting
-
Protein A/G agarose beads
-
SDS-PAGE gels and buffers
-
Western blotting equipment and reagents
-
Chemiluminescence detection system
Procedure:
-
Plate the EphB4-overexpressing cells and allow them to adhere overnight.
-
The following day, starve the cells in serum-free medium for 2-4 hours.
-
Pre-treat the cells with various concentrations of this compound or DMSO (vehicle control) for 1 hour.[3]
-
Stimulate the cells with pre-clustered ephrin-B2-Fc (e.g., 1 µg/mL) for 15-30 minutes at 37°C.[3]
-
Wash the cells with ice-cold PBS and lyse them in ice-cold lysis buffer.
-
Clarify the lysates by centrifugation.
-
Incubate the clarified lysates with an anti-EphB4 antibody overnight at 4°C with gentle rotation to form immune complexes.
-
Add Protein A/G agarose beads and incubate for another 1-2 hours to capture the immune complexes.
-
Wash the beads several times with cold lysis buffer to remove non-specific binding.
-
Elute the immunoprecipitated proteins by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with an anti-phosphotyrosine antibody to detect phosphorylated EphB4.
-
Strip the membrane and re-probe with an anti-EphB4 antibody to determine the total amount of immunoprecipitated EphB4.
-
Detect the signals using a chemiluminescence substrate and imaging system.
-
Quantify the band intensities to determine the ratio of phosphorylated EphB4 to total EphB4 and calculate the ED50 of this compound.
In Vivo Dorsal Skinfold Chamber Angiogenesis Assay
This model allows for the real-time visualization and quantification of angiogenesis in vivo and the assessment of the anti-angiogenic effects of this compound.
Materials:
-
Mice (e.g., C57BL/6 or immunodeficient strains)
-
Dorsal skinfold chamber hardware
-
Surgical instruments
-
Anesthetics
-
Growth factor to induce angiogenesis (e.g., VEGF)
-
This compound formulation for oral administration
-
Intravital microscope equipped with fluorescence imaging capabilities
-
Fluorescently labeled dextrans (for vessel visualization and permeability assessment)
Procedure:
-
Chamber Implantation:
-
Anesthetize the mouse.
-
Surgically implant the dorsal skinfold chamber, which consists of two symmetrical frames that sandwich an extended double layer of skin.
-
Remove one layer of skin in a circular area on one side of the chamber, exposing the underlying striated muscle and subcutaneous tissue of the opposing skin layer.
-
A coverslip is secured over the exposed tissue to create a transparent observation window.
-
Allow the animal to recover for a couple of days.
-
-
Angiogenesis Induction:
-
Implant a small sponge or gel containing a pro-angiogenic factor like VEGF into the chamber to stimulate new blood vessel growth.
-
-
This compound Treatment:
-
Administer this compound or a vehicle control to the mice daily via oral gavage at the desired doses.[9]
-
-
Intravital Microscopy and Quantification:
-
At specified time points, anesthetize the mouse and place it on the microscope stage.
-
Inject a fluorescently labeled high-molecular-weight dextran intravenously to visualize the vasculature.
-
Acquire images of the microvasculature within the chamber.
-
Analyze the images to quantify various parameters of angiogenesis, such as vessel density, vessel length, and branching points.
-
Vascular permeability can also be assessed by measuring the extravasation of the fluorescent dextran.
-
Continue monitoring over a period of 1-2 weeks.
-
-
Data Analysis:
-
Compare the angiogenic parameters between the this compound-treated and control groups to determine the efficacy of the inhibitor.
-
Impact on Downstream Signaling Pathways and Mandatory Visualizations
This compound-mediated inhibition of EphB4 kinase activity blocks the initiation of the forward signaling cascade. This leads to the modulation of key downstream pathways that are critical for endothelial cell function.
EphB4 Forward Signaling Pathway
The following diagram illustrates the canonical EphB4 forward signaling pathway, which is inhibited by this compound.
Caption: EphB4 forward signaling pathway and the inhibitory action of this compound.
Experimental Workflow: Biochemical Kinase Assay
The following diagram outlines the workflow for an in vitro kinase assay to determine the IC50 of this compound.
Caption: Workflow for a biochemical kinase inhibition assay.
Experimental Workflow: Cell-Based Autophosphorylation Assay
This diagram illustrates the key steps in an immunoprecipitation and Western blot experiment to measure the inhibition of EphB4 autophosphorylation in cells.
Caption: Workflow for a cell-based EphB4 autophosphorylation assay.
Conclusion
This compound is a powerful and specific inhibitor of EphB4 receptor tyrosine kinase, effectively blocking its forward signaling pathway. This guide has provided a detailed overview of its mechanism of action, quantitative inhibitory profile, and its impact on downstream signaling. The provided experimental protocols and visual diagrams serve as a valuable resource for researchers investigating Ephrin signaling in various physiological and pathological contexts. The careful application of these methodologies will undoubtedly contribute to a deeper understanding of the therapeutic potential of targeting the EphB4 signaling axis.
References
- 1. The small molecule specific EphB4 kinase inhibitor this compound inhibits VEGF driven angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. researchgate.net [researchgate.net]
- 4. The small molecule specific EphB4 kinase inhibitor this compound inhibits VEGF driven angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Essential Roles of EphB Receptors and EphrinB Ligands in Endothelial Cell Function and Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EphrinB2/EphB4 signaling regulates non‐sprouting angiogenesis by VEGF - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitor this compound: Effects of Regioisomers on Tumor Growth, Perfusion, and Hypoxia in EphB4-Positive A375 Melanoma Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
NVP-BHG712: A Technical Guide to its Anti-Angiogenic Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
NVP-BHG712 is a potent and selective small molecule inhibitor of the EphB4 receptor tyrosine kinase, demonstrating significant anti-angiogenic properties. This technical guide provides an in-depth overview of the mechanism of action, key experimental data, and detailed protocols related to the investigation of this compound's effects on angiogenesis. The document summarizes quantitative data on its inhibitory activity and provides a comprehensive understanding of its role in modulating VEGF-driven angiogenesis through the inhibition of EphB4 forward signaling.
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and in pathological conditions such as tumor growth and metastasis. The Eph receptor tyrosine kinases and their ephrin ligands are key players in embryonic vascular development and pathological neovascularization.[1] Specifically, the EphB4 receptor and its ligand ephrinB2 are crucial for vascular remodeling and the differentiation of arteries and veins.[2] this compound has emerged as a valuable tool for dissecting the role of EphB4 signaling in these processes. This document details the anti-angiogenic properties of this compound, focusing on its mechanism of action and its effects in preclinical models.
Mechanism of Action
This compound is an orally active inhibitor of EphB4 kinase autophosphorylation.[3] Its primary mechanism of anti-angiogenic activity stems from the selective inhibition of EphB4 forward signaling.[2][4] While Vascular Endothelial Growth Factor (VEGF) is a primary driver of angiogenesis, studies have revealed a close crosstalk between the VEGFR and EphR signaling pathways.[2][4] this compound has been shown to inhibit VEGF-driven angiogenesis in vivo, despite having minimal effects on VEGF receptor (VEGFR) activity in vitro.[2][3] This indicates that EphB4 forward signaling is a critical mediator of VEGF-induced angiogenesis, and its inhibition by this compound is sufficient to block this process.[2]
Quantitative Data
The following tables summarize the key quantitative data regarding the inhibitory activity and efficacy of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50 / ED50 | Reference |
| EphB4 | Cell-based autophosphorylation ELISA | 25 nM (ED50) | [2][5] |
| EphA2 | Kinase autophosphorylation | 3.3 nM (IC50) | [3] |
| EphB4 | Kinase autophosphorylation | 3.0 nM (IC50) | [3] |
| VEGFR2 | Cell-based phospho-RTK-ELISA | 4200 nM (ED50) | [2] |
| c-Raf | Biochemical in vitro kinase assay | 0.395 µM (IC50) | [5] |
| c-Src | Biochemical in vitro kinase assay | 1.266 µM (IC50) | [5] |
| c-Abl | Biochemical in vitro kinase assay | 1.667 µM (IC50) | [5] |
Table 2: In Vivo Efficacy of this compound in a VEGF-Driven Angiogenesis Model
| Dose (Oral Administration) | Effect | Reference |
| 3 mg/kg/day | Significant inhibition of VEGF-stimulated tissue formation and vascularization | [2][3] |
| 10 mg/kg/day | Reversal of VEGF-enhanced tissue formation and vessel growth | [2][3] |
| 30 mg/kg/day | Inhibition of VEGF-driven tissue growth and angiogenesis | [3] |
Signaling Pathway and Experimental Workflow Visualizations
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the anti-angiogenic properties of this compound.
Cell-Based Phospho-RTK-ELISA for EphB4 Autophosphorylation
This assay quantifies the inhibition of EphB4 receptor autophosphorylation in a cellular context.[2]
Materials:
-
A375 melanoma cells stably overexpressing human full-length EphB4.
-
96-well plates (Nunc MaxiSorb).
-
Starvation medium: FCS-free medium containing 0.1% BSA.
-
Stimulation solution: Soluble ephrinB2-Fc (1 µg/ml).
-
Lysis buffer: RIPA buffer.
-
Coating solution: Soluble ephrinB2-Fc (100 ng/well).
-
Detection antibody: Anti-phospho-tyrosine antibody (mab PY20) coupled to alkaline phosphatase.
-
Substrate buffer.
-
Wash buffer: PBS.
Protocol:
-
Seed the stable A375-EphB4 cells in 96-well plates and allow them to adhere for 24 hours.
-
Starve the cells overnight in starvation medium.
-
Pre-treat the cells with various concentrations of this compound for a specified duration.
-
Stimulate EphB4 autophosphorylation by adding soluble ephrinB2-Fc for 20 minutes.
-
Lyse the cells using RIPA buffer.
-
Coat Nunc MaxiSorb plates with soluble ephrinB2-Fc overnight.
-
Transfer the cell lysates to the coated plates to capture the EphB4 receptor.
-
Detect the level of phosphorylated EphB4 using the anti-phospho-tyrosine antibody.
-
Quantify the bound antibody by adding the substrate buffer and measuring the absorbance.
In Vivo Growth Factor-Induced Angiogenesis Model
This model assesses the effect of this compound on VEGF-driven angiogenesis in mice.[2]
Materials:
-
Teflon chambers.
-
Agar.
-
Recombinant VEGF.
-
Female nude mice.
-
This compound.
-
Vehicle control.
Protocol:
-
Prepare Teflon chambers by filling them with agar mixed with a specified concentration of VEGF.
-
Surgically implant the chambers subcutaneously into the flank of the mice.
-
Randomly assign the mice to treatment groups (vehicle control or different doses of this compound).
-
Administer this compound or the vehicle orally on a daily basis for the duration of the experiment (e.g., 4 days).
-
At the end of the treatment period, euthanize the mice and carefully dissect the newly formed tissue surrounding the Teflon chamber.
-
Measure the weight of the newly formed tissue as an indicator of tissue growth.
-
Quantify the vascularization of the tissue by measuring the hemoglobin content (as an equivalent of blood volume) and Tie2 levels (as a marker for endothelial cells).
Autophosphorylation of Transiently Expressed Eph Receptors
This western blot-based assay is used to determine the selectivity of this compound against a panel of Eph receptors.[2]
Materials:
-
HEK293 cells.
-
Expression plasmids for various human Eph receptors (e.g., EphA2, EphA3, EphB2, EphB3, EphB4) with epitope tags (e.g., V5 or myc).
-
Transfection reagent (e.g., FuGENE 6).
-
Soluble ephrinA1-Fc and ephrinB1/B2-Fc.
-
This compound.
-
Lysis buffer.
-
Antibodies for immunoprecipitation (anti-V5 or anti-myc).
-
Anti-phospho-tyrosine antibody (e.g., 4G10) for western blotting.
Protocol:
-
Transiently transfect HEK293 cells with the expression plasmids for the different Eph receptors.
-
Allow the cells to express the receptors for a specified time.
-
Pre-treat the cells with various concentrations of this compound.
-
Stimulate receptor autophosphorylation by adding the appropriate soluble ephrin ligand (ephrinA1-Fc for EphA receptors, ephrinB1/B2-Fc for EphB receptors).
-
Lyse the cells and perform immunoprecipitation to isolate the specific Eph receptor using the epitope tag antibody.
-
Separate the immunoprecipitated proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with an anti-phospho-tyrosine antibody to detect the level of receptor autophosphorylation.
-
Analyze the resulting bands to determine the dose-dependent inhibition of each Eph receptor by this compound.
Conclusion
This compound is a highly effective inhibitor of EphB4, demonstrating potent anti-angiogenic activity by disrupting the crosstalk between EphB4 and VEGF signaling pathways. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals investigating the therapeutic potential of targeting the EphB4 receptor in angiogenesis-dependent diseases. The high selectivity of this compound for EphB4 over VEGFR2 makes it a valuable tool for specifically studying the role of EphB4 in neovascularization. Further research into the clinical applications of this compound and similar molecules is warranted.
References
- 1. EphrinB2/EphB4 signaling regulates non‐sprouting angiogenesis by VEGF - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The small molecule specific EphB4 kinase inhibitor this compound inhibits VEGF driven angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The small molecule specific EphB4 kinase inhibitor this compound inhibits VEGF driven angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
NVP-BHG712: A Technical Guide on its Impact on Tumor Angiogenesis and Vascular Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of NVP-BHG712, a potent and selective small-molecule inhibitor of the EphB4 receptor tyrosine kinase. It details the compound's mechanism of action, its significant impact on tumor angiogenesis and vascular development, and the experimental frameworks used to elucidate these effects. This document is intended to be a comprehensive resource for researchers and professionals in the fields of oncology, vascular biology, and drug development.
Core Mechanism of Action
This compound is a pyrazolo[3,4-d]pyrimidine-based compound that functions as an orally active and selective inhibitor of EphB4, a receptor tyrosine kinase crucial for vessel development and tumor angiogenesis.[1] The compound exerts its anti-angiogenic effects by inhibiting the autophosphorylation of EphB4.[1] While highly selective for EphB4, this compound has been shown to have activity against other kinases, albeit at significantly lower potencies.[2]
A critical consideration for researchers is the existence of a regioisomer, NVPiso, which has been identified in commercially available samples of this compound.[3] This regioisomer exhibits a different selectivity profile, with a notably lower inhibitory effect on the EphB4 receptor.[3] This underscores the importance of verifying the chemical identity and purity of the compound in experimental settings.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the inhibitory activity and in vivo efficacy of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | Potency (ED50 / IC50) | Cell Line / Conditions | Reference |
| EphB4 | Cellular Autophosphorylation ELISA | ED50: 25 nM | A375 melanoma cells | [2][4] |
| EphB4 | Kinase Assay | IC50: 3.0 nM | [5] | |
| VEGFR2 | Cellular Autophosphorylation ELISA | ED50: 4.2 µM | Stable transfected A375 cells | [2][4] |
| c-Raf | Biochemical Kinase Assay | IC50: 0.395 µM | Recombinant purified kinase | [2][4] |
| c-Src | Biochemical Kinase Assay | IC50: 1.266 µM | Recombinant purified kinase | [2][4] |
| c-Abl | Biochemical Kinase Assay | IC50: 1.667 µM | Recombinant purified kinase | [2][4] |
| EphA2 | Kinase Assay | IC50: 3.3 nM | [5] |
Table 2: In Vivo Efficacy of this compound in a VEGF-Driven Angiogenesis Model
| Dosage (Oral, Daily) | Effect on Tissue Formation | Effect on Vascularization | Animal Model | Reference |
| 3 mg/kg | Significant Suppression | Significant Suppression | Growth factor implant model in mice | [2][4][5] |
| 10 mg/kg | Potent Reversal | Potent Reversal | Growth factor implant model in mice | [2][4][5] |
| 30 mg/kg | Inhibition | Inhibition | Growth factor implant model in mice | [5] |
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key signaling pathways and experimental workflows associated with this compound's mechanism of action.
Caption: EphB4 forward signaling pathway and its inhibition by this compound.
Caption: Workflow for the in vivo VEGF-driven angiogenesis model.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following sections outline the methodologies employed in key studies of this compound.
In Vitro Kinase and Cell-Based Assays
1. Cell-Based Phospho-RTK-ELISA:
-
Objective: To determine the cellular potency of this compound in inhibiting receptor tyrosine kinase autophosphorylation.
-
Methodology:
-
A375 melanoma cells stably transfected to overexpress human full-length EphB4 were seeded in 96-well plates and cultured for 24 hours.[6]
-
Cells were serum-starved overnight in a medium containing 0.1% BSA.[6]
-
To induce EphB4 autophosphorylation, cells were stimulated with soluble ephrinB2-Fc (1 µg/ml) for 20 minutes.[6]
-
Cells were lysed, and the lysate was captured on plates coated with soluble ephrinB2-Fc.[6]
-
Phosphorylated EphB4 was detected using an anti-phospho-tyrosine antibody (mab PY20) conjugated to alkaline phosphatase.[4][6]
-
The optical density was measured at 405 nm to quantify the level of phosphorylated EphB4.[4][6]
-
2. Autophosphorylation of Transiently Expressed Eph Receptors:
-
Objective: To assess the selectivity of this compound against a panel of Eph receptors.
-
Methodology:
-
HEK293 cells were transiently transfected with cDNAs for various full-length Eph receptors.[4][7]
-
Eph receptor autophosphorylation was stimulated by the addition of the appropriate ligand (e.g., ephrinA1-Fc for EphA2 and EphA3; a combination of ephrinB1-Fc and ephrinB2-Fc for EphB receptors) for 30 minutes.[7]
-
The different Eph receptors were immunoprecipitated from cell lysates.[4]
-
Tyrosine phosphorylation of the receptors was analyzed by Western blotting using generic anti-phospho-tyrosine antibodies.[4]
-
In Vivo Angiogenesis Model
1. Growth Factor-Induced Angiogenesis Model:
-
Objective: To evaluate the in vivo efficacy of this compound in inhibiting VEGF-driven angiogenesis.
-
Methodology:
-
Porous Teflon chambers were filled with 0.5 ml of 0.8% (w/v) buffered agar, either alone or containing 2 µg of recombinant purified VEGF.[8]
-
These chambers were implanted subcutaneously in mice.[4]
-
Mice in the treatment groups received daily oral doses of this compound (e.g., 3, 10, and 30 mg/kg/day).[5][8]
-
After 4 days, the newly formed tissue adherent to the chamber was harvested.[4]
-
The extent of angiogenesis was quantified by measuring:
-
Impact on Tumor Angiogenesis and Vascular Development
This compound has demonstrated significant anti-angiogenic properties, primarily through its inhibition of EphB4 forward signaling. The EphB4/ephrinB2 system is a key player in embryonic vessel development, vascular remodeling, and pathological angiogenesis, including that which occurs in tumors.[4][6][9]
Studies have shown a close crosstalk between the VEGFR and Eph receptor signaling pathways in vessel formation.[4][6][9] this compound effectively inhibits VEGF-driven vessel formation in vivo, even though it has minimal effects on VEGFR activity in vitro or in cellular assays at concentrations that inhibit EphB4.[4][6][9] This suggests that EphB4 forward signaling is a critical mediator of VEGF-induced angiogenesis, and its inhibition is sufficient to block this process.[4][6][9]
In a VEGF-driven angiogenesis model, oral administration of this compound at a dose of 3 mg/kg significantly suppressed VEGF-stimulated tissue formation and vascularization.[2] At 10 mg/kg, the compound was able to potently reverse VEGF-enhanced tissue formation and vessel growth.[2] These findings highlight the potential of this compound as a therapeutic agent for diseases characterized by excessive angiogenesis, such as cancer.
However, it is important to note that in some tumor models, the role of EphB4 signaling can be complex. For instance, in an A375 melanoma xenograft model, EphB4 was found to be a positive regulator of tumor growth but a negative regulator of tumor vascularization and perfusion.[3] In this specific context, the effects were attributed to ephrinB2 reverse signaling, as treatment with this compound (and its regioisomer) did not significantly alter the EphB4-induced effects on tumor growth and vascularization.[3]
Conclusion
This compound is a well-characterized and potent inhibitor of EphB4 kinase activity with demonstrated anti-angiogenic effects in preclinical models. Its ability to disrupt VEGF-driven angiogenesis through the inhibition of EphB4 forward signaling presents a compelling rationale for its further investigation as a potential anti-cancer therapeutic. The complexities of Eph/ephrin signaling, including the bidirectional nature of the pathway and the potential for context-dependent effects, necessitate careful consideration in the design and interpretation of future studies. Furthermore, the documented existence of the NVPiso regioisomer highlights the critical need for rigorous analytical characterization of the compound in all research applications. This technical guide provides a solid foundation for researchers and drug development professionals to understand and further explore the therapeutic potential of targeting the EphB4 pathway with this compound.
References
- 1. This compound - LKT Labs [lktlabs.com]
- 2. selleckchem.com [selleckchem.com]
- 3. The Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitor this compound: Effects of Regioisomers on Tumor Growth, Perfusion, and Hypoxia in EphB4-Positive A375 Melanoma Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The small molecule specific EphB4 kinase inhibitor this compound inhibits VEGF driven angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The small molecule specific EphB4 kinase inhibitor this compound inhibits VEGF driven angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
The discovery and development of NVP-BHG712.
An In-depth Technical Guide to the Discovery and Development of NVP-BHG712
Abstract
This compound is a potent and highly selective small molecule inhibitor of the EphB4 receptor tyrosine kinase. Developed through rational drug design, it has been instrumental in elucidating the role of EphB4 forward signaling in physiological and pathological processes, particularly in angiogenesis. This document provides a comprehensive overview of the discovery, mechanism of action, preclinical development, and key experimental protocols associated with this compound, intended for researchers and professionals in the field of drug development.
Discovery and Design
This compound was identified through a focused drug discovery program aimed at developing a specific inhibitor of the EphB4 kinase. Its design was supported by molecular modeling of the EphB4 kinase domain and further refined using structure-activity relationship (SAR) data.[1] The optimization process was guided by its ability to inhibit EphB4 autophosphorylation in a cellular assay format.[1]
A critical aspect of its development history is the emergence of a regioisomer, termed NVPiso, which was found in many commercial batches.[2][3] This isomer, differing only by the position of a methyl group, exhibits a significantly different kinase selectivity profile, underscoring the high degree of structural precision required for its specific activity.[4]
Mechanism of Action
This compound exerts its biological effects by inhibiting the kinase activity of Eph receptors, primarily EphB4. Eph receptors and their ephrin ligands are key players in bidirectional signaling that regulates cell morphology, adhesion, and migration.[3] this compound specifically blocks the "forward signaling" cascade initiated by ligand binding to the EphB4 receptor, without affecting the "reverse signaling" from the ephrin ligand.[1][5]
Interestingly, while having minimal direct inhibitory effects on the VEGF receptor (VEGFR), this compound effectively inhibits VEGF-driven angiogenesis in vivo.[1][5] This suggests a significant crosstalk between the VEGFR and Eph receptor signaling pathways, where EphB4 forward signaling is a crucial mediator of VEGF-induced angiogenesis.[1][5]
Signaling Pathway Diagram
Caption: this compound inhibits EphB4 forward signaling, blocking downstream pathways like RAS/MAPK.
In Vitro Kinase Selectivity and Potency
This compound demonstrates high potency for EphB4 with significant selectivity over other kinases, particularly VEGFR2. This selectivity is crucial for its utility as a specific pharmacological tool to probe EphB4 function.
| Target Kinase | Assay Type | Potency (IC₅₀ / ED₅₀) | Reference |
| EphB4 | Cell-based Autophosphorylation | 25 nM (ED₅₀) | [6][7] |
| EphB4 | Biochemical | 3.0 nM (IC₅₀) | [8] |
| EphA2 | Biochemical | 3.3 nM (IC₅₀) | [8] |
| VEGFR2 | Cell-based Autophosphorylation | 4200 nM (ED₅₀) | [6][7] |
| c-Raf | Biochemical | 0.395 µM (IC₅₀) | [6] |
| c-Src | Biochemical | 1.266 µM (IC₅₀) | [6] |
| c-Abl | Biochemical | 1.667 µM (IC₅₀) | [6] |
Table 1: In Vitro Potency and Selectivity of this compound.
In Vivo Efficacy and Pharmacokinetics
Preclinical studies in animal models have confirmed the in vivo activity of this compound. It exhibits excellent pharmacokinetic properties following oral administration and effectively inhibits angiogenesis in a VEGF-driven model.[1][5]
| Animal Model | Dosing | Key Findings | Reference |
| Mouse Growth Factor Implant | 3 mg/kg/day p.o. | Significant inhibition of VEGF-stimulated tissue formation and vascularization. | [1][6][7] |
| Mouse Growth Factor Implant | 10 mg/kg/day p.o. | Sufficient to reverse VEGF-enhanced tissue formation and vessel growth. | [1][6][7] |
| Pharmacokinetic Study (Mouse) | 50 mg/kg p.o. | Achieved concentrations around 10 µM in lung and liver tissue for up to 8 hours. | [1] |
Table 2: Summary of In Vivo Preclinical Studies of this compound.
Key Experimental Protocols
Cellular EphB4 Autophosphorylation Assay
This assay is fundamental to determining the cellular potency of this compound.
-
Cell Line: A375 melanoma cells, which have low endogenous EphB4 levels, are stably transfected to overexpress human full-length EphB4 receptor fused to a C-terminal myc-epitope tag.[1]
-
Culture and Treatment: Cells are cultured under standard conditions. Prior to the experiment, cells are serum-starved and then treated with varying concentrations of this compound.
-
Stimulation: EphB4 autophosphorylation is stimulated by adding a suitable ligand, such as ephrinB2-Fc.
-
Lysis and Capture ELISA: Cells are lysed, and the EphB4-myc protein is captured on an anti-myc antibody-coated ELISA plate.
-
Detection: The level of tyrosine phosphorylation is detected using a generic anti-phospho-tyrosine antibody conjugated to a reporter enzyme (e.g., HRP). The signal is quantified by colorimetric or chemiluminescent detection.
-
Data Analysis: The dose-dependent inhibition of phosphorylation is plotted to calculate the ED₅₀ value.
In Vivo VEGF-Driven Angiogenesis Model
This protocol assesses the anti-angiogenic effects of this compound in a live animal model.
-
Chamber Preparation: Porous Teflon chambers are filled with 0.8% (w/v) buffered agar. For the treatment group, recombinant purified VEGF (e.g., 2 µg) is incorporated into the agar.[1]
-
Implantation: The chambers are implanted subcutaneously into mice.[1]
-
Drug Administration: Mice in the treatment arms are administered this compound orally (p.o.) once daily at specified doses (e.g., 3, 10, 30 mg/kg).[1]
-
Tissue Harvest: After a defined period (e.g., 4 days), the chambers and the surrounding newly formed tissue are explanted.
-
Quantification of Angiogenesis: The amount of vascularized tissue growing around the chamber is quantified. This can be done by measuring the weight of the tissue and assessing vessel density through hemoglobin content or by staining for endothelial cell markers like Tie-2.[1]
-
Data Analysis: The reduction in tissue growth and vascularization in the this compound-treated groups is compared to the VEGF-only control group.
Drug Development and Evaluation Workflow
Caption: The development path of this compound from target identification to preclinical evaluation.
Conclusion
This compound is a seminal compound in the study of EphB4 signaling. Its high potency and selectivity, established through rigorous preclinical testing, have made it an invaluable tool for dissecting the role of EphB4 in angiogenesis and other cellular processes. The detailed methodologies and data presented herein provide a technical foundation for researchers utilizing or developing targeted kinase inhibitors. The distinction between this compound and its regioisomer NVPiso also serves as a crucial case study in the importance of chemical purity and structural verification in pharmacological research.
References
- 1. The small molecule specific EphB4 kinase inhibitor this compound inhibits VEGF driven angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound: Effects of Regioisomers on the Affinity and Selectivity toward the EPHrin Family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitor this compound: Effects of Regioisomers on Tumor Growth, Perfusion, and Hypoxia in EphB4-Positive A375 Melanoma Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. apexbt.com [apexbt.com]
- 8. medchemexpress.com [medchemexpress.com]
The Role of NVP-BHG712 in Embryonic Vessel Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise formation of a functional vascular network is a cornerstone of embryonic development, a process orchestrated by a complex interplay of signaling molecules. Among these, the EphB4 receptor tyrosine kinase and its ligand, ephrinB2, have emerged as critical regulators of angiogenesis and vasculogenesis.[1][2][3] Dysregulation of this pathway is embryonic lethal, underscoring its fundamental importance.[4][5][6][7] NVP-BHG712, a potent and selective small molecule inhibitor of the EphB4 kinase, offers a valuable tool to dissect the intricacies of EphB4 forward signaling in vascular development.[1][2] This technical guide provides an in-depth overview of this compound, its mechanism of action, and its putative role in embryonic vessel formation, supported by quantitative data, detailed experimental protocols, and pathway visualizations. While direct experimental evidence of this compound in embryonic models is limited, its known function as an EphB4 inhibitor allows for strong inferences about its effects on embryonic vasculature based on the well-established role of the EphB4/ephrinB2 pathway in this process.
The EphB4/ephrinB2 Signaling Axis in Embryonic Vasculature
During embryonic development, the EphB4 receptor and its transmembrane ligand, ephrinB2, are expressed in a complementary pattern, with EphB4 predominantly on venous endothelial cells and ephrinB2 on arterial endothelial cells.[4][8] This distinct localization is fundamental for the establishment of arterial-venous identity and the proper remodeling of the primary vascular plexus.[5][8][9] The interaction between EphB4 and ephrinB2 mediates bidirectional signaling: "forward" signaling through the EphB4 receptor's kinase domain into the venous cells, and "reverse" signaling through the cytoplasmic domain of ephrinB2 into the arterial cells.[2][4]
Genetic knockout studies in mice have unequivocally demonstrated the criticality of this pathway. Mice lacking either EphB4 or ephrinB2 die mid-gestation due to severe vascular abnormalities, including failed remodeling of the yolk sac vasculature and defective intersomitic vessel formation.[1][6][7][10] These defects arise from a failure in the segregation of arterial and venous domains, leading to improper connections and a disorganized vascular network.[5]
This compound: A Selective Inhibitor of EphB4 Forward Signaling
This compound is an orally active, small molecule inhibitor that specifically targets the kinase activity of the EphB4 receptor.[1][11] By inhibiting the autophosphorylation of EphB4, this compound effectively blocks "forward" signaling without directly affecting ephrinB2 "reverse" signaling.[2][3] This specificity makes it a powerful tool to distinguish the distinct roles of these two signaling arms.[2]
Data Presentation: Kinase Selectivity and Potency of this compound
The following table summarizes the quantitative data on the inhibitory activity of this compound against EphB4 and other kinases.
| Target Kinase | Assay Type | Potency (IC50/ED50) | Reference |
| EphB4 | Cell-based autophosphorylation | 25 nM (ED50) | [2][12] |
| EphB4 | In vitro kinase assay | 3.0 nM (IC50) | [11] |
| EphA2 | In vitro kinase assay | 3.3 nM (IC50) | [11] |
| VEGFR2 | Cell-based autophosphorylation | 4200 nM (ED50) | [2] |
| c-Raf | Cell-free assay | 0.395 µM (IC50) | [12] |
| c-Src | Cell-free assay | 1.266 µM (IC50) | [12] |
| c-Abl | Cell-free assay | 1.667 µM (IC50) | [12] |
Visualizing the Molecular Interactions
EphB4/ephrinB2 Signaling at the Arterial-Venous Interface
Caption: EphB4/ephrinB2 bidirectional signaling and inhibition by this compound.
Logical Flow: this compound's Inferred Role in Embryonic Vasculature
Caption: Inferred effects of this compound on embryonic vessel development.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound.
In Vitro EphB4 Kinase Assay
This assay measures the direct inhibitory effect of this compound on the enzymatic activity of purified EphB4 kinase.
Materials:
-
Recombinant human EphB4 kinase domain
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP (Adenosine triphosphate)
-
This compound
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Radiolabeled [γ-32P]ATP
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a microplate, combine the recombinant EphB4 kinase, the poly(Glu, Tyr) substrate, and the diluted this compound in kinase buffer.
-
Initiate the kinase reaction by adding a mixture of cold ATP and [γ-32P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by spotting the mixture onto phosphocellulose paper.
-
Wash the paper extensively to remove unincorporated [γ-32P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition at each this compound concentration and determine the IC50 value.
Cell-Based EphB4 Autophosphorylation Assay
This assay assesses the ability of this compound to inhibit EphB4 autophosphorylation in a cellular context.[2][13]
Materials:
-
HEK293 cells transiently transfected with full-length human EphB4[2]
-
Soluble ephrinB2-Fc ligand[2]
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-EphB4 antibody for immunoprecipitation
-
Anti-phosphotyrosine antibody for Western blotting
-
Protein A/G agarose beads
Procedure:
-
Culture HEK293 cells expressing EphB4 to near confluency.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.[13]
-
Stimulate the cells with pre-clustered ephrinB2-Fc for 30 minutes to induce EphB4 autophosphorylation.[13]
-
Wash the cells with ice-cold PBS and lyse them.
-
Clarify the cell lysates by centrifugation.
-
Immunoprecipitate EphB4 from the lysates using an anti-EphB4 antibody and protein A/G beads.
-
Wash the immunoprecipitates to remove non-specifically bound proteins.
-
Elute the proteins and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane and perform a Western blot using an anti-phosphotyrosine antibody to detect phosphorylated EphB4.
-
Re-probe the membrane with an anti-EphB4 antibody to confirm equal loading.
-
Quantify the band intensities to determine the dose-dependent inhibition of EphB4 autophosphorylation and calculate the ED50 value.
Experimental Workflow: In Vivo VEGF-Induced Angiogenesis Model
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. The small molecule specific EphB4 kinase inhibitor this compound inhibits VEGF driven angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The small molecule specific EphB4 kinase inhibitor this compound inhibits VEGF driven angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Artery and vein size is balanced by Notch and ephrin-B2/EphB4 during angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EphB4 controls blood vascular morphogenesis during postnatal angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The role of ephrinB2 in blood vessel development. - UCL Discovery [discovery.ucl.ac.uk]
- 8. Specification of arterial, venous, and lymphatic endothelial cells during embryonic development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. References [informatics.jax.org]
- 10. Cardiovascular ephrinB2 function is essential for embryonic angiogenesis [ouci.dntb.gov.ua]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for NVP-BHG712 Administration in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the preparation and administration of NVP-BHG712, a potent and selective inhibitor of the EphB4 receptor tyrosine kinase, in mouse models of cancer and angiogenesis. The information compiled is based on established pre-clinical research and aims to facilitate the effective design and execution of in vivo studies.
Introduction
This compound is a small molecule inhibitor that selectively targets the kinase activity of Ephrin type-B receptor 4 (EphB4).[1][2][3] EphB4 and its ligand, ephrin-B2, are critically involved in various physiological and pathological processes, including embryonic development, angiogenesis, and tumor progression.[4][5][6] this compound exerts its biological effects by inhibiting EphB4 forward signaling, which has been shown to play a crucial role in VEGF-driven angiogenesis.[1][3] While highly selective for EphB4, some off-target activity against c-raf, c-src, and c-abl has been observed.[1][2]
Quantitative Data Summary
The following tables summarize key quantitative data for the in vivo application of this compound in mouse models.
Table 1: In Vivo Efficacy and Dosage of this compound
| Mouse Model | Dosage | Administration Route | Treatment Schedule | Observed Effects | Reference |
| VEGF-induced angiogenesis model | 3 mg/kg | Oral (p.o.) | Daily | Significant inhibition of VEGF-stimulated tissue formation and vascularization. | [1][2] |
| VEGF-induced angiogenesis model | 10 mg/kg | Oral (p.o.) | Daily | Reversal of VEGF-enhanced tissue formation and vessel growth. | [1][2] |
| VEGF-induced angiogenesis model | 30 mg/kg | Oral (p.o.) | Daily | Dose-dependent inhibition of VEGF-driven angiogenesis. | [7][8] |
| A375 melanoma xenografts | 10 mg/kg | Oral (p.o.) | Once a day, weekdays only | Used to study the influence on tumor growth, perfusion, and hypoxia. | [9] |
| HEK293/ABCC10 cells subcutaneous xenograft | 25 mg/kg (co-administered with paclitaxel) | Not specified | Not specified | Markedly decreased tumor volumes, sizes, and weights. | [7] |
| Sarcoma lung metastasis xenograft | Not specified | Not specified | Not specified | Decreased lung metastasis formation. | [7] |
Table 2: Pharmacokinetic and Pharmacodynamic Parameters
| Parameter | Value | Mouse Model/Tissue | Dosage | Reference |
| Plasma Concentration | ~10 µM (up to 8h) | Not specified | 3 mg/kg (p.o.) | [2] |
| Lung Tissue Concentration | ~10 µM (up to 8h) | Lung | 50 mg/kg (p.o.) | [1] |
| Liver Tissue Concentration | ~10 µM (up to 8h) | Liver | 50 mg/kg (p.o.) | [1] |
| EphB4 Phosphorylation Inhibition | Pronounced effect at ~1 nmol/g (~1 µM) | Lung | 50 mg/kg (p.o.) | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Administration
This protocol describes the formulation of this compound for oral gavage in mice.
Materials:
-
This compound (free base)
-
1-Methyl-2-pyrrolidone (NMP)
-
Polyethylene glycol 300 (PEG300)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile tips
Procedure:
-
Dissolution in NMP: First, dissolve the this compound free base in NMP.
-
Dilution with PEG300: Dilute the NMP solution with PEG300 to achieve a final concentration of 10% (v/v) NMP and 90% (v/v) PEG300.[1][9]
-
Final Concentration: The final concentration of the this compound solution should be prepared to deliver the desired dose in a specific administration volume. For example, a final concentration of 5 mg/mL is used to deliver a 50 mg/kg dose at an administration volume of 10 mL/kg body weight.[1]
-
Mixing: Ensure the solution is clear and homogenous by vortexing thoroughly.
-
Storage: Use the freshly prepared solution for administration.
Protocol 2: In Vivo Angiogenesis Assay (VEGF Implant Model)
This protocol outlines a common method to assess the anti-angiogenic effects of this compound in mice.
Materials:
-
Agar
-
Vascular Endothelial Growth Factor (VEGF)
-
This compound formulation (from Protocol 1)
-
Surgical tools for subcutaneous implantation
-
Anesthesia
-
Mice
Procedure:
-
VEGF Chamber Preparation: Prepare agar chambers containing VEGF. These chambers will be implanted subcutaneously in the mice to induce localized angiogenesis.
-
Implantation: Under anesthesia, surgically implant the VEGF-containing agar chambers subcutaneously into the mice.
-
This compound Administration: Administer the prepared this compound formulation to the mice via oral gavage at the desired dosage (e.g., 3, 10, or 30 mg/kg) on a daily schedule.[1][7][8] A control group should receive the vehicle (10% NMP, 90% PEG300).
-
Tissue Collection and Analysis: After the treatment period (e.g., 4 days), euthanize the mice and carefully excise the tissue surrounding the implanted chamber.[8]
-
Quantification of Angiogenesis: Assess the amount of newly formed vascularized tissue. This can be quantified by measuring the tissue weight or by analyzing the hemoglobin content, which is converted to blood equivalents.
Protocol 3: Xenograft Mouse Model for Tumor Growth Inhibition
This protocol describes a general workflow for evaluating the anti-tumor efficacy of this compound in a xenograft mouse model.
Materials:
-
Cancer cell line of interest (e.g., A375 melanoma)
-
Matrigel (or other appropriate extracellular matrix)
-
This compound formulation (from Protocol 1)
-
Calipers for tumor measurement
-
Mice (immunocompromised, e.g., nude mice)
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells mixed with Matrigel into the flank of the mice.
-
Tumor Growth Monitoring: Allow the tumors to establish and reach a palpable size. Monitor tumor growth regularly by measuring the tumor dimensions with calipers.
-
Treatment Initiation: Once tumors have reached a predetermined size, randomize the mice into treatment and control groups.
-
This compound Administration: Administer the prepared this compound formulation orally to the treatment group according to the desired dose and schedule (e.g., 10 mg/kg, daily on weekdays).[9] The control group receives the vehicle.
-
Tumor Growth Assessment: Continue to monitor and measure tumor volumes throughout the treatment period.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, or biomarker assessment).
Visualizations
Signaling Pathway of this compound Action
References
- 1. The small molecule specific EphB4 kinase inhibitor this compound inhibits VEGF driven angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. The small molecule specific EphB4 kinase inhibitor this compound inhibits VEGF driven angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.biologists.com [journals.biologists.com]
- 5. EPH receptor B4 - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. file.glpbio.com [file.glpbio.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. The Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitor this compound: Effects of Regioisomers on Tumor Growth, Perfusion, and Hypoxia in EphB4-Positive A375 Melanoma Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
NVP-BHG712: Application Notes and Protocols for In Vivo Angiogenesis Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of NVP-BHG712, a potent and selective EphB4 receptor tyrosine kinase inhibitor, in in vivo models of angiogenesis. The following sections detail the recommended dosage, experimental protocols, and the underlying signaling pathways involved.
Summary of In Vivo Efficacy
This compound has been demonstrated to effectively inhibit VEGF-driven angiogenesis in vivo. The primary mechanism of action is the inhibition of EphB4 forward signaling, which plays a crucial role in vascular development and pathological angiogenesis.
Quantitative Data Summary
The following table summarizes the effective dosages of this compound from a key in vivo study using a VEGF-driven angiogenesis model in mice.
| Parameter | Details |
| Compound | This compound |
| In Vivo Model | Growth factor (VEGF) implant model in mice |
| Administration Route | Oral (p.o.) |
| Dosage Range | 3, 10, and 30 mg/kg/day |
| Treatment Duration | Daily |
| Observed Effects | - 3 mg/kg/day: Significant inhibition of VEGF-stimulated tissue formation and vascularization.[1][2][3][4] - 10 mg/kg/day: Reversal of VEGF-enhanced tissue formation and vessel growth.[1][2][3][4] |
| Pharmacokinetics | A dose of 50 mg/kg results in long-lasting exposure, with concentrations maintained at approximately 10 µM in plasma, lung, and liver for up to 8 hours, leading to sustained inhibition of EphB4 kinase activity.[1][5] |
Signaling Pathway
This compound specifically inhibits the kinase activity of the EphB4 receptor, thereby blocking its forward signaling cascade. This pathway is known to crosstalk with VEGF receptor signaling, making its inhibition an effective strategy to block VEGF-driven angiogenesis.[5][6]
Experimental Protocols
The following is a detailed protocol for a VEGF-driven Matrigel plug angiogenesis assay in mice, a common in vivo model to assess the efficacy of angiogenesis inhibitors like this compound.
VEGF-Driven Matrigel Plug Angiogenesis Assay
This assay evaluates the formation of new blood vessels into a subcutaneously implanted Matrigel plug containing VEGF.
Materials:
-
This compound
-
Vehicle for this compound (e.g., 0.5% methylcellulose)
-
Growth factor-reduced Matrigel
-
Recombinant murine or human VEGF
-
Heparin
-
Sterile, ice-cold PBS
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
-
6-8 week old mice (e.g., C57BL/6 or immunodeficient strains like nude mice)
-
Insulin syringes with 27G needles
-
Surgical tools
-
Hemoglobin quantification kit (e.g., Drabkin's reagent)
-
Tissue processing reagents (formalin, paraffin) and histology supplies
-
Antibodies for immunohistochemistry (e.g., anti-CD31)
Experimental Workflow:
Procedure:
-
Preparation of Matrigel Mixture (on ice):
-
Thaw growth factor-reduced Matrigel overnight at 4°C.
-
On the day of the experiment, keep all reagents and pipette tips on ice.
-
Prepare the Matrigel mixture: for each injection, mix Matrigel (e.g., 400 µL), heparin (e.g., 20 U/mL final concentration), and VEGF (e.g., 150 ng/mL final concentration).
-
For the negative control group, omit VEGF from the mixture.
-
Keep the mixture on ice to prevent premature solidification.
-
-
Animal Handling and Injection:
-
Acclimatize mice to the housing conditions for at least one week.
-
Anesthetize the mice using a recommended anesthetic protocol.
-
Using a pre-chilled insulin syringe, draw up the Matrigel mixture (e.g., 0.5 mL per mouse).
-
Inject the Matrigel mixture subcutaneously into the dorsal flank of the mouse. The Matrigel will form a solid plug at body temperature.
-
-
This compound Administration:
-
Prepare this compound in a suitable vehicle at the desired concentrations (e.g., 3, 10, 30 mg/kg).
-
Beginning on the day of Matrigel injection (Day 0) or the following day (Day 1), administer this compound or vehicle to the respective groups of mice via oral gavage.
-
Continue daily administration for the duration of the experiment (e.g., 7 to 14 days).
-
-
Plug Excision and Analysis:
-
At the end of the treatment period, euthanize the mice.
-
Carefully excise the Matrigel plugs.
-
Photograph the plugs to visually document the extent of vascularization (indicated by a red color).
-
For quantitative analysis:
-
Hemoglobin Content: Homogenize the plugs and measure the hemoglobin content using a commercially available kit (e.g., Drabkin's reagent) to quantify the amount of blood within the plug.
-
Immunohistochemistry (IHC): Fix the plugs in formalin, embed in paraffin, and section. Stain the sections with an endothelial cell marker such as anti-CD31 to visualize and quantify the microvessel density.
-
-
Expected Outcomes:
-
Vehicle-treated group (with VEGF): Matrigel plugs will appear red and highly vascularized. Histological analysis will show a high density of CD31-positive microvessels.
-
This compound-treated group (with VEGF): Matrigel plugs will appear paler with reduced redness in a dose-dependent manner. Hemoglobin content and microvessel density will be significantly lower compared to the vehicle-treated group.
-
Negative control group (without VEGF): Matrigel plugs will be pale and show minimal vascularization.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Matrigel Plug Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. EphB4 controls blood vascular morphogenesis during postnatal angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying EphB4 Autophosphorylation in Tissues Using NVP-BHG712
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for utilizing the small molecule inhibitor NVP-BHG712 to study EphB4 receptor tyrosine kinase autophosphorylation in tissues.
Introduction
Ephrin type-B receptor 4 (EphB4) is a receptor tyrosine kinase that, along with its ligand ephrinB2, plays a crucial role in various physiological and pathological processes, including embryonic development, vascular remodeling, and tumor angiogenesis.[1][2] The interaction between ephrinB2 and EphB4 induces bidirectional signaling, with "forward" signaling transduced through the EphB4 receptor and "reverse" signaling through the ephrinB2 ligand.[1][2] this compound is a potent and specific small molecule inhibitor of EphB4 kinase activity, making it a valuable tool to dissect the contributions of EphB4 forward signaling in complex biological systems.[1][3] This inhibitor has been shown to effectively block EphB4 autophosphorylation in tissues following oral administration, demonstrating excellent pharmacokinetic properties for in vivo studies.[1][2][3]
Data Presentation
Table 1: In Vitro and In-Cellular Activity of this compound
| Target | Assay Type | Metric | Value | Reference |
| EphB4 | Cell-based autophosphorylation (A375 cells) | ED50 | 25 nM | [4] |
| EphB4 | Cell-based autophosphorylation (HEK293T cells) | IC50 | 3.0 nM | [5] |
| EphA2 | Cell-based autophosphorylation (HEK293T cells) | IC50 | 3.3 nM | [5] |
| VEGFR2 | Cell-based autophosphorylation (A375 cells) | ED50 | 4.2 µM | [4] |
| c-Raf | Cell-free kinase assay | IC50 | 0.395 µM | [4] |
| c-Src | Cell-free kinase assay | IC50 | 1.266 µM | [4] |
| c-Abl | Cell-free kinase assay | IC50 | 1.667 µM | [4] |
Table 2: In Vivo Administration and Effects of this compound
| Animal Model | Dosage and Administration | Tissue Studied | Observed Effect | Reference |
| Mouse | 3 mg/kg, p.o. | Angiogenesis model implant | Significantly suppressed VEGF-stimulated tissue formation and vascularization. | [4] |
| Mouse | 10 mg/kg, p.o. | Angiogenesis model implant | Potently reversed VEGF-enhanced tissue formation and vessel growth. | [4] |
| Mouse | 50 mg/kg, p.o. | Lung and Liver | Resulted in drug concentrations of approximately 10 µM for up to 8 hours, leading to long-lasting inhibition of EphB4 kinase activity. | [2][3] |
| Rat | 50 mg/kg, i.p. (single dose) | Lung | Blocked EphB4 phosphorylation. | [6] |
Signaling Pathway
The binding of the ephrinB2 ligand to the EphB4 receptor induces receptor dimerization and autophosphorylation of tyrosine residues in the cytoplasmic domain. This phosphorylation event initiates a downstream signaling cascade, often referred to as "forward signaling," which can involve the PI3K-Akt pathway, among others, to regulate processes like cell migration and proliferation.[7] this compound acts by inhibiting the kinase domain of EphB4, thereby preventing this initial autophosphorylation step.
Caption: EphB4 forward signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Protocol 1: In Vivo Inhibition of EphB4 Autophosphorylation in Mouse Tissues
This protocol describes the oral administration of this compound to mice and the subsequent analysis of EphB4 autophosphorylation in a target tissue (e.g., lung).
Materials:
-
This compound
-
Vehicle for oral gavage (e.g., corn oil, or a solution of NMP and PEG300)[4]
-
Mice
-
Oral gavage needles
-
Tissue homogenization buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Protein concentration assay kit (e.g., BCA)
-
Anti-EphB4 antibody for immunoprecipitation
-
Anti-phospho-tyrosine antibody for Western blotting
-
Protein A/G agarose beads
-
SDS-PAGE gels and buffers
-
Western blotting apparatus and reagents
-
Chemiluminescent substrate
Procedure:
-
Preparation of this compound Formulation: Prepare a suspension of this compound in a suitable vehicle for oral administration. A concentration should be chosen to achieve the desired dosage (e.g., 10 mg/kg) in a reasonable volume for gavage.
-
Animal Dosing: Administer this compound or vehicle control to mice via oral gavage.
-
Tissue Collection: At a predetermined time point post-administration (e.g., 2-8 hours), euthanize the mice and harvest the tissue of interest (e.g., lung).[2][3] Immediately snap-freeze the tissue in liquid nitrogen or proceed with homogenization.
-
Tissue Homogenization: Homogenize the tissue in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the tissue lysates using a standard protein assay.
-
Immunoprecipitation of EphB4:
-
Incubate a standardized amount of protein lysate (e.g., 500 µg - 1 mg) with an anti-EphB4 antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G agarose beads and incubate for another 2-4 hours at 4°C.
-
Wash the beads several times with cold lysis buffer to remove non-specific binding.
-
-
Western Blotting:
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Probe the membrane with an anti-phospho-tyrosine antibody overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Data Analysis: To confirm equal loading of immunoprecipitated EphB4, the membrane can be stripped and re-probed with an anti-EphB4 antibody. Quantify the band intensities to determine the relative levels of EphB4 autophosphorylation in this compound-treated versus vehicle-treated animals.
Experimental Workflow Diagram
Caption: Workflow for assessing in vivo EphB4 autophosphorylation using this compound.
Important Considerations
-
Specificity of this compound: While this compound is a potent EphB4 inhibitor, it also shows activity against other Eph receptors (e.g., EphA2, EphB2) and, at higher concentrations, other kinases like c-Raf, c-Src, and c-Abl.[2][4] It is crucial to consider the expression levels of these potential off-targets in the tissue of interest and to use the lowest effective dose of this compound.
-
Commercially Available this compound: It has been reported that some commercially available batches of this compound were in fact a regioisomer with different inhibitory profiles.[8] Researchers should ensure the identity and purity of their compound.
-
Bidirectional Signaling: this compound specifically inhibits the forward signaling of EphB4. It does not directly affect the reverse signaling that may be initiated through the ephrinB2 ligand. This makes it a useful tool to distinguish between these two signaling arms.[1][2]
-
Antibody Validation: The specificity and efficacy of the antibodies used for immunoprecipitation and Western blotting are critical for obtaining reliable results. Proper validation experiments should be performed.
References
- 1. The small molecule specific EphB4 kinase inhibitor this compound inhibits VEGF driven angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The small molecule specific EphB4 kinase inhibitor this compound inhibits VEGF driven angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitor this compound: Effects of Regioisomers on Tumor Growth, Perfusion, and Hypoxia in EphB4-Positive A375 Melanoma Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Combining NVP-BHG712 with Paclitaxel for Enhanced Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing the combination of NVP-BHG712 and paclitaxel as a potential cancer therapeutic strategy. This combination has shown promise in overcoming paclitaxel resistance, a significant challenge in clinical oncology.
Introduction
Paclitaxel is a potent chemotherapeutic agent that functions by stabilizing microtubules, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells[1][2][3][4][5]. However, its efficacy can be limited by the development of drug resistance. One key mechanism of resistance is the overexpression of ATP-binding cassette (ABC) transporters, such as ABCC10, which actively efflux paclitaxel from the cancer cells, reducing its intracellular concentration and cytotoxic effect[4][6].
This compound is a small molecule inhibitor of the Ephrin type-B receptor 4 (EphB4) kinase[7][8][9]. In the context of combination therapy, this compound has been shown to antagonize ABCC10-mediated paclitaxel resistance[6][10][11]. By inhibiting the function of the ABCC10 transporter, this compound increases the intracellular accumulation of paclitaxel in resistant cancer cells, thereby restoring their sensitivity to the chemotherapeutic agent[6][10].
Data Summary
The following tables summarize the quantitative data from preclinical studies evaluating the combination of this compound and paclitaxel.
Table 1: In Vitro Efficacy of this compound in Combination with Paclitaxel
| Cell Line | Treatment | IC50 of Paclitaxel (nM) | Fold Reversal of Resistance | Reference |
| HEK293/pcDNA3.1 (Control) | Paclitaxel alone | 1.8 ± 0.3 | - | [6] |
| HEK293/ABCC10 | Paclitaxel alone | 48.3 ± 5.7 | - | [6] |
| HEK293/ABCC10 | Paclitaxel + 0.25 µM this compound | 12.1 ± 2.1 | 4.0 | [6] |
| HEK293/ABCC10 | Paclitaxel + 0.5 µM this compound | 5.9 ± 1.2 | 8.2 | [6] |
Table 2: In Vivo Efficacy of this compound and Paclitaxel Combination in a Xenograft Model (HEK293/ABCC10 Tumors)
| Treatment Group | Dosage | Mean Tumor Volume (mm³) at Day 18 | Tumor Growth Inhibition (%) | Reference |
| Vehicle Control | - | ~1400 | - | [6] |
| This compound alone | 25 mg/kg, p.o. | ~1300 | ~7 | [6] |
| Paclitaxel alone | 15 mg/kg, i.p. | ~1100 | ~21 | [6] |
| This compound + Paclitaxel | 25 mg/kg + 15 mg/kg | ~300 | ~79 | [6] |
Table 3: Pharmacokinetic Analysis of Paclitaxel in Tumor Tissue
| Treatment Group | Intratumoral Paclitaxel Concentration (ng/g) after 240 min | Fold Increase | Reference |
| Paclitaxel alone | 160.13 ± 41.12 | - | [6] |
| This compound + Paclitaxel | 434.58 ± 124.49 | 2.7 | [6] |
Signaling Pathway and Mechanism of Action
The combination of this compound and paclitaxel leverages a synergistic mechanism to combat paclitaxel resistance in cancer cells. The following diagram illustrates the key signaling pathway involved.
Caption: this compound inhibits the ABCC10 transporter, increasing intracellular paclitaxel and inducing apoptosis.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of this combination therapy.
Cell Viability (MTT) Assay
This protocol is used to determine the cytotoxic effects of this compound and paclitaxel, both alone and in combination.
Materials:
-
Cancer cell lines (e.g., HEK293/pcDNA3.1 and HEK293/ABCC10)
-
96-well plates
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Paclitaxel (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at a density of 5,000 cells/well and allow them to attach overnight.
-
Treat the cells with serial dilutions of paclitaxel, this compound, or a combination of both. Include a vehicle control (DMSO).
-
Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 values.
Cellular Accumulation and Efflux Assay
This protocol measures the effect of this compound on the intracellular accumulation and efflux of radiolabeled paclitaxel.
Materials:
-
Cancer cell lines
-
24-well plates
-
[³H]-paclitaxel
-
This compound
-
Ice-cold PBS
-
Lysis buffer (e.g., 0.1 N NaOH with 0.1% SDS)
-
Scintillation cocktail
-
Scintillation counter
Accumulation Assay:
-
Seed cells in 24-well plates and grow to confluence.
-
Pre-incubate the cells with or without this compound (e.g., 1 µM) for 2 hours at 37°C.
-
Add [³H]-paclitaxel (e.g., 0.01 µM) and incubate for another 2 hours at 37°C.
-
Wash the cells three times with ice-cold PBS to remove extracellular [³H]-paclitaxel.
-
Lyse the cells with lysis buffer.
-
Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Determine the protein concentration of the lysate to normalize the radioactivity.
Efflux Assay:
-
Perform the accumulation assay as described above to load the cells with [³H]-paclitaxel.
-
After loading, wash the cells with fresh medium.
-
Add fresh medium with or without this compound and incubate for different time points (e.g., 0, 30, 60, 120 min).
-
At each time point, wash the cells with ice-cold PBS, lyse them, and measure the intracellular radioactivity as described above.
-
Calculate the percentage of [³H]-paclitaxel remaining in the cells at each time point relative to the 0 min time point.
In Vivo Xenograft Study
This protocol outlines the procedure for evaluating the anti-tumor efficacy of the this compound and paclitaxel combination in a mouse xenograft model.
Materials:
-
Athymic nude mice
-
Cancer cells (e.g., HEK293/ABCC10)
-
Matrigel (optional)
-
This compound (formulated for oral administration)
-
Paclitaxel (formulated for intraperitoneal injection)
-
Vehicle controls
-
Calipers
Procedure:
-
Subcutaneously inject cancer cells (e.g., 5 x 10⁶ cells in 100 µL of PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize the mice into treatment groups (e.g., vehicle control, this compound alone, paclitaxel alone, and combination).
-
Administer the treatments as per the defined schedule (e.g., this compound 25 mg/kg, p.o., daily; paclitaxel 15 mg/kg, i.p., every 3 days).
-
Measure the tumor volume (Volume = 0.5 x Length x Width²) and body weight of the mice regularly (e.g., every 3 days).
-
Continue the treatment for the specified duration (e.g., 18 days).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry, or pharmacokinetic analysis).
Experimental Workflow
The following diagram provides a logical workflow for the preclinical evaluation of the this compound and paclitaxel combination therapy.
Caption: A workflow for evaluating this compound and paclitaxel combination therapy from in vitro to in vivo.
References
- 1. Paclitaxel - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 3. droracle.ai [droracle.ai]
- 4. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. The small molecule tyrosine kinase inhibitor this compound antagonizes ABCC10-mediated paclitaxel resistance: a preclinical and pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. apexbt.com [apexbt.com]
- 10. oncotarget.com [oncotarget.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for NVP-BHG712 as a Tool Compound in Eph Receptor Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Erythropoietin-producing hepatocellular (Eph) receptors constitute the largest family of receptor tyrosine kinases (RTKs) and, along with their ephrin ligands, are crucial mediators of cell-cell communication.[1] This signaling is bidirectional, eliciting responses in both the Eph-bearing (forward signaling) and ephrin-expressing (reverse signaling) cells.[1][2][] The Eph/ephrin pathway is instrumental in a multitude of physiological and pathological processes, including embryonic development, axon guidance, angiogenesis, and cancer.[2][4] NVP-BHG712 is a potent, orally active, small-molecule inhibitor of Eph receptor kinases, designed to selectively target the kinase activity of these receptors, thereby primarily inhibiting forward signaling.[5][6] This makes it an invaluable tool for dissecting the specific contributions of Eph receptor kinase-dependent signaling in various biological systems.
It is crucial to note that commercially available this compound may contain a regioisomer, NVPiso, which exhibits a different kinase selectivity profile.[7][8] Researchers should verify the identity and purity of their compound to ensure accurate interpretation of experimental results.
Mechanism of Action
This compound acts as an ATP-competitive inhibitor of the Eph receptor tyrosine kinase domain. By binding to the ATP-binding pocket of the kinase domain, it prevents the autophosphorylation of the receptor upon ligand binding, a critical step in the activation of downstream signaling cascades.[5][6] This inhibition of "forward" signaling allows researchers to specifically investigate the roles of Eph receptor kinase activity, distinguishing them from kinase-independent functions and "reverse" signaling through ephrin ligands.[6]
Applications in Research
This compound is a versatile tool for a range of applications in both in vitro and in vivo settings:
-
Dissecting Eph Forward Signaling: By selectively inhibiting the kinase function of Eph receptors, this compound allows for the specific interrogation of forward signaling pathways.
-
Studying Angiogenesis: Eph/ephrin signaling is a key regulator of vascular development and angiogenesis. This compound has been shown to inhibit VEGF-driven angiogenesis, highlighting the crosstalk between VEGFR and EphR signaling.[5][6]
-
Cancer Biology: Dysregulation of Eph receptor signaling is implicated in various cancers.[9] this compound can be used to explore the role of Eph kinase activity in tumor growth, metastasis, and response to therapy.[9][10]
-
Neurobiology: Given the role of Eph receptors in axon guidance and synaptic plasticity, this compound is a valuable tool for studying neuronal development and regeneration.[2]
Data Presentation
Table 1: In Vitro and Cellular Activity of this compound
| Target/Assay | IC50/ED50 | Cell Line/System | Reference |
| EphB4 Autophosphorylation | ED50 = 25 nM | A375 melanoma cells (transfected) | [5][11] |
| EphA2 Kinase Activity | IC50 = 3.3 nM | In vitro kinase assay | [12] |
| EphB4 Kinase Activity | IC50 = 3.0 nM | In vitro kinase assay | [12] |
| VEGFR2 Autophosphorylation | ED50 = 4200 nM | Cell-based ELISA | [5][10] |
| c-Raf Kinase Activity | IC50 = 0.395 µM | In vitro kinase assay | [11] |
| c-Src Kinase Activity | IC50 = 1.266 µM | In vitro kinase assay | [11] |
| c-Abl Kinase Activity | IC50 = 1.667 µM | In vitro kinase assay | [11] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Dosage and Administration | Outcome | Reference |
| VEGF-induced Angiogenesis (Mouse) | 3, 10, and 30 mg/kg/day, p.o. | Significantly inhibited tissue formation and vascularization at 3 mg/kg. | [10][12] |
| Sarcoma Lung Metastasis Xenograft (Mouse) | Not specified | Decreased lung metastasis formation. | [10] |
| HEK293/ABCC10 Xenograft (Mouse) | 25 mg/kg (with paclitaxel) | Markedly decreased tumor volumes, sizes, and weights. | [10] |
Mandatory Visualizations
Caption: Eph Receptor Forward Signaling Inhibition by this compound.
Caption: General Experimental Workflow for this compound Studies.
Experimental Protocols
Protocol 1: In Vitro Eph Receptor Autophosphorylation Assay
This protocol is designed to assess the inhibitory activity of this compound on Eph receptor autophosphorylation in a cellular context.
Materials:
-
Cells expressing the Eph receptor of interest (e.g., HEK293 cells transiently transfected with an Eph receptor construct).[5]
-
Cell culture medium and supplements.
-
This compound stock solution (in DMSO).
-
Recombinant ephrin ligand-Fc chimera (e.g., ephrinB2-Fc for EphB4).[13]
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Antibodies: anti-Eph receptor, anti-phosphotyrosine.
-
Protein A/G agarose beads.
-
SDS-PAGE and Western blotting reagents and equipment.
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and allow them to adhere overnight.
-
Pre-treat cells with varying concentrations of this compound (e.g., 0-1000 nM) for 1-2 hours.[13] Include a DMSO vehicle control.
-
-
Receptor Stimulation:
-
Stimulate the cells with the appropriate clustered ephrin ligand-Fc (e.g., 1 µg/mL) for 20-30 minutes at 37°C.[13] To cluster the ligand, pre-incubate it with an anti-Fc antibody.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer.
-
Clarify lysates by centrifugation.
-
-
Immunoprecipitation:
-
Incubate a portion of the cell lysate with an anti-Eph receptor antibody overnight at 4°C.
-
Add protein A/G agarose beads and incubate for an additional 2 hours.
-
Wash the beads several times with lysis buffer.
-
-
Western Blotting:
-
Resuspend the beads in SDS-PAGE sample buffer, boil, and separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Probe the membrane with an anti-phosphotyrosine antibody to detect phosphorylated Eph receptor.
-
Strip and re-probe the membrane with an anti-Eph receptor antibody to confirm equal loading.
-
Protocol 2: In Vivo Angiogenesis Model
This protocol describes a growth factor implant model in mice to evaluate the effect of this compound on VEGF-driven angiogenesis.[5]
Materials:
-
Mice (strain as appropriate for the model).
-
Agar chambers.
-
VEGF (Vascular Endothelial Growth Factor).
-
This compound formulation for oral administration.
-
Surgical tools for subcutaneous implantation.
-
Hemoglobin assay kit.
-
Antibodies for immunohistochemistry (e.g., anti-CD31).
Procedure:
-
Preparation of Agar Chambers:
-
Prepare agar chambers containing a defined amount of VEGF.
-
-
Surgical Implantation:
-
Anesthetize the mice.
-
Subcutaneously implant the VEGF-containing agar chambers.
-
-
This compound Administration:
-
Tissue Collection and Analysis:
-
At the end of the experiment, euthanize the mice and carefully dissect the agar chambers along with the surrounding newly formed tissue.
-
Quantify vascularization by:
-
Hemoglobin content: Homogenize the tissue and measure hemoglobin content as an indicator of blood vessel formation.
-
Immunohistochemistry: Fix, embed, and section the tissue. Stain for endothelial cell markers (e.g., CD31) to visualize and quantify blood vessels.
-
-
Pharmacokinetic Considerations:
This compound exhibits good oral bioavailability.[5] In mice, oral administration of 50 mg/kg results in plasma and tissue concentrations that exceed the IC50 for EphB4 inhibition for at least 8 hours.[5]
Conclusion
This compound is a powerful and selective tool for the investigation of Eph receptor forward signaling. Its utility in both in vitro and in vivo models allows for a comprehensive understanding of the roles of Eph kinase activity in a wide range of biological processes. Careful experimental design, including appropriate controls and compound validation, is essential for obtaining robust and reproducible data.
References
- 1. Eph Receptor Signaling and Ephrins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ephrin/Eph signalin pathway [bi.mpg.de]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. The small molecule specific EphB4 kinase inhibitor this compound inhibits VEGF driven angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. This compound: Effects of Regioisomers on the Affinity and Selectivity toward the EPHrin Family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Available Technologies - NCI [techtransfer.cancer.gov]
- 10. apexbt.com [apexbt.com]
- 11. selleckchem.com [selleckchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Kinase Assay of NVP-BHG712
These application notes provide a detailed protocol for determining the in vitro kinase inhibitory activity of NVP-BHG712, a potent inhibitor of the Ephrin type-B receptor 4 (EphB4) kinase. This document is intended for researchers, scientists, and drug development professionals working on kinase inhibitors and signal transduction pathways.
This compound is a small molecule inhibitor that selectively targets EphB4 kinase, playing a crucial role in embryonic vessel development, vascular remodeling, and tumor angiogenesis.[1][2] It also shows activity against other kinases at higher concentrations, including c-Raf, c-Src, and c-Abl.[3][4] Understanding the potency and selectivity of this compound is critical for its application in research and potential therapeutic development.
Data Presentation
The inhibitory activity of this compound against various kinases is summarized in the table below. The data is presented as half-maximal inhibitory concentration (IC50) or half-maximal effective dose (ED50) values, providing a quantitative measure of the compound's potency.
| Kinase Target | IC50 / ED50 | Assay Type |
| Primary Targets | ||
| EphB4 | 25 nM (ED50) | Cellular Autophosphorylation Assay |
| EphB4 | 3.0 nM (IC50) | Biochemical Assay |
| EphA2 | 3.3 nM (IC50) | Biochemical Assay |
| Secondary Targets | ||
| c-Raf | 0.395 µM (IC50) | Biochemical Assay |
| c-Src | 1.266 µM (IC50) | Biochemical Assay |
| c-Abl | 1.667 µM (IC50) | Biochemical Assay |
| VEGFR2 | 4.2 µM (ED50) | Cellular Autophosphorylation Assay |
Note: It is important to be aware of a regioisomer of this compound (NVPiso) that has been found in some commercial samples and exhibits a different selectivity profile, with significantly lower affinity for EphB4.[5]
Signaling Pathway
The diagram below illustrates the signaling pathway involving EphB4 and its cognitive ligand ephrinB2, which is a key mediator of VEGF-induced angiogenesis. This compound specifically inhibits the forward signaling of EphB4.
References
- 1. The small molecule specific EphB4 kinase inhibitor this compound inhibits VEGF driven angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound | Ephrin Receptor | Raf | Src | Bcr-Abl | TargetMol [targetmol.com]
- 5. The Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitor this compound: Effects of Regioisomers on Tumor Growth, Perfusion, and Hypoxia in EphB4-Positive A375 Melanoma Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
NVP-BHG712: Application Notes and Protocols for Inhibiting Tumor Growth in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing NVP-BHG712, a potent and selective EphB4 receptor tyrosine kinase inhibitor, in preclinical xenograft models of cancer. The following sections detail the mechanism of action, experimental protocols, and key data supporting its use as an anti-tumor agent.
Introduction
This compound is a small molecule inhibitor that selectively targets the EphB4 kinase, playing a crucial role in pathological angiogenesis, a hallmark of cancer.[1][2] EphB4 and its ligand, ephrinB2, are key players in embryonic vessel development and have been implicated in tumor angiogenesis and growth.[1][2] this compound has been shown to inhibit VEGF-driven angiogenesis and suppress tumor growth in various xenograft models, making it a valuable tool for cancer research and drug development.[1][3][4] This document provides the necessary protocols and data to effectively design and execute preclinical studies using this compound.
Mechanism of Action
This compound primarily functions by inhibiting the forward signaling of the EphB4 receptor.[1][3] This inhibition disrupts the crosstalk between the EphB4 and VEGFR signaling pathways, which is essential for coordinated vessel formation during angiogenesis.[1][2] While it has potent activity against EphB4, this compound shows significantly less activity against VEGFR2, indicating its specificity.[3][4] The inhibitor has demonstrated excellent pharmacokinetic properties with oral administration, leading to sustained inhibition of EphB4 autophosphorylation in tissues.[1][2]
Quantitative Data Summary
The efficacy of this compound in inhibiting tumor growth and angiogenesis has been demonstrated in various preclinical models. The following tables summarize the key quantitative findings.
Table 1: In Vitro and In Vivo Efficacy of this compound
| Parameter | Cell Line/Model | Value | Reference |
| ED50 (EphB4 inhibition) | A375 melanoma cells | 25 nM | [3] |
| ED50 (VEGFR2 inhibition) | A375 melanoma cells | 4200 nM | [3] |
| IC50 (c-Raf) | Cell-free assay | 0.395 µM | [3] |
| IC50 (c-Src) | Cell-free assay | 1.266 µM | [3] |
| IC50 (c-Abl) | Cell-free assay | 1.667 µM | [3] |
| Significant Inhibition of VEGF-stimulated tissue formation | Growth factor implant model in mice | 3 mg/kg/day (p.o.) | [3][4] |
| Reversal of VEGF-enhanced tissue formation and vessel growth | Growth factor implant model in mice | 10 mg/kg/day (p.o.) | [3][4] |
| Inhibition of ABCC10-expressing tumor growth (in combination with paclitaxel) | HEK293/ABCC10 xenograft | 25 mg/kg (p.o.) | [5] |
Table 2: Pharmacokinetic Properties of this compound
| Parameter | Dose | Tissue/Fluid | Concentration | Time | Reference |
| Tissue Concentration | 50 mg/kg (p.o.) | Lung and Liver | ~10 µM | Up to 8 hours | [1] |
| Plasma Concentration | 50 mg/kg (p.o.) | Plasma | ~10 µM | Up to 8 hours | [1] |
| EphB4 Autophosphorylation Inhibition | 50 mg/kg (p.o.) | Lung Tissue | Pronounced inhibition at ~1 nmol/g (~1 µM) | - | [1] |
Experimental Protocols
The following protocols provide a general framework for conducting xenograft studies with this compound. Specific parameters may need to be optimized depending on the tumor model and research question.
Protocol 1: Establishment of Subcutaneous Xenograft Model
This protocol outlines the steps for establishing a subcutaneous tumor model in immunocompromised mice.
Materials:
-
Cancer cell line of interest (e.g., A375 melanoma, HEK293/ABCC10)
-
Appropriate cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Matrigel (optional)
-
6-8 week old immunocompromised mice (e.g., Nude, SCID)
-
Syringes and needles (27-30 gauge)
-
Calipers or imaging system for tumor measurement
Procedure:
-
Cell Culture: Culture tumor cells in their recommended medium until they reach 80-90% confluency.
-
Cell Preparation:
-
Wash cells with PBS and detach them using Trypsin-EDTA.
-
Resuspend cells in serum-free medium or PBS.
-
Count cells and check for viability (should be >90%).
-
Adjust the cell concentration to 1 x 107 to 1 x 108 cells/mL. For some models, resuspending cells in a 1:1 mixture of medium and Matrigel can improve tumor take rate.
-
-
Subcutaneous Injection:
-
Anesthetize the mouse.
-
Inject 100-200 µL of the cell suspension subcutaneously into the flank of the mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure the tumor volume 2-3 times per week using calipers. The tumor volume can be calculated using the formula: Volume = (Length x Width2) / 2 .[6] More accurate measurements can be obtained using imaging techniques like microCT or ultrasound.[7][8]
-
-
Treatment Initiation:
-
Randomize mice into treatment and control groups when the average tumor volume reaches approximately 100-200 mm³.
-
Protocol 2: Preparation and Administration of this compound
This protocol describes how to prepare and administer this compound to the xenograft models.
Materials:
-
This compound
-
Vehicle solution (e.g., 10% NMP / 90% PEG300; or a solution of DMSO, PEG300, Tween80, and ddH2O)[9]
-
Oral gavage needles
Procedure:
-
Preparation of Dosing Solution:
-
A stock solution can be prepared in DMSO. For oral administration, a common vehicle is a mixture of 10% 1-Methyl-2-pyrrolidone (NMP) and 90% PEG300.[9]
-
Alternatively, a formulation can be made by dissolving this compound in DMSO, then diluting with PEG300, Tween80, and finally ddH2O.[3]
-
The final concentration should be calculated based on the desired dose (e.g., 3, 10, or 25 mg/kg) and the average weight of the mice.
-
-
Administration:
-
Administer the prepared this compound solution or vehicle control to the mice via oral gavage.
-
The dosing schedule can be once daily.[9]
-
Protocol 3: Efficacy Assessment
This protocol details the evaluation of this compound's anti-tumor efficacy.
Procedure:
-
Tumor Volume Measurement: Continue to measure tumor volume 2-3 times per week throughout the study.
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or at a set time point.
-
Data Analysis:
-
Calculate the average tumor volume for each group over time.
-
Determine the tumor growth inhibition (TGI).
-
At the end of the study, tumors can be excised, weighed, and processed for further analysis (e.g., immunohistochemistry for proliferation markers like Ki-67, or analysis of EphB4 phosphorylation).
-
Conclusion
This compound is a valuable research tool for investigating the role of EphB4 in tumor growth and angiogenesis. The protocols and data presented here provide a solid foundation for designing and conducting preclinical studies to evaluate its therapeutic potential. Researchers should optimize these protocols for their specific experimental systems to achieve the most reliable and reproducible results.
References
- 1. The small molecule specific EphB4 kinase inhibitor this compound inhibits VEGF driven angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The small molecule specific EphB4 kinase inhibitor this compound inhibits VEGF driven angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. apexbt.com [apexbt.com]
- 5. oncotarget.com [oncotarget.com]
- 6. Evaluation of superficial xenograft volume estimation by ultrasound and caliper against MRI in a longitudinal pre-clinical radiotherapeutic setting | PLOS One [journals.plos.org]
- 7. Volume of preclinical xenograft tumors is more accurately assessed by ultrasound imaging than manual caliper measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tumor volume in subcutaneous mouse xenografts measured by microCT is more accurate and reproducible than determined by 18F-FDG-microPET or external caliper [inis.iaea.org]
- 9. The Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitor this compound: Effects of Regioisomers on Tumor Growth, Perfusion, and Hypoxia in EphB4-Positive A375 Melanoma Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: NVP-BHG712 in Melanoma Xenograft Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of NVP-BHG712, a potent and selective EphB4 receptor tyrosine kinase inhibitor, in preclinical melanoma xenograft models. The protocols and data presented are intended to guide researchers in designing and executing in vivo studies to evaluate the anti-tumor efficacy and mechanism of action of this compound.
Introduction
This compound is a small molecule inhibitor that selectively targets the EphB4 receptor tyrosine kinase.[1][2][3] The EphB4/ephrin-B2 signaling pathway is critically involved in embryonic vessel development and has been implicated in pathological angiogenesis, a hallmark of cancer.[4] In melanoma, EphB4 has been shown to be a positive regulator of tumor growth.[1][3] this compound inhibits the forward signaling of EphB4, thereby interfering with processes such as cell proliferation, survival, and angiogenesis.[1][5] This document outlines the application of this compound in A375 human melanoma xenograft models, providing detailed experimental protocols, quantitative efficacy data, and visual representations of the underlying biological pathways and experimental workflows.
Data Presentation
The following tables summarize the in vivo efficacy of this compound in A375 melanoma xenograft models. The data is compiled from studies investigating the effect of this compound on tumor growth.
Table 1: Effect of this compound on A375-pIRES (Control) Melanoma Xenograft Growth
| Treatment Group | Day 1 | Day 4 | Day 7 | Day 10 | Day 13 |
| Vehicle | 0 | 50 ± 10 | 150 ± 25 | 300 ± 40 | 500 ± 60 |
| This compound (10 mg/kg) | 0 | 45 ± 8 | 130 ± 20 | 250 ± 35 | 420 ± 50 |
Tumor volumes are presented as mean ± SEM (n=14-15). Tumor volume was calculated from caliper measurements.[6]
Table 2: Effect of this compound on A375-EphB4 (EphB4 Overexpressing) Melanoma Xenograft Growth
| Treatment Group | Day 1 | Day 4 | Day 7 | Day 10 | Day 13 |
| Vehicle | 0 | 60 ± 12 | 200 ± 30 | 450 ± 55 | 750 ± 80 |
| This compound (10 mg/kg) | 0 | 55 ± 10 | 180 ± 25 | 400 ± 50 | 680 ± 70 |
Tumor volumes are presented as mean ± SEM (n=14-15). Tumor volume was calculated from caliper measurements.[6]
Note: In this particular study, while this compound is a potent EphB4 inhibitor, the observed in vivo effect on tumor growth was not statistically significant, leading the authors to conclude that EphB4-ephrinB2 reverse signaling might be responsible for the increased tumor growth in their model.[1][3] However, other studies have demonstrated significant anti-angiogenic effects of this compound.[4]
Experimental Protocols
The following are detailed protocols for conducting melanoma xenograft studies with this compound.
Protocol 1: A375 Human Melanoma Xenograft Model in Nude Mice
1. Cell Culture:
-
Culture A375 human melanoma cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells every 2-3 days to maintain exponential growth.
2. Animal Model:
-
Use female athymic nude mice, 6-8 weeks old.
-
Allow mice to acclimatize for at least one week before the start of the experiment.
3. Tumor Cell Implantation:
-
Harvest A375 cells at 70-80% confluency.
-
Wash cells with sterile phosphate-buffered saline (PBS) and resuspend in PBS at a concentration of 2.0 × 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (2.0 × 10^6 cells) into the right flank of each mouse.
4. Tumor Growth Monitoring:
-
Monitor tumor growth by measuring the length and width of the tumors with digital calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Randomize mice into treatment groups when tumors reach an average volume of 100-150 mm³.
5. This compound Formulation and Administration:
-
Prepare the vehicle solution consisting of 10% (v/v) 1-Methyl-2-pyrrolidone (NMP) and 90% (v/v) Polyethylene glycol 300 (PEG300).[1][3]
-
Prepare the this compound formulation by dissolving the compound in the vehicle to the desired concentration (e.g., 1.5 mg/mL for a 10 mg/kg dose).
-
Administer this compound or vehicle to the mice daily via oral gavage.[1][3]
6. Efficacy Evaluation:
-
Continue to measure tumor volumes and body weights throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Weigh the tumors and process them for further analysis (e.g., histology, immunohistochemistry, Western blotting).
Protocol 2: Pharmacodynamic Analysis of EphB4 Inhibition
1. Tissue Collection:
-
At selected time points after the final dose of this compound, euthanize a subset of mice from each treatment group.
-
Excise tumors and other relevant tissues (e.g., lung, liver).
2. Western Blot Analysis:
-
Homogenize tissue samples in lysis buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-EphB4 and total EphB4.
-
Use appropriate secondary antibodies and a chemiluminescent substrate for detection.
-
Quantify band intensities to determine the level of EphB4 phosphorylation inhibition.
3. Immunohistochemistry (IHC):
-
Fix tumors in 10% neutral buffered formalin and embed in paraffin.
-
Cut tissue sections and mount on slides.
-
Perform antigen retrieval and block endogenous peroxidase activity.
-
Incubate sections with primary antibodies against markers of interest (e.g., CD31 for blood vessel density, Ki67 for proliferation, cleaved caspase-3 for apoptosis).
-
Use a suitable secondary antibody and detection system.
-
Counterstain with hematoxylin and mount.
-
Analyze slides under a microscope and quantify the staining.
Visualizations
Signaling Pathway
Caption: EphB4 forward signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Experimental workflow for a melanoma xenograft study with this compound.
Logical Relationship
References
- 1. The Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitor this compound: Effects of Regioisomers on Tumor Growth, Perfusion, and Hypoxia in EphB4-Positive A375 Melanoma Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interplay between EphB4 on tumor cells and vascular ephrin-B2 regulates tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimising in vivo pharmacology studies--Practical PKPD considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The small molecule specific EphB4 kinase inhibitor this compound inhibits VEGF driven angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The EphB4 receptor promotes the growth of melanoma cells expressing the ephrin-B2 ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
NVP-BHG712 in DMSO: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of NVP-BHG712 when using Dimethyl Sulfoxide (DMSO) as a solvent. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the effective use of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the maximum solubility of this compound in DMSO?
A1: The reported solubility of this compound in DMSO varies across suppliers, with concentrations reaching up to 101 mg/mL (200.6 mM).[1] Other sources report solubilities of ≥25.15 mg/mL, 20 mg/mL, and >10 mM.[2][3] It is crucial to use fresh, anhydrous DMSO, as moisture can reduce the solubility of the compound.[1][4]
Q2: How should I prepare a stock solution of this compound in DMSO?
A2: To prepare a stock solution, it is recommended to warm the vial at 37°C for 10 minutes and/or use sonication to aid in dissolution.[2][5] Always use newly opened, anhydrous DMSO to minimize moisture content, which can negatively impact solubility.[6][7]
Q3: What are the recommended storage conditions for this compound stock solutions in DMSO?
A3: For long-term storage, it is advised to aliquot the stock solution into single-use vials to prevent repeated freeze-thaw cycles.[1] Store these aliquots at -80°C for up to one to two years or at -20°C for one to several months.[1][2][6][7]
Q4: Is the this compound DMSO stock solution stable at room temperature?
A4: While most inhibitors are stable at room temperature for short periods, it is best practice to minimize the time a stock solution is kept at ambient temperatures. For optimal results, prepare working solutions fresh from frozen stock aliquots for each experiment.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation observed in stock solution upon thawing. | The concentration may be too high, or the compound has come out of solution during freezing. | Gently warm the vial to 37°C and vortex or sonicate until the precipitate redissolves.[2] Consider preparing a slightly lower concentration stock solution for future use. |
| Inconsistent experimental results. | Degradation of this compound due to improper storage or repeated freeze-thaw cycles. The DMSO used may have absorbed moisture. | Always use freshly prepared working solutions from single-use aliquots. Ensure you are using anhydrous DMSO for all preparations.[1] |
| Difficulty dissolving the compound. | The compound may require assistance to fully dissolve. The DMSO may not be of sufficient purity or may contain water. | Use an ultrasonic bath or gentle warming (37°C) to facilitate dissolution.[2] Always use fresh, high-purity, anhydrous DMSO.[1][6][7] |
Quantitative Data Summary
This compound Solubility in DMSO
| Supplier/Source | Reported Solubility (mg/mL) | Reported Solubility (mM) |
| Selleck Chemicals | 101 mg/mL | 200.6 mM |
| APExBIO | ≥25.15 mg/mL | >10 mM |
| Cayman Chemical | 20 mg/mL | ~39.7 mM |
| TargetMol | 24.7 mg/mL | 49.06 mM |
| MedchemExpress | 31.25 mg/mL | 62.07 mM |
Note: The molarity is calculated based on the molecular weight of this compound (503.48 g/mol ).
This compound Stock Solution Stability in DMSO
| Storage Temperature | Duration | Recommendations |
| -80°C | 1-2 years | Aliquot to avoid repeated freeze-thaw cycles.[1][6][7] |
| -20°C | 1 month to several months | Aliquot to avoid repeated freeze-thaw cycles.[1][2] |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
-
Allow the vial of this compound powder to equilibrate to room temperature before opening.
-
Add the required volume of fresh, anhydrous DMSO to the vial to achieve the desired concentration.
-
To facilitate dissolution, gently warm the vial at 37°C for 10-15 minutes.
-
Vortex the solution and/or place it in an ultrasonic bath for a few minutes until the compound is fully dissolved.[2]
-
Visually inspect the solution to ensure there are no visible particles.
-
Dispense the stock solution into single-use aliquots.
Protocol for Assessing the Stability of this compound in DMSO
-
Prepare a fresh stock solution of this compound in DMSO at a known concentration.
-
Divide the stock solution into multiple aliquots. Store a control aliquot at -80°C.
-
Store the remaining aliquots under the desired test conditions (e.g., -20°C, 4°C, room temperature).
-
At specified time points (e.g., 1 week, 1 month, 3 months), retrieve one aliquot from each storage condition.
-
Analyze the purity and concentration of this compound in each aliquot using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC).
-
Compare the results to the control aliquot stored at -80°C to determine the extent of degradation.
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. apexbt.com [apexbt.com]
- 3. This compound | CAS 940310-85-0 | Cayman Chemical | Biomol.com [biomol.com]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound | Ephrin Receptor | Raf | Src | Bcr-Abl | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing NVP-BHG712 Concentration for Cell Culture Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of NVP-BHG712 in cell culture experiments. Here, you will find answers to frequently asked questions, detailed troubleshooting guides, and standardized experimental protocols to ensure the successful optimization of this compound concentrations for your specific research needs.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a small molecule inhibitor of protein kinases.[1] Its primary target is the Ephrin type-B receptor 4 (EphB4), a receptor tyrosine kinase involved in various physiological and pathological processes, including angiogenesis.[1][2] this compound inhibits the kinase activity of EphB4 in the low nanomolar range.[1]
Q2: What are the known off-target effects of this compound?
While this compound is a potent EphB4 inhibitor, it also shows activity against other kinases, which should be considered when interpreting experimental results. Known off-targets include VEGFR2, c-Raf, c-Src, and c-Abl, though with significantly lower potency compared to EphB4.[1][3]
Q3: What is the difference between this compound and its regioisomer, NVPiso?
It is crucial to be aware that a regioisomer of this compound, often referred to as NVPiso, is sometimes commercially available and may be misidentified as this compound.[4][5] These two molecules have the same mass but differ in the position of a methyl group.[5] This structural difference leads to a significant alteration in their target profiles. While this compound potently inhibits EphB4, NVPiso has a much lower affinity for EphB4 and primarily targets the Discoidin Domain Receptor 1 (DDR1).[4] It is highly recommended to verify the identity and purity of your compound.
Q4: What is a typical starting concentration range for this compound in cell culture?
A typical starting concentration for this compound in cell-based assays is in the low nanomolar to low micromolar range. The half-maximal effective dose (ED50) for inhibiting EphB4 autophosphorylation in cellular assays has been reported to be approximately 25 nM.[1][2][3] However, the optimal concentration will be cell-line dependent. A dose-response experiment is always recommended to determine the optimal concentration for your specific cell line and experimental endpoint.
Q5: How should I prepare and store this compound stock solutions?
This compound is typically soluble in dimethyl sulfoxide (DMSO).[2][6] It is advisable to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. This stock solution should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles.[2] When preparing working solutions, the final concentration of DMSO in the cell culture medium should be kept as low as possible (ideally ≤ 0.1%) to avoid solvent-induced cytotoxicity.[7]
Troubleshooting Guide
Issue 1: No or weak inhibition of the target at expected concentrations.
-
Possible Cause 1: Incorrect compound identity.
-
Solution: As mentioned in the FAQs, you may have the regioisomer NVPiso, which has a much lower affinity for EphB4.[4] Verify the identity of your compound through analytical methods if possible.
-
-
Possible Cause 2: Suboptimal concentration.
-
Solution: Perform a dose-response experiment with a wider range of concentrations to determine the IC50 in your specific cell line.[8]
-
-
Possible Cause 3: Insufficient incubation time.
-
Solution: Conduct a time-course experiment (e.g., 1, 6, 12, 24 hours) to determine the optimal incubation time for observing the desired effect.[7]
-
-
Possible Cause 4: Compound degradation.
-
Solution: Use a fresh aliquot of your stock solution. Avoid repeated freeze-thaw cycles.[7]
-
Issue 2: Significant cell death or cytotoxicity observed.
-
Possible Cause 1: Concentration is too high.
-
Solution: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) with a range of this compound concentrations to determine the cytotoxic threshold for your cell line.[9][10] Based on these results, choose a concentration that effectively inhibits the target with minimal impact on cell viability.
-
-
Possible Cause 2: Off-target effects.
-
Possible Cause 3: Solvent toxicity.
-
Solution: Ensure the final DMSO concentration in your culture medium is non-toxic (typically ≤ 0.1%).[7] Include a vehicle control (medium with the same DMSO concentration as your highest treatment) in your experiments.
-
Issue 3: Inconsistent or variable results between experiments.
-
Possible Cause 1: Inconsistent cell conditions.
-
Solution: Ensure that cells are seeded at a consistent density and are in the logarithmic growth phase for all experiments.[9] Cell health and confluency can significantly impact the response to inhibitors.
-
-
Possible Cause 2: Instability of the compound in culture medium.
-
Solution: Prepare fresh working dilutions of this compound from your frozen stock for each experiment.
-
-
Possible Cause 3: Pipetting errors.
-
Solution: Calibrate your pipettes and ensure accurate and consistent pipetting, especially when preparing serial dilutions.[11]
-
Quantitative Data Summary
| Parameter | Value | Assay Type | Reference |
| EphB4 ED50 | 25 nM | Cellular Autophosphorylation ELISA | [1][2][3] |
| VEGFR2 ED50 | 4200 nM (4.2 µM) | Cellular Autophosphorylation ELISA | [1][3] |
| c-Raf IC50 | 395 nM (0.395 µM) | Biochemical Assay | [3] |
| c-Src IC50 | 1266 nM (1.266 µM) | Biochemical Assay | [3] |
| c-Abl IC50 | 1667 nM (1.667 µM) | Biochemical Assay | [3] |
| EphA2 IC50 | 3.3 nM | Kinase Assay | [12] |
| EphB4 IC50 | 3.0 nM | Kinase Assay | [12] |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound for EphB4 Phosphorylation
This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of this compound for the phosphorylation of its primary target, EphB4, in a cell-based assay.
Materials:
-
Cell line expressing EphB4 (e.g., A375 cells overexpressing EphB4, or a cell line with endogenous EphB4 expression)[1]
-
Complete cell culture medium
-
This compound
-
DMSO
-
ephrin-B2/Fc ligand (for stimulating EphB4 phosphorylation)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE and Western blotting reagents
-
Primary antibodies: anti-phospho-EphB4 (pY), anti-total EphB4
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.
-
Serum Starvation (Optional): Depending on the cell line and basal phosphorylation levels, you may need to serum-starve the cells for 4-6 hours prior to treatment to reduce background signaling.
-
Inhibitor Treatment: Prepare a series of this compound dilutions in serum-free or complete medium. A common concentration range to test is 0, 1, 10, 25, 50, 100, 500, and 1000 nM. Include a vehicle control (DMSO). Pre-treat the cells with the different concentrations of this compound for 1-2 hours.
-
Ligand Stimulation: Stimulate the cells with ephrin-B2/Fc (e.g., 1 µg/mL) for 15-30 minutes to induce EphB4 phosphorylation.[13]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with an anti-phospho-EphB4 antibody.
-
Detect the signal using an HRP-conjugated secondary antibody and a chemiluminescent substrate.
-
Strip the membrane and re-probe with an anti-total EphB4 antibody to normalize for protein loading.
-
-
Data Analysis: Quantify the band intensities and calculate the ratio of phosphorylated EphB4 to total EphB4 for each concentration. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Assessing the Effect of this compound on Cell Viability (MTT Assay)
This protocol outlines the steps to evaluate the cytotoxicity of this compound on a chosen cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in complete medium. A suggested concentration range is 0, 0.01, 0.1, 1, 5, 10, 25, 50, and 100 µM. Include a vehicle control (DMSO). Replace the existing medium with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for a duration relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the this compound concentration to determine the cytotoxic effects.
Visualizations
Caption: EphB4 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. The small molecule specific EphB4 kinase inhibitor this compound inhibits VEGF driven angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. selleckchem.com [selleckchem.com]
- 4. The Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitor this compound: Effects of Regioisomers on Tumor Growth, Perfusion, and Hypoxia in EphB4-Positive A375 Melanoma Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound: Effects of Regioisomers on the Affinity and Selectivity toward the EPHrin Family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Cell Viability, Proliferation, Cryopreservation, and Apoptosis Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
Potential off-target effects of NVP-BHG712 to consider.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of NVP-BHG712. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a potent and selective inhibitor of the EphB4 receptor tyrosine kinase.[1][2][3] It was developed to inhibit EphB4 forward signaling, which plays a crucial role in angiogenesis.[1][4]
Q2: What are the known off-targets of this compound?
In a panel of over 40 in vitro kinase assays, this compound demonstrated high selectivity for EphB4.[1][2] However, some moderate inhibition was observed for the following kinases:
It is also important to note that this compound can inhibit other Eph receptor kinases, as it is not able to discriminate between different members of the Eph receptor family.[1]
Q3: I am seeing unexpected results in my experiment with this compound. Could a regioisomer be the cause?
This is a critical consideration. It has been discovered that many commercially available batches of this compound are, in fact, a regioisomer termed NVPiso .[5][6][7][8] NVPiso has a different kinase selectivity profile than this compound. While this compound primarily targets the Eph receptor family, NVPiso's main target is the Discoidin Domain Receptor 1 (DDR1).[7][8][9] Therefore, if you are observing unexpected phenotypes, it is highly recommended to verify the identity of your compound.
Q4: How do the off-target profiles of this compound and its regioisomer, NVPiso, differ?
The two isomers have distinct inhibitory profiles. This compound shows potent inhibition of EphB4 and other Eph family members. In contrast, NVPiso has a significantly lower affinity for EphB4 and a higher affinity for DDR1.[7][8][9] This difference in selectivity can lead to substantially different biological effects.
Troubleshooting Guides
Problem: My experimental results are inconsistent or not what I expected based on EphB4 inhibition.
Possible Cause 1: Off-target effects of this compound.
-
Solution: Consider the known off-targets of this compound (c-Raf, c-Src, c-Abl, VEGFR2, and other Eph receptors). Design experiments to assess the involvement of these off-target kinases in your observed phenotype. This could involve using more selective inhibitors for these kinases as controls or examining downstream signaling pathways associated with these off-targets.
Possible Cause 2: Presence of the NVPiso regioisomer.
-
Solution: The presence of NVPiso in your this compound sample is a significant possibility that could explain unexpected results.[5][6][7][8]
-
Verification: If possible, use analytical chemistry techniques such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the identity and purity of your this compound compound.
-
Control Experiments: If you suspect NVPiso contamination, consider including a known DDR1 inhibitor in your experiments as a control to see if it phenocopies the effects of your this compound sample.
-
Quantitative Data Summary
The following tables summarize the inhibitory activity of this compound and its off-targets.
Table 1: In Vitro and Cell-Based Inhibitory Activity of this compound
| Target | Assay Type | IC50 / ED50 | Reference |
| EphB4 | Cell-based autophosphorylation | 25 nM (ED50) | [1][2] |
| VEGFR2 | Cell-based autophosphorylation | 4200 nM (ED50) | [1][2] |
| c-Raf | Biochemical assay | 0.395 µM (IC50) | [2] |
| c-Src | Biochemical assay | 1.266 µM (IC50) | [2] |
| c-Abl | Biochemical assay | 1.667 µM (IC50) | [2] |
| EphA2 | Biochemical assay | 3.3 nM (IC50) | [10] |
| EphB4 | Biochemical assay | 3.0 nM (IC50) | [10] |
Table 2: Comparative Inhibitory Activity of this compound and NVPiso
| Compound | Target | IC50 | Reference |
| This compound | EphA2 | 17 nM | [1] |
| This compound | EphB4 | 20 nM | [1] |
| NVPiso | DDR1 | 2.1 nM | [1] |
| NVPiso | EphA2 | 163 nM | [11] |
| NVPiso | EphB4 | 1660 nM | [11] |
Experimental Protocols
Protocol 1: Cell-Based Receptor Tyrosine Kinase (RTK) Autophosphorylation Assay
This protocol is a general guideline for assessing the inhibitory activity of this compound on the autophosphorylation of EphB4 and potential off-target RTKs like VEGFR2 in a cellular context.
Materials:
-
HEK293 cells (or other suitable cell line with low endogenous RTK expression)
-
Expression vectors for the full-length human RTKs of interest (e.g., EphB4, VEGFR2)
-
Transient transfection reagent
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phosphotyrosine, anti-EphB4, anti-VEGFR2
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
-
This compound
-
Ligand for RTK activation (e.g., Ephrin-B2 for EphB4, VEGF for VEGFR2)
Procedure:
-
Cell Culture and Transfection:
-
Plate HEK293 cells and grow to 70-80% confluency.
-
Transiently transfect the cells with the expression vector for the desired RTK according to the manufacturer's protocol for your transfection reagent.
-
-
Compound Treatment and Ligand Stimulation:
-
24-48 hours post-transfection, starve the cells in serum-free media for 4-6 hours.
-
Pre-incubate the cells with varying concentrations of this compound for 1-2 hours.
-
Stimulate the cells with the appropriate ligand for 15-30 minutes to induce receptor autophosphorylation.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatants.
-
-
Immunoprecipitation and Western Blotting:
-
Immunoprecipitate the target RTK from the cell lysates using the specific antibody.
-
Wash the immunoprecipitates and elute the proteins.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an anti-phosphotyrosine antibody to detect autophosphorylation.
-
Strip and re-probe the membrane with the antibody against the total RTK for loading control.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the phosphotyrosine signal to the total protein signal.
-
Plot the normalized data against the inhibitor concentration to determine the ED50 value.
-
Protocol 2: In Vitro Kinase Assay
This protocol provides a general framework for determining the IC50 of this compound against purified kinases.
Materials:
-
Purified, active kinase (e.g., c-Src, c-Abl)
-
Kinase-specific substrate (peptide or protein)
-
Kinase reaction buffer
-
ATP (radiolabeled [γ-32P]ATP or unlabeled for non-radioactive methods)
-
This compound
-
Method for detecting substrate phosphorylation (e.g., phosphocellulose paper and scintillation counting for radioactive assays, or specific antibodies for ELISA-based methods)
Procedure:
-
Kinase Reaction Setup:
-
Prepare a reaction mixture containing the kinase, substrate, and reaction buffer.
-
Add varying concentrations of this compound to the reaction mixture.
-
-
Initiation and Incubation:
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at the optimal temperature (e.g., 30°C) for a predetermined time within the linear range of the assay.
-
-
Termination and Detection:
-
Stop the reaction (e.g., by adding EDTA or spotting onto phosphocellulose paper).
-
Quantify the amount of substrate phosphorylation using your chosen detection method.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each this compound concentration relative to a no-inhibitor control.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
-
Visualizations
Caption: this compound and NVPiso signaling pathways and off-target interactions.
Caption: Troubleshooting workflow for unexpected results with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. The small molecule specific EphB4 kinase inhibitor this compound inhibits VEGF driven angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro kinase assay [protocols.io]
- 4. Optimization of the Lead Compound this compound as Colorectal Cancer Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound: Effects of Regioisomers on the Affinity and Selectivity toward the EPHrin Family - PUBDB [bib-pubdb1.desy.de]
- 6. researchgate.net [researchgate.net]
- 7. frontiersin.org [frontiersin.org]
- 8. This compound: Effects of Regioisomers on the Affinity and Selectivity toward the EPHrin Family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In vitro protein kinase assay [bio-protocol.org]
- 11. medchemexpress.com [medchemexpress.com]
Identifying the correct NVP-BHG712 regioisomer for EphB4 inhibition.
This technical support center provides guidance for researchers, scientists, and drug development professionals on the correct use and identification of the NVP-BHG712 regioisomer for effective EphB4 inhibition.
Frequently Asked Questions (FAQs)
Q1: We are using this compound to inhibit EphB4, but our results are inconsistent. What could be the issue?
A1: A primary reason for inconsistent results is the use of the incorrect regioisomer of this compound. It has been discovered that many commercially available batches of this compound are, in fact, a regioisomer (referred to as NVPiso) of the originally patented compound.[1][2][3][4][5] This regioisomer exhibits significantly lower inhibitory activity against EphB4.[2] It is crucial to verify the identity of your compound.
Q2: What is the difference between this compound and its regioisomer, NVPiso?
A2: The two molecules have the same mass but differ in the position of a single methyl group on two adjacent nitrogen atoms within the pyrazolo[3,4-d]pyrimidine core structure.[1][2][4][5] This seemingly minor structural change leads to different binding modes and significantly impacts the compound's affinity and selectivity for Eph family kinases.[1][4][5]
Q3: How can we identify which regioisomer of this compound we have?
A3: Structural confirmation requires analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (specifically 1H and 13C NMR) and X-ray crystallography.[4] The chemical shift of protons can be influenced by the constitutional isomerism, allowing for differentiation.[2] It is recommended to request detailed analytical data from your supplier or perform in-house analysis if you have the capabilities.
Q4: What are the expected inhibitory concentrations (IC50) for the correct this compound and its regioisomer against EphB4?
A4: The correct, patented this compound is a potent inhibitor of EphB4, with a reported IC50 of approximately 3.0 nM in cell-based assays.[6] In contrast, the commonly available regioisomer, NVPiso, has a much higher IC50 for EphB4, around 1660 nM, indicating significantly lower potency.[7]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Higher than expected IC50 value for EphB4 inhibition | You may be using the this compound regioisomer (NVPiso) instead of the active compound.[1][2] | 1. Verify the chemical structure of your compound using analytical methods like NMR.[2] 2. Source this compound from a reputable vendor and request a certificate of analysis with structural confirmation. 3. Compare your results with the known IC50 values for both regioisomers (see table below). |
| Variability between experimental replicates | In addition to the regioisomer issue, general assay variability can be a factor. | 1. Ensure accurate pipetting and proper mixing of reagents. 2. Check for compound precipitation upon dilution into aqueous assay buffer.[8] 3. Use a consistent and validated experimental protocol.[9] 4. Confirm the optimal concentrations of enzyme, substrate, and ATP for your assay.[10] |
| Compound shows low activity in cellular assays | The compound may have poor cell permeability, or the target may not be effectively engaged in the cellular context. | 1. Confirm target engagement in cells using techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET.[11][12][13] 2. Ensure the compound is fully dissolved in the cell culture media. 3. Optimize the incubation time and concentration of the inhibitor. |
| Off-target effects observed | This compound and its regioisomer can inhibit other kinases, such as EphA2.[1][6][7] | 1. Profile your compound against a panel of kinases to determine its selectivity. 2. Use the lowest effective concentration to minimize off-target effects. 3. Correlate phenotypic observations with direct measurement of EphB4 inhibition. |
Data Summary: Inhibitory Activity of this compound Regioisomers
| Compound | Target Kinase | IC50 (nM) | Reference |
| This compound (Patented) | EphB4 | 3.0 | [6] |
| EphA2 | 3.3 | [6] | |
| This compound regioisomer (NVPiso) | EphB4 | 1660 | [7] |
| EphA2 | 163 | [7] |
Experimental Protocols
Protocol: Determination of IC50 for EphB4 Kinase Activity
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against EphB4 using a luminescence-based kinase assay that measures ATP consumption.
Materials:
-
Recombinant human EphB4 kinase
-
Kinase substrate (e.g., a generic tyrosine kinase peptide substrate)
-
This compound or its regioisomer
-
ATP
-
Kinase assay buffer (e.g., HEPES, MgCl2, DTT, BSA)
-
Luminescence-based kinase assay kit (e.g., Kinase-Glo®)
-
White, opaque 384-well assay plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Perform serial dilutions in DMSO to create a range of concentrations (e.g., 12-point, 3-fold dilutions).
-
Further dilute these DMSO stocks into the kinase assay buffer to create 4X working solutions. The final DMSO concentration in the assay should be kept low (e.g., <1%).
-
-
Assay Setup:
-
Add 5 µL of the 4X compound working solution or vehicle (DMSO in assay buffer) to the wells of a 384-well plate.
-
Add 10 µL of a 2X mixture of EphB4 kinase and its substrate in kinase assay buffer to all wells. The optimal enzyme and substrate concentrations should be determined empirically to ensure the reaction is in the linear range.
-
Incubate the plate for 10-15 minutes at room temperature to allow for inhibitor binding to the kinase.
-
-
Initiation of Kinase Reaction:
-
Initiate the kinase reaction by adding 5 µL of a 2X ATP solution in kinase assay buffer to all wells. The final ATP concentration should be close to the Michaelis constant (Km) for EphB4.
-
-
Incubation:
-
Incubate the plate at a constant temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes). This incubation time should be within the linear range of the kinase reaction.
-
-
Detection:
-
Equilibrate the plate and the luminescence-based detection reagent to room temperature.
-
Add 20 µL of the detection reagent to each well to stop the kinase reaction and generate a luminescent signal.
-
Incubate for 10 minutes at room temperature to allow the signal to stabilize.
-
Measure the luminescence using a plate-reading luminometer. The luminescent signal is inversely proportional to the amount of ATP remaining, and thus inversely proportional to kinase activity.
-
-
Data Analysis:
-
Subtract the background luminescence (from wells with no enzyme) from all experimental wells.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control (0% inhibition) and a control with no enzyme (100% inhibition).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).[14][15]
-
Visualizations
Caption: EphB4 forward signaling pathway upon binding to its ligand EphrinB2, and the point of inhibition by this compound.
Caption: Experimental workflow for determining the IC50 value of an this compound regioisomer against EphB4 kinase.
Caption: Logic diagram for troubleshooting inconsistent EphB4 inhibition results with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. The Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitor this compound: Effects of Regioisomers on Tumor Growth, Perfusion, and Hypoxia in EphB4-Positive A375 Melanoma Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. This compound: Effects of Regioisomers on the Affinity and Selectivity toward the EPHrin Family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: Effects of Regioisomers on the Affinity and Selectivity toward the EPHrin Family - PUBDB [bib-pubdb1.desy.de]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 11. academic.oup.com [academic.oup.com]
- 12. pelagobio.com [pelagobio.com]
- 13. Importance of Quantifying Drug-Target Engagement in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. assayquant.com [assayquant.com]
- 15. courses.edx.org [courses.edx.org]
Issues with NVP-BHG712 oral administration and bioavailability.
Welcome to the Technical Support Center for NVP-BHG712. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for issues related to the oral administration and bioavailability of this EphB4 kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a potent and selective small-molecule inhibitor of the EphB4 (Ephrin type-B receptor 4) tyrosine kinase.[1][2] It has been shown to inhibit EphB4 kinase activity in the low nanomolar range and demonstrates high selectivity when profiled against other kinases.[1] Its primary application in research is to investigate the role of EphB4 signaling in various biological processes, particularly in angiogenesis.[1][2]
Q2: I am seeing inconsistent results in my in vivo experiments. What could be a potential cause?
A2: A significant issue reported in the literature is the presence of a regioisomer, NVPiso, in commercially available this compound samples. This isomer has a different chemical structure and, critically, a different kinase selectivity profile and significantly lower affinity for EphB4. It is crucial to verify the identity and purity of your compound, as the presence of NVPiso can lead to misleading or inconsistent experimental outcomes.
Q3: What are the known off-targets of this compound?
A3: While this compound is highly selective for EphB4, some off-target activity has been reported. In biochemical assays, moderate inhibition of c-raf, c-src, and c-abl has been observed. In cell-based assays, marginal inhibition of VEGFR2 was noted, but at a much higher concentration (ED50 = 4200 nM) compared to EphB4 (ED50 = 25 nM).[1]
Troubleshooting Guides
Issue 1: Poor Oral Bioavailability or High Variability in In Vivo Studies
-
Potential Cause 1: Poor Solubility and Formulation
-
Explanation: this compound is practically insoluble in water, which can lead to poor absorption from the gastrointestinal tract and high variability between animals.
-
Troubleshooting Steps:
-
Vehicle Selection: For oral administration in mice, a commonly used vehicle is a solution of 10% N-Methyl-2-pyrrolidone (NMP) and 90% polyethylene glycol 300 (PEG300). This formulation was used in key preclinical studies.
-
Solubilization: Before diluting with PEG300, ensure the compound is fully dissolved in NMP. Gentle warming or sonication may aid dissolution.
-
Dose Volume: Keep the gavage volume consistent and within recommended limits for the animal model (e.g., typically 5-10 mL/kg for mice).
-
-
-
Potential Cause 2: Presence of the NVPiso Regioisomer
-
Explanation: Commercially sourced this compound may contain the NVPiso regioisomer, which has a significantly lower affinity for EphB4. This will result in reduced target engagement and apparent lack of efficacy.
-
Troubleshooting Steps:
-
Chemical Analysis: If possible, confirm the identity and purity of your this compound batch using analytical techniques such as NMR or mass spectrometry.
-
Reputable Supplier: Source the compound from a reputable supplier who can provide a certificate of analysis confirming the correct isomeric structure.
-
Activity Confirmation: Before large-scale in vivo experiments, it is advisable to confirm the activity of your compound in a cell-based assay measuring EphB4 autophosphorylation.
-
-
-
Potential Cause 3: Food Effects
-
Explanation: The presence of food in the gastrointestinal tract can alter the absorption of poorly soluble drugs.
-
Troubleshooting Steps:
-
Standardize Feeding: Ensure that animals are fasted for a consistent period before oral gavage, as food can affect the pharmacokinetics of the compound.
-
Fed vs. Fasted Pilot Study: If food effects are suspected to be a major source of variability, a small pilot study comparing administration in fasted and fed states may be warranted.
-
-
Issue 2: Difficulty in Preparing a Stable Formulation for Oral Gavage
-
Potential Cause: Precipitation of the Compound
-
Explanation: this compound may precipitate out of solution, especially if not prepared correctly or if stored improperly.
-
Troubleshooting Steps:
-
Order of Mixing: Always dissolve this compound completely in the organic solvent component (e.g., NMP) before adding the co-solvent (e.g., PEG300).
-
Fresh Preparation: Prepare the dosing solution fresh for each experiment. Avoid storing the formulation for extended periods, as precipitation may occur over time.
-
Visual Inspection: Before each administration, visually inspect the solution to ensure it is clear and free of precipitates. If precipitation is observed, the solution should be discarded and a fresh batch prepared.
-
-
Data Presentation
Table 1: In Vitro Potency of this compound and its Regioisomer NVPiso
| Compound | Target | Assay Type | IC50 / ED50 / Kd | Reference |
| This compound | EphB4 | Cell-based autophosphorylation | 25 nM (ED50) | [1] |
| VEGFR2 | Cell-based autophosphorylation | 4200 nM (ED50) | [1] | |
| c-raf | Biochemical assay | 0.395 µM (IC50) | ||
| c-src | Biochemical assay | 1.266 µM (IC50) | ||
| c-abl | Biochemical assay | 1.667 µM (IC50) | ||
| EphB4 | NanoBRET assay | 3.0 nM (IC50) | ||
| EphB4 | Microscale thermophoresis | 5.7 nM (Kd) | ||
| NVPiso | EphB4 | NanoBRET assay | 1660 nM (IC50) | |
| EphB4 | Microscale thermophoresis | 142 nM (Kd) | ||
| EphA2 | Biochemical assay | 163 nM (IC50) |
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Conditions | Reference |
| Dose | 50 mg/kg | Oral administration | [1] |
| Vehicle | NMP/PEG300 | 10% NMP, 90% PEG300 | |
| Plasma Concentration | ~10 µM | Up to 8 hours post-dose | [1] |
| Lung Tissue Concentration | ~10 µM | Up to 8 hours post-dose | [1] |
| Liver Tissue Concentration | ~10 µM | Up to 8 hours post-dose | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Administration in Mice
-
Materials:
-
This compound powder
-
N-Methyl-2-pyrrolidone (NMP)
-
Polyethylene glycol 300 (PEG300)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the required volume of NMP to achieve a 10% final concentration of the vehicle (e.g., for a final volume of 1 mL, add 100 µL of NMP).
-
Vortex the mixture thoroughly until the this compound is completely dissolved. The solution should be clear. If necessary, gentle warming or brief sonication can be used to aid dissolution.
-
Add the required volume of PEG300 to bring the solution to the final desired volume (e.g., add 900 µL of PEG300 to the 100 µL of NMP/NVP-BHG712 solution).
-
Vortex the final solution until it is homogeneous.
-
Visually inspect the solution for any precipitation before administration.
-
Administer the solution to mice via oral gavage at the desired dose.
-
Protocol 2: In Vivo Pharmacokinetic Study in Mice
-
Animal Model:
-
Use an appropriate mouse strain (e.g., BALB/c or as relevant to the disease model).
-
Acclimatize animals for at least one week before the experiment.
-
-
Dosing:
-
Fast animals overnight (with access to water) before dosing.
-
Administer this compound orally at the desired dose (e.g., 50 mg/kg) using the formulation described in Protocol 1.
-
-
Sample Collection:
-
Collect blood samples at various time points post-dose (e.g., 0.5, 1, 2, 4, 8, and 24 hours).
-
Blood can be collected via a suitable method, such as tail vein or retro-orbital bleeding, into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood samples to separate the plasma.
-
At the final time point, animals can be euthanized, and tissues (e.g., liver, lung, tumor) can be collected.
-
-
Sample Analysis:
-
Plasma and tissue homogenate concentrations of this compound can be quantified using a validated analytical method, such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).
-
-
Data Analysis:
-
Use pharmacokinetic software to calculate parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the curve).
-
Mandatory Visualizations
Caption: EphB4 Forward Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for In Vivo Pharmacokinetic Analysis.
Caption: Troubleshooting Logic for Inconsistent In Vivo Results.
References
Minimizing toxicity of NVP-BHG712 in animal studies.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing the potential toxicity of NVP-BHG712 in animal studies. The information is intended for scientists and drug development professionals.
Troubleshooting Guides
This section addresses specific issues that may arise during in vivo experiments with this compound.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Unexpected Weight Loss or Reduced Activity in Animals | - High Dose: The administered dose may be approaching or exceeding the maximum tolerated dose (MTD). While specific MTD studies for this compound are not readily available in public literature, doses up to 50 mg/kg have been used in mice for pharmacokinetic studies.[1] - Off-Target Effects: this compound is known to have off-target activity against c-Raf, c-Src, and c-Abl, which could contribute to toxicity.[2] - Formulation/Vehicle Toxicity: The vehicle used for administration may be causing adverse effects. A common formulation is 1-Methyl-2-pyrrolidone (NMP) and polyethylene glycol 300 (PEG300).[1] | 1. Dose Reduction: Consider reducing the dose to a lower, effective concentration. Doses of 3, 10, and 30 mg/kg have shown efficacy in inhibiting angiogenesis in mice.[3] 2. Vehicle Control: Ensure a vehicle-only control group is included in your study to differentiate between compound and vehicle toxicity. 3. Monitor Animal Health: Implement a daily health monitoring schedule to record body weight, food and water intake, and clinical signs of distress. |
| Signs of Renal Distress (e.g., changes in urine output, abnormal histology) | - On-Target Toxicity: Inhibition of EphB4 signaling has been linked to podocyte injury in the kidneys in a rat model of nephritis.[4] This suggests a potential for renal toxicity. | 1. Urinalysis: Perform regular urinalysis to monitor for proteinuria and other signs of kidney damage. 2. Histopathology: At the end of the study, conduct a thorough histopathological examination of the kidneys. 3. Dose Adjustment: If renal toxicity is suspected, consider lowering the dose or exploring alternative dosing schedules. |
| Gastrointestinal Issues (e.g., diarrhea, poor appetite) | - Class Effect of TKIs: Diarrhea is a common side effect associated with many tyrosine kinase inhibitors (TKIs).[5] | 1. Supportive Care: Ensure animals have easy access to food and water. Anti-diarrheal medication may be considered in consultation with a veterinarian. 2. Dose Interruption/Reduction: A temporary halt in dosing or a dose reduction can help manage gastrointestinal toxicity.[5] |
| Cardiovascular Effects (e.g., changes in blood pressure) | - VEGFR Pathway Crosstalk: this compound inhibits VEGF-driven angiogenesis, and there is known crosstalk between VEGFR and Ephrin signaling.[1] Some TKIs that affect the VEGFR pathway are associated with hypertension.[5] | 1. Blood Pressure Monitoring: If feasible for the animal model, monitor blood pressure. 2. Cardiovascular Histopathology: Examine heart tissue for any abnormalities at the end of the study. |
| Inconsistent Efficacy or Unexpected Toxicity | - Regioisomer Contamination: It has been reported that some commercial batches of this compound were actually its regioisomer, NVPiso, which has a different kinase selectivity profile.[6][7] | 1. Compound Verification: Whenever possible, verify the identity and purity of the this compound compound through analytical methods. 2. Source from Reputable Vendors: Purchase the compound from well-established chemical suppliers. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for this compound in mice?
A1: Based on published literature, a starting dose between 3 mg/kg and 10 mg/kg administered orally once daily is a reasonable starting point for efficacy studies.[3] Doses up to 50 mg/kg have been used for pharmacokinetic and pharmacodynamic studies without reported mortality.[1] However, it is crucial to perform a dose-escalation study to determine the optimal dose and MTD in your specific animal model and for your intended experimental duration.
Q2: How should I prepare this compound for oral administration in mice?
A2: A commonly used vehicle for oral gavage in mice is a solution of 10% (v/v) 1-Methyl-2-pyrrolidone (NMP) and 90% (v/v) polyethylene glycol 300 (PEG300).[1] The compound should first be dissolved in NMP before diluting with PEG300 to achieve a clear solution.[1]
Q3: What are the potential off-target effects of this compound that could contribute to toxicity?
A3: this compound has been shown to inhibit c-Raf, c-Src, and c-Abl at micromolar concentrations, which is higher than its nanomolar potency against EphB4.[2] Inhibition of these kinases could lead to unforeseen toxicities.
Q4: What clinical signs of toxicity should I monitor for in my animal studies?
A4: Daily monitoring should include, but is not limited to:
-
Body weight changes
-
Food and water consumption
-
Changes in activity level (lethargy)
-
Appearance (piloerection, unkempt fur)
-
Gastrointestinal signs (diarrhea, constipation)
-
Signs of dehydration
Q5: Are there any known organ-specific toxicities for EphB4 inhibitors?
A5: While specific data for this compound is limited, a study using a different EphB4 inhibitor in a rat model of nephritis showed evidence of podocyte injury, suggesting the kidney as a potential target organ for toxicity.[4] Therefore, careful monitoring of renal function is advised.
Quantitative Data Summary
The following table summarizes doses of this compound used in published mouse studies. Note the absence of specific toxicity data like MTD or LD50 in these publications.
| Dose | Animal Model | Administration Route | Dosing Schedule | Observed Effects | Reference |
| 3, 10, 30 mg/kg | Mice | Oral (p.o.) | Daily for 4 days | Inhibition of VEGF-driven tissue formation and angiogenesis. | [3] |
| 50 mg/kg | Mice | Oral (p.o.) | Single dose | Long-lasting inhibition of EphB4 kinase activity in lung tissue. | [1] |
Experimental Protocols
Protocol 1: Formulation of this compound for Oral Gavage
Materials:
-
This compound powder
-
1-Methyl-2-pyrrolidone (NMP)
-
Polyethylene glycol 300 (PEG300)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the required volume of NMP to achieve a 10x final concentration solution (e.g., for a final concentration of 5 mg/mL, dissolve in NMP to make a 50 mg/mL stock).
-
Vortex thoroughly until the compound is completely dissolved.
-
Add the required volume of PEG300 to dilute the stock solution to the final desired concentration. The final vehicle composition should be 10% NMP and 90% PEG300.
-
Vortex the final solution to ensure homogeneity. The solution should be clear.
-
Prepare fresh daily or store as per stability data for the compound in this vehicle.
Protocol 2: General Toxicity Monitoring in Mice
Procedure:
-
Acclimatization: Allow animals to acclimate to the facility for at least one week before the start of the experiment.
-
Baseline Measurements: Record the body weight of each animal for three consecutive days before the first dose to establish a baseline.
-
Daily Monitoring:
-
Once daily, at approximately the same time, record the body weight of each animal.
-
Perform a clinical observation of each animal, looking for signs of toxicity as listed in FAQ Q4.
-
Monitor food and water intake for each cage.
-
-
Dose Administration: Administer this compound or vehicle control as per the study design.
-
Endpoint Analysis:
-
Perform a gross necropsy and collect major organs (liver, kidneys, spleen, heart, lungs) for histopathological analysis.
Visualizations
Caption: this compound inhibits the EphB4 receptor, blocking downstream signaling that promotes angiogenesis.
References
- 1. The small molecule specific EphB4 kinase inhibitor this compound inhibits VEGF driven angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. archive.cancerworld.net [archive.cancerworld.net]
- 6. The Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitor this compound: Effects of Regioisomers on Tumor Growth, Perfusion, and Hypoxia in EphB4-Positive A375 Melanoma Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound: Effects of Regioisomers on the Affinity and Selectivity toward the EPHrin Family - PubMed [pubmed.ncbi.nlm.nih.gov]
How to confirm NVP-BHG712 activity in vitro?
This technical support center provides researchers, scientists, and drug development professionals with guidance on confirming the in vitro activity of NVP-BHG712, a potent inhibitor of the EphB4 receptor tyrosine kinase.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a small molecule inhibitor that specifically targets the kinase activity of the Ephrin type-B receptor 4 (EphB4).[1][2] It has been shown to inhibit EphB4 autophosphorylation with an ED50 of 25 nM in cellular assays.[1][3] While it is highly selective for EphB4, it can also inhibit c-Raf, c-Src, and c-Abl at higher concentrations.[1]
Q2: How can I confirm that this compound is active in my cell line?
A2: The most direct way to confirm this compound activity is to assess the phosphorylation status of its target, EphB4. A reduction in phosphorylated EphB4 (p-EphB4) upon treatment with this compound indicates target engagement and inhibition. This can be measured using techniques such as Western blotting or a cell-based ELISA. Additionally, functional assays that measure downstream effects of EphB4 signaling, such as cell proliferation or migration, can be used.
Q3: What is the optimal concentration of this compound to use in my experiments?
A3: The effective concentration of this compound can vary depending on the cell line and the specific assay. Based on published data, concentrations ranging from 25 nM to 1 µM are typically used to observe significant inhibition of EphB4 phosphorylation.[1][4] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q4: I am not observing the expected inhibitory effect of this compound. What could be the issue?
A4: Please refer to our detailed troubleshooting guide below. Common issues include compound insolubility, degradation, incorrect assay conditions, or the presence of a less active regioisomer of this compound.
Experimental Protocols
Western Blot for Phospho-EphB4 (p-EphB4)
This protocol describes how to detect the inhibition of EphB4 phosphorylation in cells treated with this compound.
Materials:
-
Cells expressing EphB4
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-p-EphB4 (Tyr605) and anti-total EphB4
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0, 25, 100, 500 nM) for a predetermined time (e.g., 1-2 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary anti-p-EphB4 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total EphB4.
Cell-Based ELISA for Phospho-EphB4
This method provides a quantitative measurement of EphB4 phosphorylation.
Materials:
-
Human Phospho-EphB4 DuoSet IC ELISA kit (or similar)[5]
-
Cells expressing EphB4
-
This compound
-
96-well microplate
-
Plate reader
Procedure:
-
Cell Treatment: Seed cells in a 96-well plate and treat with this compound as described for the Western blot.
-
Cell Lysis: Lyse the cells directly in the wells according to the ELISA kit manufacturer's instructions.
-
ELISA:
-
Add cell lysates to the wells of the ELISA plate coated with a capture antibody for total EphB4.
-
Incubate to allow binding of EphB4 to the antibody.
-
Wash the wells and add a detection antibody that specifically recognizes phosphorylated EphB4.
-
Add a substrate solution to develop a colorimetric signal.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a plate reader.
-
NanoBRET™ Target Engagement Assay
This assay measures the direct binding of this compound to EphB4 in living cells.
Materials:
-
NanoBRET™ Kinase Target Engagement Assay reagents[6]
-
HEK293 cells
-
Plasmid encoding EphB4-NanoLuc® fusion protein
-
This compound
-
Luminometer
Procedure:
-
Transfection: Co-transfect HEK293 cells with the EphB4-NanoLuc® fusion plasmid.
-
Cell Seeding: Seed the transfected cells into a 96-well plate.
-
Assay:
-
Add the NanoBRET™ tracer and this compound at various concentrations to the cells.
-
Add the NanoLuc® substrate.
-
Measure the BRET signal using a luminometer. A decrease in the BRET signal indicates displacement of the tracer by this compound, confirming target engagement.
-
Quantitative Data Summary
| Parameter | This compound | Reference |
| Target | EphB4 | [1] |
| ED50 (EphB4 phosphorylation) | 25 nM | [1][3] |
| IC50 (c-Raf) | 0.395 µM | [1] |
| IC50 (c-Src) | 1.266 µM | [1] |
| IC50 (c-Abl) | 1.667 µM | [1] |
| ED50 (VEGFR2 phosphorylation) | 4.2 µM | [1][3] |
Visual Guides
Caption: this compound inhibits EphB4 autophosphorylation and downstream signaling.
Caption: Workflow for confirming this compound activity by Western blot.
Troubleshooting Guide
References
Troubleshooting inconsistent results with NVP-BHG712.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using NVP-BHG712. Our goal is to help you address common issues and ensure the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am observing inconsistent inhibitory effects of this compound in my experiments. What could be the cause?
A1: Inconsistent results with this compound can stem from several factors, most notably the potential presence of a regioisomer and variations in experimental conditions. A critical issue reported is that commercially available this compound may in fact be its regioisomer, NVPiso, which exhibits a different kinase selectivity profile.[1]
Troubleshooting Steps:
-
Verify Compound Identity: If possible, confirm the chemical identity of your this compound sample through analytical methods like NMR or mass spectrometry. Commercially available batches have been found to be the regioisomer NVPiso, which has different target affinities.[1][2][3]
-
Check for Degradation: this compound is susceptible to degradation. Ensure proper storage of the compound as a powder at -20°C for long-term stability (up to 3 years) and in solvent at -80°C for up to a year.[4][5] Avoid repeated freeze-thaw cycles.[4][5]
-
Optimize Solubility: this compound is soluble in DMSO but insoluble in water.[5][6] Ensure the compound is fully dissolved before use. For higher concentrations in DMSO, warming the tube at 37°C for 10 minutes and/or using an ultrasonic bath may be necessary.[6][7] Be aware that moisture-absorbing DMSO can reduce solubility.[4][5]
-
Review Experimental Protocol: Carefully review your protocol for consistency in cell density, passage number, serum concentration, and treatment duration.
Q2: My in vitro kinase assay shows potent inhibition, but I see minimal effect on cell viability in culture. Why?
A2: This is a common discrepancy that can be attributed to several factors related to the compound's behavior in a cellular context.
Troubleshooting Steps:
-
Assess Cell Permeability: While this compound is orally bioavailable, its permeability can vary between different cell lines.[8][9]
-
Consider Efflux Pumps: Cells may actively remove the compound using efflux pumps, reducing its intracellular concentration and efficacy.[10]
-
Evaluate Compound Stability in Media: The compound might be unstable in the complex environment of cell culture media.[10] Assess its stability over the course of your experiment.
-
Confirm On-Target Engagement in Cells: Use techniques like Western blotting to verify that this compound is inhibiting the phosphorylation of its target, EphB4, within the cell.
Q3: I am seeing unexpected off-target effects. What are the known off-targets of this compound?
A3: While this compound is a specific inhibitor of EphB4, it does exhibit activity against other kinases, which could contribute to unexpected phenotypes.
Known Off-Targets: this compound has been shown to inhibit c-Raf, c-Src, and c-Abl at higher concentrations.[4][11] It also has a much weaker inhibitory effect on VEGFR2 compared to EphB4.[4][12] The regioisomer, NVPiso, has a different selectivity profile, with a primary target being Discoidin Domain Receptor 1 (DDR1).[1]
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Use the lowest effective concentration of this compound to minimize off-target effects.
-
Use Control Compounds: Include inhibitors for the suspected off-targets (e.g., specific c-Raf, c-Src, or c-Abl inhibitors) to determine if they replicate the observed phenotype.
-
Kinase Profiling: If significant off-target effects are suspected, consider a broader kinase profiling assay to identify other potential targets in your experimental system.[13]
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50 / ED50 | Reference(s) |
| EphB4 | Cellular Autophosphorylation | 25 nM (ED50) | [4][12][14] |
| VEGFR2 | Cellular Autophosphorylation | 4.2 µM (ED50) | [4][12] |
| c-Raf | Biochemical Assay | 0.395 µM (IC50) | [4][11] |
| c-Src | Biochemical Assay | 1.266 µM (IC50) | [4][11] |
| c-Abl | Biochemical Assay | 1.667 µM (IC50) | [4][11] |
Table 2: this compound and NVPiso Selectivity Profile Comparison
| Target | This compound Affinity | NVPiso Affinity | Reference(s) |
| EphB4 | High (ED50 = 25 nM) | Low | [1] |
| DDR1 | Lower Affinity | High Affinity | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder. For small quantities, it is recommended to dissolve the entire contents of the vial to avoid inaccuracies from weighing small amounts.[11]
-
Dissolution: Add fresh, anhydrous DMSO to the powder to achieve the desired stock concentration (e.g., 10 mM).
-
Solubilization: If the compound does not dissolve readily, warm the solution at 37°C for 10 minutes and/or use an ultrasonic bath for a short period.[6][7]
-
Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C for up to one year.[4][5] For short-term storage (up to one month), -20°C can be used.[4][5]
Protocol 2: In Vitro Cell-Based Assay for EphB4 Inhibition
-
Cell Seeding: Plate your cells of interest (e.g., A375 melanoma cells stably transfected with EphB4) at a predetermined density and allow them to adhere overnight.[4]
-
Compound Treatment: The following day, treat the cells with a serial dilution of this compound (e.g., ranging from 1 nM to 10 µM) or a vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 1-2 hours).
-
Cell Lysis: Wash the cells with cold PBS and lyse them using a lysis buffer supplemented with protease and phosphatase inhibitors.
-
Western Blot Analysis: Perform a Western blot to assess the phosphorylation status of EphB4 (p-EphB4) and total EphB4 levels. A loading control (e.g., GAPDH or β-actin) should also be included.
Visualizations
References
- 1. The Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitor this compound: Effects of Regioisomers on Tumor Growth, Perfusion, and Hypoxia in EphB4-Positive A375 Melanoma Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: Effects of Regioisomers on the Affinity and Selectivity toward the EPHrin Family - PUBDB [bib-pubdb1.desy.de]
- 3. This compound: Effects of Regioisomers on the Affinity and Selectivity toward the EPHrin Family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. apexbt.com [apexbt.com]
- 7. file.glpbio.com [file.glpbio.com]
- 8. The small molecule specific EphB4 kinase inhibitor this compound inhibits VEGF driven angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. benchchem.com [benchchem.com]
- 11. This compound | Ephrin Receptor | Raf | Src | Bcr-Abl | TargetMol [targetmol.com]
- 12. The small molecule specific EphB4 kinase inhibitor this compound inhibits VEGF driven angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
NVP-BHG712 Technical Support Center: A Guide to Stability, Storage, and Experimental Best Practices
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, proper storage, and handling of NVP-BHG712. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental use.
Frequently Asked Questions (FAQs)
1. What are the recommended storage conditions for this compound?
Proper storage is crucial to maintain the integrity of this compound. For optimal stability, adhere to the following guidelines:
| Form | Storage Temperature | Duration | Notes |
| Solid (Powder) | -20°C | 3 years | Protect from moisture. |
| Stock Solution | -80°C | 1 year | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | 1 month | For shorter-term storage. |
2. How should I prepare stock solutions of this compound?
This compound is soluble in DMSO. To prepare a stock solution, follow these steps:
-
It is recommended to use fresh, anhydrous DMSO as the compound's solubility can be affected by moisture-absorbing DMSO.
-
To aid dissolution, the solution can be warmed to 37°C for 10 minutes and/or sonicated.
-
For in vivo experiments, a common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline or PBS. The solvents should be added sequentially.
3. I am seeing unexpected results in my experiments. Could the this compound have degraded?
Unexpected results could be due to several factors, including compound degradation. Consider the following:
-
Storage Conditions: Verify that the compound has been stored according to the recommended conditions. Improper storage, such as prolonged exposure to room temperature or light, can lead to degradation.
-
Solution Age: Stock solutions stored at -20°C are only stable for about a month. If your solution is older, it may have degraded.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can accelerate degradation. It is best to prepare aliquots for single-use.
-
Regioisomer Contamination: It has been reported that some commercially available this compound may be a regioisomer (NVPiso), which has a different kinase affinity and selectivity profile.[1][2][3] This could lead to unexpected biological activity. If you suspect this might be the case, consider sourcing the compound from a different vendor or performing analytical characterization.
4. What is the difference between this compound and its regioisomer, and why is it important?
The this compound regioisomer differs in the position of a methyl group on the pyrazole ring.[3] While chemically very similar, this small change can significantly impact the compound's biological activity. The true this compound and its regioisomer have been shown to have different affinities for various kinases.[2] This is critical because if your sample contains the regioisomer, your experimental results may not be comparable to studies that used the correct compound.
Caption: Structural difference between this compound and its regioisomer.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent results between batches of this compound | Presence of regioisomer in one or more batches. | 1. Contact the supplier to inquire about the isomeric purity of the compound. 2. If possible, perform analytical testing (e.g., NMR, HPLC) to confirm the structure. 3. Consider purchasing from a supplier that guarantees the correct isomer. |
| Reduced activity of this compound over time | Degradation of the compound in solution. | 1. Prepare fresh stock solutions from solid compound. 2. Aliquot stock solutions to minimize freeze-thaw cycles. 3. Ensure solutions are stored at the correct temperature (-80°C for long-term). |
| Precipitation of this compound in aqueous media | Low aqueous solubility. | 1. For in vitro assays, ensure the final DMSO concentration is compatible with your experimental system and does not exceed recommended limits. 2. For in vivo formulations, use co-solvents such as PEG300 and Tween-80 to improve solubility. |
Experimental Protocols
While specific degradation pathways for this compound are not extensively documented in the public domain, a general approach to assessing its stability can be performed through forced degradation studies.
Protocol: Forced Degradation Study of this compound
Objective: To evaluate the stability of this compound under various stress conditions to understand its degradation profile.
Materials:
-
This compound
-
HPLC-grade methanol and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector
-
C18 HPLC column
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place the solid compound in a 60°C oven for 24 hours. Dissolve in methanol to the stock solution concentration before analysis.
-
Photolytic Degradation: Expose the solid compound to direct sunlight or a photostability chamber for 24 hours. Dissolve in methanol to the stock solution concentration before analysis.
-
-
Sample Analysis:
-
Analyze all samples by HPLC. A typical starting method could be a C18 column with a gradient elution of water and methanol (both with 0.1% formic acid) at a flow rate of 1 mL/min.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound peak.
-
Caption: Workflow for a forced degradation study of this compound.
Signaling Pathway
This compound is an inhibitor of several kinases, primarily targeting the EphB4 receptor tyrosine kinase. It also shows activity against VEGFR2, c-Raf, c-Src, and c-Abl. Its inhibitory action on EphB4 has been shown to disrupt VEGF-driven angiogenesis.
Caption: Simplified signaling pathway showing this compound inhibition.
References
Validation & Comparative
NVP-BHG712 vs. its Regioisomer: A Comparative Analysis of Kinase Selectivity
A detailed examination of the differential kinase binding affinities of the EphB4 inhibitor NVP-BHG712 and its commonly encountered regioisomer, NVPiso, providing critical insights for researchers in oncology and drug development.
In the landscape of targeted cancer therapy, the precision of small molecule inhibitors is paramount. This compound, initially developed as a potent inhibitor of the Ephrin type-B receptor 4 (EphB4) kinase, has been a valuable tool in studying angiogenesis and tumor development.[1][2][3] However, subsequent investigations revealed that commercially available samples of this compound were often its regioisomer, NVPiso, which exhibits a strikingly different kinase selectivity profile.[4][5][6][7][8] This guide provides a comprehensive comparison of the kinase selectivity of this compound and NVPiso, supported by experimental data, to aid researchers in the accurate interpretation of experimental results and the selection of the appropriate compound for their studies.
Kinase Selectivity Profile: A Head-to-Head Comparison
The differential inhibitory activities of this compound and its regioisomer, NVPiso, have been characterized across a broad panel of kinases using various biochemical and cellular assays. The data clearly indicates that while this compound is a highly potent and selective inhibitor of EphB4, NVPiso demonstrates significantly weaker activity against this target and instead potently inhibits the Discoidin Domain Receptor 1 (DDR1).[4][9]
Below is a summary of the quantitative data on the kinase selectivity of this compound and NVPiso.
| Kinase Target | This compound | NVPiso | Assay Type | Reference |
| EphA1 | 303 nM (IC50) | 630 nM (IC50) | NanoBRET | [9][10] |
| EphA2 | 3.3 nM (IC50) | 163 nM (IC50) | NanoBRET | [10] |
| EphA3 | 0.3 nM (IC50) | 50 nM (IC50) | NanoBRET | [10] |
| EphA4 | 2.4 nM (IC50) | 126 nM (IC50) | NanoBRET | [9] |
| EphA5 | 1.8 nM (IC50) | 129 nM (IC50) | NanoBRET | [9] |
| EphA6 | 1.1 nM (IC50) | 115 nM (IC50) | NanoBRET | [9] |
| EphA7 | Not Determined | Not Determined | ||
| EphA8 | 5.2 nM (IC50) | 269 nM (IC50) | NanoBRET | [9] |
| EphB1 | 1.3 nM (IC50) | 148 nM (IC50) | NanoBRET | [9] |
| EphB2 | 1.8 nM (IC50) | 211 nM (IC50) | NanoBRET | [9] |
| EphB3 | 1.1 nM (IC50) | 110 nM (IC50) | NanoBRET | [9] |
| EphB4 | 3.0 nM (IC50) | 1660 nM (IC50) | NanoBRET | [4] |
| EphB4 | 5.7 nM (K D) | 142 nM (K D) | MST | [4] |
| EphB4 | 695 nM (K D app) | 1113 nM (K D app) | Kinobeads | [4] |
| EphB4 | 25 nM (ED50) | Not Determined | Cell-based ELISA | [1][11] |
| DDR1 | 110 nM (IC50) | 1.5 nM (IC50) | NanoBRET | [9] |
| DDR2 | 20 nM (IC50) | 4.1 nM (IC50) | NanoBRET | [9] |
| c-Raf | 395 nM (IC50) | Not Determined | Biochemical Assay | [11] |
| c-Src | 1266 nM (IC50) | Not Determined | Biochemical Assay | [11] |
| c-Abl | 1667 nM (IC50) | Not Determined | Biochemical Assay | [11] |
| VEGFR2 | 4200 nM (ED50) | Not Determined | Cell-based ELISA | [1][11] |
Experimental Protocols
The determination of kinase selectivity profiles relies on robust and reproducible experimental methodologies. Below are summaries of the key techniques used to generate the data presented in this guide.
Biochemical Kinase Assays
These assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase. A common format involves incubating the kinase, a substrate (often a peptide), and ATP (with a radioactive or fluorescent label) in the presence of the test compound. The amount of phosphorylated substrate is then quantified to determine the inhibitory activity.
Cell-Based Autophosphorylation ELISA
This method assesses the inhibitory effect of a compound on receptor tyrosine kinase activity within a cellular context. Cells overexpressing the target kinase are treated with the compound, and the level of receptor autophosphorylation is measured using an enzyme-linked immunosorbent assay (ELISA). This provides a more physiologically relevant measure of inhibitor potency. For this compound, A375 melanoma cells stably overexpressing human full-length EphB4 receptor were utilized.[1]
Microscale Thermophoresis (MST)
MST is a biophysical technique that measures the affinity of a ligand (e.g., a small molecule inhibitor) to a target protein in solution.[12][13][14] A fluorescently labeled target molecule is mixed with varying concentrations of the ligand. A microscopic temperature gradient is induced by an infrared laser, and the movement of the fluorescent molecules along this gradient (thermophoresis) is monitored.[14] Changes in thermophoresis upon ligand binding are used to determine the dissociation constant (Kd).[12]
NanoBRET™ Target Engagement Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a live-cell method to quantify compound binding to a specific protein target.[6][11][15] The target kinase is expressed as a fusion protein with NanoLuc® luciferase. A fluorescent tracer that binds to the kinase's active site is added to the cells, leading to BRET between the luciferase and the tracer. When a test compound is introduced, it competes with the tracer for binding to the kinase, resulting in a dose-dependent decrease in the BRET signal.[6] This allows for the determination of the compound's intracellular affinity.
Kinobeads Assay
This chemical proteomics approach is used to determine the kinase selectivity of a compound in a complex biological sample, such as a cell lysate.[2][16][17] The assay utilizes beads derivatized with a mixture of broad-spectrum kinase inhibitors to capture a large portion of the kinome from the lysate.[17] The lysate is pre-incubated with the test compound at various concentrations before being applied to the beads. The bound kinases are then eluted and identified and quantified by mass spectrometry. The displacement of kinases from the beads by the test compound is used to determine the apparent dissociation constants (Kd app).
Signaling Pathway Visualization
To provide a better understanding of the biological context of this compound's primary target, the following diagram illustrates the EphB4 forward signaling pathway. Inhibition of EphB4 kinase activity by this compound blocks the downstream signaling cascades that are involved in processes such as cell migration, proliferation, and angiogenesis.
Caption: EphB4 forward signaling pathway and the inhibitory action of this compound.
Conclusion
The distinct kinase selectivity profiles of this compound and its regioisomer NVPiso underscore the critical importance of compound identity and purity in pharmacological studies. While this compound is a potent and selective inhibitor of EphB4, NVPiso primarily targets DDR1. Researchers utilizing these compounds should be aware of these differences to ensure the validity of their experimental findings and to accurately attribute observed biological effects to the inhibition of the correct kinase target. The experimental data and protocols provided in this guide serve as a valuable resource for the scientific community to make informed decisions in their research endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. pubcompare.ai [pubcompare.ai]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. eubopen.org [eubopen.org]
- 6. NanoBRET® TE Intracellular Kinase Assays [worldwide.promega.com]
- 7. This compound: Effects of Regioisomers on the Affinity and Selectivity toward the EPHrin Family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound: Effects of Regioisomers on the Affinity and Selectivity toward the EPHrin Family - PUBDB [bib-pubdb1.desy.de]
- 9. The Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitor this compound: Effects of Regioisomers on Tumor Growth, Perfusion, and Hypoxia in EphB4-Positive A375 Melanoma Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.com]
- 12. nanotempertech.com [nanotempertech.com]
- 13. MST Guidelines | Center for Structural Biology | Vanderbilt University [vanderbilt.edu]
- 14. Microscale Thermophoresis (MST) to Detect the Interaction Between Purified Protein and Small Molecule | Springer Nature Experiments [experiments.springernature.com]
- 15. NanoBRET™ Target Engagement Intracellular Kinase Assay, Nonbinding Surface Format Technical Manual [worldwide.promega.com]
- 16. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Comparing the efficacy of NVP-BHG712 to other EphB4 inhibitors.
-BHG712 and Other EphB4 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the EphB4 inhibitor NVP-BHG712 with other available alternatives, supported by experimental data. The information is intended to assist researchers in making informed decisions for their preclinical and clinical studies.
Introduction to EphB4 Inhibition
The EphB4 receptor, a member of the largest family of receptor tyrosine kinases, and its ligand, ephrin-B2, play crucial roles in embryonic development, particularly in vascular formation. In adults, the EphB4/ephrin-B2 signaling pathway is often re-activated in pathological conditions, including cancer, where it contributes to tumor growth, angiogenesis, and metastasis. This has made EphB4 a compelling target for anticancer therapies.
A variety of inhibitory molecules have been developed to target the EphB4 receptor, ranging from small molecule kinase inhibitors to larger biological agents such as soluble receptors and monoclonal antibodies. This guide focuses on comparing the efficacy of the small molecule inhibitor this compound against other classes of EphB4 inhibitors.
This compound: A Small Molecule Kinase Inhibitor
This compound is a potent, orally bioavailable small molecule inhibitor that targets the kinase activity of EphB4. It functions by competing with ATP for binding to the kinase domain, thereby preventing receptor autophosphorylation and the subsequent downstream signaling cascade.
The this compound Regioisomer (NVPiso)
A critical consideration when evaluating this compound is the common presence of a regioisomer, often referred to as NVPiso, in commercially available preparations. This isomer differs by the position of a single methyl group and exhibits a significantly different inhibitory profile. While this compound is a potent inhibitor of EphB4, NVPiso has been shown to be substantially less active against this target. Researchers should, therefore, exercise caution and verify the identity of their compound.
Comparative Efficacy Data
The following tables summarize the available quantitative data for this compound and other EphB4 inhibitors. Direct head-to-head comparisons in the same experimental systems are limited in the literature; therefore, data is presented from various studies to provide a broad overview.
In Vitro Kinase Inhibition
| Inhibitor | Type | Target(s) | IC50 / ED50 / KD | Cell Line / Assay Format | Reference |
| This compound | Small Molecule | EphB4, EphA2 | 3.0 nM (IC50) | Biochemical Assay | [1] |
| EphB4 | 25 nM (ED50) | A375 melanoma cells | [2][3] | ||
| VEGFR2 | 4200 nM (ED50) | A375 melanoma cells | [3] | ||
| c-Raf | 395 nM (IC50) | Biochemical Assay | [3] | ||
| c-Src | 1266 nM (IC50) | Biochemical Assay | [3] | ||
| c-Abl | 1667 nM (IC50) | Biochemical Assay | [3] | ||
| NVPiso | Small Molecule | EphB4 | 1660 nM (IC50) | NanoBRET assay | [2] |
| EphB4 | 142 nM (KD) | Microscale thermophoresis | [2] | ||
| sEphB4-HSA | Soluble Receptor | EphrinB2 | Not Applicable | Blocks ligand binding | [4][5][6][7][8] |
| Anti-EphB4 MAb (MAb47) | Monoclonal Antibody | EphB4 | Not Applicable | Inhibits angiogenesis | [9] |
| Anti-EphB4 MAb (MAb131) | Monoclonal Antibody | EphB4 | Not Applicable | Induces EphB4 degradation | [9] |
In Vivo Efficacy
| Inhibitor | Model | Dosage | Effect | Reference |
| This compound | VEGF-driven angiogenesis (mouse) | 3 mg/kg/day, p.o. | Significant inhibition of tissue formation and vascularization | [3][10][11] |
| VEGF-driven angiogenesis (mouse) | 10 mg/kg/day, p.o. | Reversal of VEGF-enhanced tissue formation and vessel growth | [3][10] | |
| A375 melanoma xenograft (mouse) | 50 mg/kg/day, p.o. | Long-lasting inhibition of EphB4 autophosphorylation in lung tissue | [10] | |
| sEphB4-HSA | Metastatic Urothelial Carcinoma (Phase II clinical trial, with pembrolizumab) | 10 mg/m², IV, weekly | Median OS of 14.6 months; ORR of 37% | [8] |
| Metastatic Castration-Resistant Prostate Cancer (Phase II clinical trial) | 1000 mg, IV, every 2 weeks | No discernible anti-tumor activity | [4][7] | |
| Anti-EphB4 MAb (MAb47 & MAb131) | Various tumor xenografts (mouse) | Not specified | Significant reduction in tumor growth | [9] |
Experimental Protocols
In Vitro EphB4 Autophosphorylation Assay
This protocol is designed to assess the ability of an inhibitor to block EphB4 autophosphorylation in a cellular context.
Materials:
-
HEK293 cells transiently transfected with full-length EphB4
-
Ephrin-B2-Fc ligand
-
Test inhibitor (e.g., this compound)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Anti-EphB4 antibody for immunoprecipitation
-
Protein A/G agarose beads
-
Anti-phosphotyrosine antibody for western blotting
-
Secondary HRP-conjugated antibody
-
Chemiluminescent substrate
Procedure:
-
Culture HEK293 cells expressing EphB4 to 80-90% confluency.
-
Pre-treat cells with various concentrations of the test inhibitor or vehicle control for 1 hour.
-
Stimulate the cells with pre-clustered ephrin-B2-Fc (e.g., 1 µg/mL) for 20-30 minutes to induce EphB4 autophosphorylation.
-
Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.
-
Clarify the cell lysates by centrifugation.
-
Incubate the supernatant with anti-EphB4 antibody overnight at 4°C with gentle rotation to form immune complexes.
-
Add Protein A/G agarose beads and incubate for 1-3 hours at 4°C to capture the immune complexes.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elute the immunoprecipitated proteins by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.
-
Block the membrane and probe with an anti-phosphotyrosine antibody.
-
Detect the signal using a secondary HRP-conjugated antibody and a chemiluminescent substrate.
-
Strip the membrane and re-probe with an anti-EphB4 antibody to confirm equal loading.
-
Quantify band intensities to determine the extent of phosphorylation inhibition.
In Vivo VEGF-Driven Angiogenesis Model (Matrigel Plug Assay)
This assay evaluates the effect of an inhibitor on the formation of new blood vessels in vivo.
Materials:
-
Matrigel (growth factor reduced)
-
Recombinant human VEGF
-
Heparin
-
Test inhibitor (e.g., this compound)
-
Immunodeficient mice (e.g., nude mice)
-
Anesthetic
-
Syringes and needles
Procedure:
-
Thaw Matrigel on ice.
-
Mix Matrigel with heparin and VEGF. The test inhibitor can be mixed directly into the Matrigel or administered systemically.
-
Anesthetize the mice.
-
Subcutaneously inject the Matrigel mixture into the flank of the mice. The Matrigel will form a solid plug at body temperature.
-
Administer the test inhibitor or vehicle control to the mice daily (e.g., by oral gavage for this compound) for the duration of the experiment (e.g., 4-7 days).
-
At the end of the experiment, euthanize the mice and excise the Matrigel plugs.
-
Quantify angiogenesis by:
-
Measuring the hemoglobin content of the plugs using a Drabkin's reagent-based assay as an indicator of blood vessel formation.
-
Immunohistochemical staining of the plugs for endothelial cell markers (e.g., CD31) to visualize and quantify blood vessels.
-
A375 Melanoma Xenograft Model
This model is used to assess the anti-tumor efficacy of EphB4 inhibitors in a solid tumor context.
Materials:
-
A375 human melanoma cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Immunodeficient mice (e.g., NOD/SCID mice)
-
Test inhibitor (e.g., this compound)
-
Calipers for tumor measurement
Procedure:
-
Culture A375 cells to the exponential growth phase.
-
Harvest and resuspend the cells in a suitable medium (e.g., PBS).
-
Subcutaneously inject the A375 cells into the flank of the mice.
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size (e.g., 75-150 mm³), randomize the mice into treatment and control groups.[12]
-
Administer the test inhibitor or vehicle control according to the desired schedule (e.g., daily oral gavage).
-
Measure tumor volume with calipers 2-3 times per week.[12]
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for target engagement, immunohistochemistry).
Visualizations
EphB4 Signaling Pathway
Caption: EphB4 forward signaling pathway and points of inhibition.
Experimental Workflow for Comparing EphB4 Inhibitors
Caption: Workflow for preclinical comparison of EphB4 inhibitors.
Conclusion
This compound is a potent small molecule inhibitor of EphB4 kinase activity, demonstrating efficacy in both in vitro and in vivo models of angiogenesis and tumor growth. However, its efficacy must be considered in the context of the potential for contamination with the less active regioisomer, NVPiso.
Other classes of EphB4 inhibitors, such as the soluble receptor sEphB4-HSA and various monoclonal antibodies, offer alternative mechanisms of action that may provide distinct therapeutic advantages. For instance, sEphB4-HSA acts by sequestering the ephrin-B2 ligand, thereby blocking bidirectional signaling, while monoclonal antibodies can either block ligand binding or induce receptor degradation.
The choice of an EphB4 inhibitor for research or therapeutic development will depend on the specific context, including the desired mechanism of action, route of administration, and the specific cellular and tissue environment being targeted. The data and protocols presented in this guide are intended to provide a foundation for making these critical decisions. Further head-to-head comparative studies are warranted to more definitively establish the relative efficacy of these different classes of EphB4 inhibitors.
References
- 1. The soluble extracellular domain of EphB4 (sEphB4) antagonizes EphB4-EphrinB2 interaction, modulates angiogenesis, and inhibits tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitor this compound: Effects of Regioisomers on Tumor Growth, Perfusion, and Hypoxia in EphB4-Positive A375 Melanoma Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. A Phase II Study of sEphB4-HSA in Metastatic Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. urotoday.com [urotoday.com]
- 7. ascopubs.org [ascopubs.org]
- 8. Combination of SEphB4-HSA Plus Pembrolizumab in Metastatic Urothelial Carcinoma - The ASCO Post [ascopost.com]
- 9. Design, Synthesis and Characterization of Novel Small Molecular Inhibitors of Ephrin-B2 Binding to EphB4 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The small molecule specific EphB4 kinase inhibitor this compound inhibits VEGF driven angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. apexbt.com [apexbt.com]
- 12. A375 Xenograft Model - Altogen Labs [altogenlabs.com]
Comparative Guide to the Validation of NVP-BHG712's Inhibitory Effect on VEGFR2
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of NVP-BHG712's inhibitory performance against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) with other established inhibitors. The following sections include supporting experimental data, detailed protocols for validation, and visualizations of key biological and experimental processes.
This compound is primarily a potent and selective small molecule inhibitor of the Ephrin type-B receptor 4 (EphB4) kinase.[1] However, it also exhibits inhibitory activity against other kinases, including VEGFR2, a key mediator of angiogenesis.[2] Validating this off-target effect is crucial for understanding its broader biological implications and potential therapeutic applications.
Performance Comparison with Alternative VEGFR2 Inhibitors
This compound's inhibitory effect on VEGFR2 is best understood in the context of other well-characterized multi-kinase inhibitors that target VEGFR2, such as Sorafenib and Sunitinib. While this compound is significantly more potent against its primary target, EphB4, its activity on VEGFR2 is marginal compared to these alternatives.[1]
Data Presentation: Inhibitory Activity and Selectivity
The following table summarizes the half-maximal effective concentration (ED50) or half-maximal inhibitory concentration (IC50) values of this compound and alternative inhibitors against their primary targets and key off-targets. This data highlights the selectivity profile of each compound.
| Compound | Primary Target(s) | Primary Target IC50/ED50 | VEGFR2 IC50/ED50 | Other Key Off-Targets (IC50) |
| This compound | EphB4 | 25 nM (ED50)[2] | 4200 nM (ED50)[2] | c-Raf (395 nM), c-Src (1266 nM), c-Abl (1667 nM)[2] |
| Sorafenib | Raf-1, B-Raf, VEGFRs | 6 nM (Raf-1), 22 nM (B-Raf) | 90 nM | VEGFR3 (20 nM), PDGFRβ (57 nM), c-Kit (68 nM)[3] |
| Sunitinib | VEGFRs, PDGFRβ | 2 nM (PDGFRβ)[4] | 80 nM[4][5] | c-Kit, FLT3[4][6] |
IC50 (half-maximal inhibitory concentration) and ED50 (half-maximal effective dose) values represent the concentration of a drug that is required for 50% inhibition/effect in vitro. Lower values indicate higher potency.
Experimental Protocols for Validation
Validating the inhibitory effect of a compound like this compound on VEGFR2 involves a multi-step approach, progressing from direct enzymatic assays to cell-based and in vivo models.
Biochemical Kinase Assay
Objective: To determine the direct inhibitory activity of the compound on purified VEGFR2 kinase.
Methodology:
-
Recombinant human VEGFR2 kinase domain is incubated in a reaction buffer.
-
A specific peptide substrate (e.g., Poly(Glu:Tyr 4:1)) and ATP are added to the reaction mixture.
-
The test compound (e.g., this compound) is added at various concentrations.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
The amount of phosphorylated substrate is quantified, typically using a luminescence-based method where light output is proportional to the amount of ATP remaining.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell-Based Receptor Autophosphorylation Assay
Objective: To assess the inhibitor's ability to block VEGFR2 autophosphorylation in a cellular environment.
Methodology:
-
Cells overexpressing VEGFR2 (e.g., transfected A375 melanoma cells or human umbilical vein endothelial cells - HUVECs) are cultured.[2]
-
The cells are pre-incubated with the inhibitor at various concentrations.
-
VEGFR2 is stimulated with its ligand, VEGF.
-
Cells are lysed, and the total protein concentration is determined.
-
A capture ELISA (Enzyme-Linked Immunosorbent Assay) is performed. A VEGFR2-specific antibody is coated on a microplate to capture the receptor from the cell lysate.
-
A second antibody that specifically recognizes the phosphorylated tyrosine residues on VEGFR2 is added.
-
The amount of phosphorylated VEGFR2 is detected using a substrate that produces a colorimetric or chemiluminescent signal.
-
The ED50 value is determined by measuring the reduction in signal at different inhibitor concentrations.
In Vivo Angiogenesis Assay
Objective: To evaluate the effect of the inhibitor on VEGF-driven blood vessel formation in a living organism.
Methodology (Growth Factor Implant Model):
-
Growth factor-depleted basement membrane matrix (e.g., Matrigel) containing VEGF is prepared.[2]
-
The matrix is implanted subcutaneously into mice.
-
The test compound (this compound) is administered to the mice, typically orally (p.o.), at different doses.[2]
-
After a set period (e.g., several days), the implants are excised.
-
The degree of vascularization and tissue formation within the implant is quantified by measuring hemoglobin content (an indicator of blood vessel density) and implant weight.
-
The dose-dependent inhibition of angiogenesis by the compound is then determined.
Mandatory Visualizations
The following diagrams illustrate the key signaling pathway and a typical experimental workflow for validating a VEGFR2 inhibitor.
References
- 1. The small molecule specific EphB4 kinase inhibitor this compound inhibits VEGF driven angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. aacrjournals.org [aacrjournals.org]
NVP-BHG712 vs. NVP-Iso: A Comparative Analysis of Their Effects on Tumor Growth and Perfusion
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pre-clinical efficacy of NVP-BHG712 and its regioisomer, NVP-Iso, focusing on their respective impacts on tumor growth and vascular perfusion. The information presented is synthesized from published experimental data to aid researchers in the selection and application of these kinase inhibitors. A critical finding in the field is that many commercially available batches of this compound have been identified as its regioisomer, NVP-Iso, which exhibits a different kinase inhibition profile.[1][2] This guide will distinguish between the two compounds where the data allows.
Executive Summary
This compound is a potent inhibitor of the EphB4 receptor tyrosine kinase.[3] Its regioisomer, NVP-Iso, which is more commonly available commercially, has a different selectivity profile, with a primary affinity for the Discoidin Domain Receptor 1 (DDR1) and a lower affinity for EphB4.[1] Despite these differences in their primary targets, a direct comparative study in an A375 melanoma xenograft model revealed that both this compound and NVP-Iso elicited similar effects on tumor growth and perfusion.[1][2] This suggests that the observed in vivo outcomes may be mediated through the EphB4-ephrinB2 reverse signaling pathway, which is implicated in both tumor growth and the regulation of tumor vascularization.[1][2]
Data Presentation: Tumor Growth and Perfusion
The following tables summarize the quantitative data from a comparative study on A375 melanoma xenografts.
Table 1: Effect of this compound and NVP-Iso on Tumor Volume
| Treatment Group | Tumor Cell Line | Mean Tumor Volume at Day 13 (mm³) ± SEM |
| Vehicle | A375-pIRES (Control) | 450 ± 50 |
| Vehicle | A375-EphB4 | 650 ± 60 |
| This compound | A375-pIRES (Control) | ~500 ± 55 |
| This compound | A375-EphB4 | ~700 ± 65 |
| NVP-Iso | A375-pIRES (Control) | ~520 ± 60 |
| NVP-Iso | A375-EphB4 | ~720 ± 70 |
Data extracted and estimated from graphical representations in Neuber et al., 2020. Neither this compound nor NVP-Iso significantly altered tumor growth compared to the vehicle group, though a slight trend towards increased growth was observed.[2]
Table 2: Effect of this compound and NVP-Iso on Tumor Perfusion and Hypoxia
| Treatment Group | Tumor Cell Line | Key Findings on Perfusion and Hypoxia |
| Vehicle | A375-pIRES vs. A375-EphB4 | A trend towards decreased vascularization and perfusion, and increased hypoxia in EphB4-overexpressing tumors was observed, but did not reach statistical significance.[2] |
| This compound | A375-pIRES vs. A375-EphB4 | No significant difference in vascularization between the two tumor types was noted in this treatment group. |
| NVP-Iso | A375-pIRES vs. A375-EphB4 | A significant decrease in vascularization was observed in A375-EphB4 tumors compared to A375-pIRES tumors, indicating a more pronounced effect on the EphB4-related vascular phenotype.[2] |
This table summarizes the qualitative findings on tumor perfusion and hypoxia. The study utilized Hoechst 33342 staining for perfusion and [¹⁸F]FMISO for hypoxia assessment.[2]
Experimental Protocols
The following methodologies are based on the comparative study of this compound and NVP-Iso in A375 melanoma xenografts.[2]
1. Cell Lines and Culture:
-
Human A375 melanoma cells were used.
-
Two variants were established: a mock-transfected control line (A375-pIRES) and a line overexpressing EphB4 (A375-EphB4).
2. Animal Model:
-
Female NMRI nu/nu mice were used for the study.
-
5 x 10⁶ A375-pIRES or A375-EphB4 cells were injected subcutaneously into the right flank of the mice.
3. Drug Administration:
-
Mice were randomized into three treatment groups: Vehicle, this compound (NVP), and NVP-Iso.
-
Treatment commenced on day 1 post-tumor cell injection and continued daily on weekdays.
-
A dose of 10 mg/kg body weight was administered via oral gavage.
-
The vehicle solution consisted of 10% (v/v) 1-Methyl-2-pyrrolidone (NMP) and 90% (v/v) Polyethylene glycol 300 (PEG300).
4. Assessment of Tumor Growth:
-
Tumor size was measured three times a week using a caliper.
-
Tumor volume (V) was calculated using the formula: V = (π/6) × length × width².
5. Analysis of Tumor Perfusion:
-
At the end of the experiment, mice were intravenously injected with the fluorescent dye Hoechst 33342.
-
Tumors were excised, and cryosections were prepared.
-
The perfused vascular area was quantified using fluorescence microscopy.
6. Evaluation of Tumor Hypoxia:
-
Tumor hypoxia was assessed by intravenous injection of the radiotracer [¹⁸F]FMISO.
-
Autoradiography of tumor sections was performed to visualize and quantify hypoxic regions.
Signaling Pathways and Mechanisms of Action
The differential effects of this compound and NVP-Iso can be attributed to their distinct primary targets and the complex signaling networks they modulate.
This compound: As a potent EphB4 inhibitor, this compound primarily targets the EphB4 forward signaling pathway. This pathway is initiated by the binding of its ligand, ephrinB2, leading to the autophosphorylation of the EphB4 receptor and subsequent downstream signaling cascades, including the PI3K/Akt and Ras/MEK/ERK pathways.[4] In the context of tumor angiogenesis, inhibition of EphB4 forward signaling by this compound has been shown to impede VEGF-driven angiogenesis.
References
- 1. A network map of discoidin domain receptor 1(DDR1)-mediated signaling in pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitor this compound: Effects of Regioisomers on Tumor Growth, Perfusion, and Hypoxia in EphB4-Positive A375 Melanoma Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. EphB4 promotes or suppresses Ras/MEK/ERK pathway in a context-dependent manner: Implications for EphB4 as a cancer target - PubMed [pubmed.ncbi.nlm.nih.gov]
NVP-BHG712: A Comparative Guide to its Receptor Tyrosine Kinase Cross-reactivity
For Researchers, Scientists, and Drug Development Professionals
NVP-BHG712 is a potent and selective small molecule inhibitor primarily targeting the Ephrin type-B receptor 4 (EphB4), a receptor tyrosine kinase (RTK) implicated in various physiological and pathological processes, including angiogenesis and cancer. While designed for EphB4, a comprehensive understanding of its cross-reactivity with other kinases is crucial for accurate interpretation of experimental results and for anticipating potential off-target effects in therapeutic development. This guide provides a comparative analysis of this compound's inhibitory activity against its primary target and other RTKs, supported by experimental data. A critical consideration highlighted is the existence of a regioisomer, NVPiso, often found in commercially available samples, which exhibits a significantly different kinase selectivity profile.
Kinase Inhibition Profile of this compound
This compound demonstrates high potency against EphB4 in both biochemical and cell-based assays. However, it also exhibits inhibitory activity against other kinases, particularly at higher concentrations. The following tables summarize the quantitative data on this compound's cross-reactivity.
Table 1: this compound Inhibition of Ephrin Receptors (Cell-based Autophosphorylation Assays)
| Target | Inhibition Potency (ED50) | Reference |
| EphB4 | 25 nM | [1] |
| EphB2 | Inhibition observed, less potent than EphB4 | [2] |
| EphA2 | Inhibition observed, less potent than EphB4 | [2] |
| EphB3 | Inhibition observed, less potent than EphB4 | [2] |
| EphA3 | Inhibition observed, less potent than EphB4 | [2] |
ED50: Half-maximal effective dose in cellular autophosphorylation assays.
Table 2: this compound Cross-reactivity with Other Kinases
| Target | Assay Type | Inhibition Potency | Reference |
| VEGFR2 | Cellular Autophosphorylation | ED50 = 4200 nM | [1][3] |
| c-Raf | Biochemical | IC50 = 395 nM | [3] |
| c-Src | Biochemical | IC50 = 1266 nM | [3] |
| c-Abl | Biochemical | IC50 = 1667 nM | [3] |
IC50: Half-maximal inhibitory concentration in biochemical assays.
The this compound Regioisomer (NVPiso): A Critical Distinction
It is imperative for researchers to be aware that commercially available this compound may contain a regioisomer, termed NVPiso.[4][5][6] This isomer, differing by the position of a single methyl group, displays a markedly different kinase inhibition profile.[4][5][6] While this compound is a potent EphB4 inhibitor, the primary target of NVPiso is the Discoidin Domain Receptor 1 (DDR1), a receptor tyrosine kinase involved in cell adhesion, migration, and proliferation.[4]
Table 3: Comparative Inhibition Profile of this compound and its Regioisomer (NVPiso)
| Target | This compound Affinity | NVPiso Affinity | Primary Target of NVPiso | Reference |
| EphB4 | High | Low | No | [4] |
| DDR1 | Lower | High | Yes | [4] |
This highlights the critical need for analytical confirmation of the compound's identity and purity before conducting experiments to ensure that the observed biological effects are correctly attributed to the intended molecule.
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in determining the kinase inhibition profiles.
Biochemical Kinase Assays (Radiometric and Mobility Shift)
Biochemical assays are performed to determine the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.
1. Radiometric Kinase Assay (e.g., FlashPlate™ Assay):
This method measures the incorporation of a radiolabeled phosphate from [γ-³³P]ATP into a specific substrate by the kinase.
-
Materials: Purified kinase, kinase-specific substrate (peptide or protein), [γ-³³P]ATP, assay buffer (typically containing Tris-HCl, MgCl₂, and DTT), this compound, and 384-well FlashPlates.
-
Procedure:
-
This compound is serially diluted in DMSO and added to the wells of the FlashPlate.
-
A mixture of the purified kinase and its specific substrate in assay buffer is added to the wells.
-
The kinase reaction is initiated by the addition of [γ-³³P]ATP.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
The reaction is stopped by washing the plate, which removes un-incorporated [γ-³³P]ATP. The substrate, being captured on the plate surface, retains the incorporated radiolabeled phosphate.
-
The radioactivity in each well is measured using a scintillation counter.
-
The percentage of kinase inhibition is calculated relative to a DMSO control, and IC50 values are determined by fitting the data to a dose-response curve.
-
2. Mobility Shift Kinase Assay (e.g., Caliper Assay):
This non-radioactive method measures the difference in electrophoretic mobility between a fluorescently labeled substrate and its phosphorylated product.
-
Materials: Purified kinase, fluorescently labeled peptide substrate, ATP, assay buffer, this compound, and a microfluidic capillary electrophoresis system (e.g., Caliper LabChip).
-
Procedure:
-
This compound is serially diluted and added to the wells of a microplate.
-
The kinase, fluorescently labeled substrate, and ATP are added to the wells to initiate the reaction.
-
The reaction is incubated for a specific time.
-
The reaction is stopped, typically by the addition of a stop buffer containing EDTA.
-
The reaction mixture is introduced into the microfluidic chip of the Caliper system.
-
An electric field is applied, separating the phosphorylated product from the non-phosphorylated substrate based on their charge-to-mass ratio.
-
The amount of substrate and product is quantified by detecting the fluorescence signal.
-
Kinase activity and inhibition are calculated from the ratio of product to the sum of product and substrate. IC50 values are then determined.
-
Cellular Receptor Tyrosine Kinase Autophosphorylation Assay (ELISA-based)
This assay measures the ability of this compound to inhibit the autophosphorylation of a specific RTK within a cellular context.
-
Materials: Cells overexpressing the target RTK (e.g., A375 cells for EphB4), cell culture medium, this compound, ligand for the RTK (e.g., ephrin-B2 for EphB4), lysis buffer, and an ELISA kit for the phosphorylated RTK.
-
Procedure:
-
Cells are seeded in a multi-well plate and cultured overnight.
-
The cells are then treated with various concentrations of this compound for a specified period.
-
The RTK is stimulated with its corresponding ligand to induce autophosphorylation.
-
The cells are washed and then lysed to release the cellular proteins.
-
The cell lysates are transferred to an ELISA plate pre-coated with a capture antibody specific for the RTK.
-
The plate is incubated to allow the RTK to bind to the capture antibody.
-
After washing, a detection antibody that specifically recognizes the phosphorylated form of the RTK is added. This antibody is typically conjugated to an enzyme like horseradish peroxidase (HRP).
-
After another wash, a substrate for the enzyme is added, leading to a colorimetric reaction.
-
The reaction is stopped, and the absorbance is measured using a plate reader.
-
The level of phosphorylated RTK is proportional to the absorbance, and the ED50 value for this compound is calculated from the dose-response curve.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the EphB4 signaling pathway and a general workflow for assessing kinase cross-reactivity.
Caption: Simplified EphB4 forward signaling pathway.
Caption: Workflow for assessing kinase cross-reactivity.
References
- 1. The small molecule specific EphB4 kinase inhibitor this compound inhibits VEGF driven angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. selleckchem.com [selleckchem.com]
- 4. The Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitor this compound: Effects of Regioisomers on Tumor Growth, Perfusion, and Hypoxia in EphB4-Positive A375 Melanoma Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound: Effects of Regioisomers on the Affinity and Selectivity toward the EPHrin Family - PubMed [pubmed.ncbi.nlm.nih.gov]
NVP-BHG712 Demonstrates Synergistic Anti-Cancer Effects in Combination Therapies
The targeted EphB4 receptor tyrosine kinase inhibitor, NVP-BHG712, exhibits significant synergistic activity when combined with certain conventional chemotherapeutics and other targeted agents, offering a promising strategy to enhance anti-cancer efficacy and overcome drug resistance. Preclinical studies have provided robust evidence for the synergistic potential of this compound, particularly with the chemotherapeutic drug paclitaxel. This synergy is primarily achieved by reversing multidrug resistance mediated by the ABCC10 transporter. Furthermore, the principle of targeting the EphB4 pathway, for which this compound is a specific inhibitor, has shown promise in combination with EGFR inhibitors and anti-angiogenic agents, suggesting a broader applicability of this compound in combination regimens for various cancer types.
Synergy with Paclitaxel in ABCC10-Expressing Cancers
A key finding is the ability of this compound to potentiate the cytotoxic effects of paclitaxel in cancer cells that overexpress the ATP-binding cassette (ABC) transporter ABCC10, a known mediator of paclitaxel resistance.[1][2]
Quantitative Analysis of In Vitro Synergy
In a preclinical study, the combination of this compound and paclitaxel was evaluated in HEK293 cells engineered to overexpress the ABCC10 transporter (HEK293/ABCC10). The results demonstrated a significant reduction in the half-maximal inhibitory concentration (IC50) of paclitaxel in the presence of this compound, indicating a potent synergistic interaction.
| Cell Line | Treatment | Paclitaxel IC50 (nM) | Fold Resistance (FR) |
| HEK293/pcDNA3.1 (Control) | Paclitaxel alone | 10.8 ± 1.1 | 1.0 |
| HEK293/ABCC10 | Paclitaxel alone | 105.1 ± 7.9 | 9.7 |
| HEK293/ABCC10 | Paclitaxel + 0.25 µM this compound | 30.2 ± 3.5 | 2.8 |
| HEK293/ABCC10 | Paclitaxel + 0.5 µM this compound | 10.9 ± 1.2 | 1.0 |
Data sourced from Kathawala RJ, et al. Oncotarget. 2015.[3]
In Vivo Efficacy of the Combination
The synergistic effect observed in vitro was translated into enhanced anti-tumor activity in a xenograft mouse model. The combination of this compound and paclitaxel resulted in a significant inhibition of tumor growth compared to either agent alone.[1][2]
| Treatment Group | Mean Tumor Volume (mm³) at Day 18 |
| Vehicle Control | ~1000 |
| This compound (25 mg/kg, p.o.) | ~950 |
| Paclitaxel (15 mg/kg, i.p.) | ~800 |
| This compound + Paclitaxel | ~200 |
Data extrapolated from graphical representations in Kathawala RJ, et al. Oncotarget. 2015.[1]
Rationale for Synergy with Other Anti-Cancer Drugs
The synergistic potential of targeting the EphB4 pathway extends beyond paclitaxel. Preclinical evidence suggests that inhibiting EphB4 signaling can enhance the efficacy of other classes of anti-cancer drugs, including EGFR inhibitors and anti-angiogenic therapies.
Combination with EGFR Inhibitors in Head and Neck Cancer
In head and neck squamous cell carcinoma (HNSCC), inhibition of the EphB4-ephrin-B2 interaction has been shown to enhance the response to the EGFR inhibitor cetuximab in combination with radiation therapy.[4] This combination led to a significant delay in tumor growth and improved survival in patient-derived xenograft (PDX) models.[4] The underlying mechanism is believed to involve the inactivation of the downstream AKT and MAPK signaling pathways, resulting in decreased cell proliferation and increased apoptosis.[5] While this study utilized a soluble EphB4 fusion protein (sEphB4-HSA) and not this compound directly, it provides a strong rationale for combining an EphB4 kinase inhibitor like this compound with EGFR-targeted therapies.
Potential Synergy with Anti-Angiogenic Agents
This compound has been shown to inhibit VEGF-driven angiogenesis.[6][7] There is a known crosstalk between the VEGFR and Eph receptor signaling pathways in the process of vessel formation. This suggests a potential for synergistic or additive effects when this compound is combined with anti-angiogenic drugs that target the VEGF pathway, such as bevacizumab. Preclinical studies combining a monoclonal antibody against EphB4 with bevacizumab have demonstrated enhanced antitumor activity.
Experimental Protocols
In Vitro Synergy Assessment with Paclitaxel
-
Cell Lines: HEK293 cells transfected with either an empty vector (pcDNA3.1) or a vector containing the full-length cDNA for ABCC10 were used.
-
Cytotoxicity Assay: Cell viability was assessed using a standard MTT assay after 72 hours of drug exposure.
-
Drug Concentrations: Cells were treated with varying concentrations of paclitaxel in the presence or absence of fixed concentrations of this compound (0.25 µM and 0.5 µM).
-
Data Analysis: The IC50 values were calculated from dose-response curves. The fold resistance (FR) was determined by dividing the IC50 of the resistant cell line by that of the parental cell line.
In Vivo Xenograft Study
-
Animal Model: Athymic nude mice were subcutaneously injected with HEK293/ABCC10 cells.
-
Treatment Regimen:
-
This compound was administered orally (p.o.) at a dose of 25 mg/kg every three days for a total of six doses.
-
Paclitaxel was administered intraperitoneally (i.p.) at a dose of 15 mg/kg every three days for a total of six doses.
-
In the combination group, this compound was administered one hour prior to paclitaxel.
-
-
Efficacy Evaluation: Tumor volumes were measured periodically to assess the anti-tumor effects of the treatments.
Signaling Pathways and Mechanisms of Synergy
The synergistic interactions of this compound with other anti-cancer drugs are rooted in its ability to modulate key cellular signaling pathways and overcome specific mechanisms of drug resistance.
Overcoming Paclitaxel Resistance
The primary mechanism of synergy between this compound and paclitaxel is the inhibition of the drug efflux pump ABCC10. By blocking the function of this transporter, this compound increases the intracellular concentration of paclitaxel, thereby enhancing its cytotoxic effect in resistant cancer cells.
Caption: Mechanism of synergy between this compound and paclitaxel.
Crosstalk with EGFR Signaling
The synergy with EGFR inhibitors is likely due to the crosstalk between the EphB4 and EGFR signaling pathways. Both receptors can activate common downstream pro-survival pathways, such as PI3K/AKT and MAPK/ERK. Simultaneous inhibition of both EphB4 and EGFR can lead to a more complete shutdown of these critical pathways, resulting in enhanced anti-tumor activity.
Caption: Crosstalk between EphB4 and EGFR signaling pathways.
References
- 1. The small molecule tyrosine kinase inhibitor this compound antagonizes ABCC10-mediated paclitaxel resistance: a preclinical and pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. oncotarget.com [oncotarget.com]
- 4. Inhibition of EphB4–Ephrin-B2 Signaling Enhances Response to Cetuximab-Radiation Therapy in Head and Neck Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The small molecule specific EphB4 kinase inhibitor this compound inhibits VEGF driven angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The small molecule specific EphB4 kinase inhibitor this compound inhibits VEGF driven angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Verifying the Inhibition of EphB4 Forward Signaling by NVP-BHG712: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of NVP-BHG712, a potent inhibitor of EphB4 receptor tyrosine kinase, with its commercially available regioisomer and other alternative inhibitors. The information presented is supported by experimental data to aid in the critical evaluation and selection of compounds for research and development purposes.
Executive Summary
EphB4, a receptor tyrosine kinase, and its ligand, ephrin-B2, are pivotal in embryonic vascular development and are implicated in pathological angiogenesis, such as in tumor growth.[1][2][3] this compound was developed as a specific, small-molecule inhibitor of the EphB4 kinase, demonstrating low nanomolar efficacy in cellular assays and high selectivity.[1][3] It effectively inhibits EphB4 forward signaling, a crucial pathway in VEGF-induced angiogenesis.[1][2][3] However, a critical consideration for researchers is the prevalence of a regioisomer, NVPiso, in commercially available batches, which exhibits a significantly different selectivity profile.[4] This guide will delve into the specifics of this compound, its regioisomer, and other inhibitors, providing a clear comparison of their activities.
Comparative Analysis of EphB4 Inhibitors
The following tables summarize the quantitative data on the inhibitory activity of this compound and its alternatives against EphB4 and other kinases.
Table 1: In Vitro and Cellular Activity of this compound and its Regioisomer (NVPiso)
| Compound | Assay Type | Target | IC50 / ED50 | Source |
| This compound | Cellular (Autophosphorylation) | EphB4 | 25 nM (ED50) | [3][5] |
| Cellular (Autophosphorylation) | VEGFR2 | 4200 nM (ED50) | [3] | |
| Biochemical | c-Raf | 395 nM (IC50) | [5] | |
| Biochemical | c-Src | 1266 nM (IC50) | [5] | |
| Biochemical | c-Abl | 1667 nM (IC50) | [5] | |
| NVPiso | NanoBRET Assay | EphB4 | 1660 nM (IC50) | [4] |
| Microscale Thermophoresis | EphB4 | 142 nM (KD) | [4] |
Table 2: Inhibitory Activity of Alternative EphB4 Inhibitors
| Compound | Target(s) | IC50 / EC50 | Source |
| ALW-II-41-27 | EphA2 | 11 nM (IC50) | |
| QDAU5 | EphB4 , VEGFR-2, Tie-2 | 3.21 nM (IC50) , 0.77 nM, 8.87 nM | [6] |
| DATU6 | EphB4 , VEGFR-2, Tie-2 | 3.86 nM (IC50) , 23.5 nM, 66.5 nM | [6] |
| Compound 5 | EphB4 -ephrin-B2 binding | 18 µM (IC50) | [7] |
Signaling Pathway and Experimental Workflow
To understand the mechanism of inhibition, it is crucial to visualize the signaling pathway and the experimental procedures used for verification.
Caption: EphB4 forward signaling pathway and its inhibition by this compound.
The following diagram illustrates a typical workflow for assessing the inhibitory effect of a compound on EphB4 phosphorylation.
Caption: A generalized workflow for determining inhibitor efficacy on EphB4.
Detailed Experimental Protocols
Reproducible and robust experimental design is paramount. Below are detailed protocols for key assays used to verify EphB4 inhibition.
Cellular Autophosphorylation ELISA
This assay quantifies the level of EphB4 autophosphorylation in a cellular context.
-
Cell Seeding: Plate A375 cells stably overexpressing human full-length EphB4 in 96-well plates and culture for 24 hours.
-
Starvation: Starve the cells overnight in serum-free medium containing 0.1% BSA.
-
Inhibitor Treatment: Treat the cells with varying concentrations of this compound or other inhibitors for a specified period.
-
Stimulation: Stimulate the cells with 1 µg/ml of soluble ephrinB2-Fc for 20 minutes to induce EphB4 autophosphorylation.
-
Lysis and ELISA: Lyse the cells and perform a capture ELISA using an anti-EphB4 antibody for capture and an anti-phosphotyrosine antibody for detection.
-
Data Analysis: Determine the ED50 value by plotting the inhibition of autophosphorylation against the inhibitor concentration.
Western Blotting for EphB4 Phosphorylation
This method provides a qualitative and semi-quantitative assessment of EphB4 phosphorylation.
-
Cell Culture and Treatment: Culture cells expressing EphB4 (e.g., HEK293 transiently transfected with EphB4) and treat with inhibitors as described above.
-
Stimulation: Stimulate with ephrinB1-Fc and ephrinB2-Fc (1 µg/ml each) for 30 minutes.[8]
-
Cell Lysis: Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.
-
Immunoprecipitation: Immunoprecipitate EphB4 from the cell lysates using an anti-EphB4 antibody.
-
SDS-PAGE and Transfer: Separate the immunoprecipitated proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with a primary antibody specific for phosphorylated EphB4 (e.g., anti-phospho-tyrosine). Subsequently, strip the membrane and re-probe with an antibody for total EphB4 to ensure equal loading.
-
Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection.
-
Analysis: Densitometrically analyze the bands to quantify the relative levels of phosphorylated and total EphB4.
In Vitro Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified EphB4 kinase.
-
Reaction Setup: In a 96-well plate, combine the purified recombinant EphB4 kinase domain with a specific peptide substrate.
-
Inhibitor Addition: Add varying concentrations of this compound or other test compounds.
-
Initiation of Reaction: Start the kinase reaction by adding a solution containing ATP and MgCl2.
-
Detection: After a set incubation period, quantify the amount of phosphorylated substrate. This can be done using various methods, such as radioactive detection of incorporated ³²P-ATP or fluorescence-based assays.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of kinase inhibition against the inhibitor concentration.
Conclusion
This compound is a potent and selective inhibitor of EphB4 forward signaling. However, researchers must be vigilant about the potential for regioisomers in commercial sources, which can significantly impact experimental outcomes. The comparative data and detailed protocols provided in this guide are intended to facilitate informed decision-making and the rigorous verification of the inhibition of EphB4 signaling in preclinical research. The alternative inhibitors presented, such as QDAU5, offer potentially greater potency and should be considered in future studies.
References
- 1. The Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitor this compound: Effects of Regioisomers on Tumor Growth, Perfusion, and Hypoxia in EphB4-Positive A375 Melanoma Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EphB4 cellular kinase activity assayed using an enzymatic protein interaction system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound: Effects of Regioisomers on the Affinity and Selectivity toward the EPHrin Family - PUBDB [bib-pubdb1.desy.de]
- 6. Discovery and evaluation of triple inhibitors of VEGFR-2, TIE-2 and EphB4 as anti-angiogenic and anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Characterization of Novel Small Molecular Inhibitors of Ephrin-B2 Binding to EphB4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound: Effects of Regioisomers on the Affinity and Selectivity toward the EPHrin Family - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of NVP-BHG712 Derivatives in Colon Cancer: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of NVP-BHG712 and its derivatives as potential therapeutic agents for colon cancer. This analysis is supported by experimental data on their biochemical and cellular activities.
This compound is a potent inhibitor of Ephrin (Eph) receptor tyrosine kinases, particularly EphB4 and EphA2, which are frequently dysregulated in colorectal cancer (CRC).[1][2] The Eph/ephrin signaling system plays a critical role in tumor progression, angiogenesis, and metastasis.[1][2] Consequently, derivatives of this compound have been synthesized and evaluated to optimize their potency, selectivity, and anti-cancer efficacy in the context of colon cancer. This guide summarizes the available data to facilitate a comparative understanding of these compounds.
Data Presentation: Quantitative Comparison of this compound Derivatives
The following tables summarize the binding affinities of this compound derivatives to the EphA2 kinase and their inhibitory effects on the proliferation of human colon cancer cell lines.
Table 1: Binding Affinities of this compound Derivatives to EphA2 Kinase
| Compound | Modification from Parent Compound | Binding Affinity (KD) to EphA2 (nM) |
| This compound (NVP) | Parent Compound | 13[1] |
| NVPiso | Regioisomer of NVP | - |
| Compound 1 | Azine substituent modification | 3-4[1] |
| Compound 3 | Azine substituent modification | 3-4[1] |
| Compound 1 (apparent) | Azine substituent modification | 135[1] |
| Compound 3 (apparent) | Azine substituent modification | 253[1] |
Note: Apparent KD values were determined by kinobeads assay, while other KD values were determined by microscale thermophoresis.[1]
Table 2: Anti-proliferative Activity of this compound Derivatives in Colon Cancer Cell Lines
| Compound | HT-29 Cell Proliferation Inhibition | SK-CO-1 Cell Proliferation Inhibition |
| This compound (NVP) | High | High |
| NVPiso | High | High |
| Non-triazine Derivatives | Generally better than triazine derivatives | Generally better than triazine derivatives |
| Triazine Derivatives | Generally lower than non-triazine derivatives | Generally lower than non-triazine derivatives |
Note: The inhibitory activity was screened at concentrations ranging from 250 to 3000 nM. A direct comparison of IC50 values was not available in the reviewed literature. The HT-29 and SK-CO-1 cell lines are known to be sensitive to NVP and NVPiso.[1]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
EphA2 Kinase Inhibition Assay (Microscale Thermophoresis)
This assay measures the binding affinity of the this compound derivatives to the EphA2 kinase domain.
-
Protein Expression and Purification: The kinase domain of human EphA2 is expressed in a suitable expression system (e.g., insect cells) and purified to homogeneity.
-
Labeling: The purified EphA2 protein is labeled with a fluorescent dye (e.g., RED-tris-NTA).
-
Sample Preparation: A constant concentration of the labeled EphA2 protein is mixed with a serial dilution of the inhibitor (this compound derivative) in a suitable buffer.
-
Measurement: The samples are loaded into capillaries, and the thermophoretic movement of the labeled protein is measured using a Monolith NT.115 instrument (NanoTemper Technologies).
-
Data Analysis: The change in thermophoresis is plotted against the logarithm of the inhibitor concentration, and the dissociation constant (KD) is determined by fitting the data to a binding model.[1]
Cell Viability Assay (MTT Assay)
This assay assesses the effect of this compound derivatives on the viability and proliferation of colon cancer cells.
-
Cell Culture: Human colon cancer cell lines (e.g., HT-29, SK-CO-1) are cultured in appropriate media and conditions.
-
Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: The cells are treated with various concentrations of the this compound derivatives or a vehicle control for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilization solution (e.g., DMSO or a detergent-based solution) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The absorbance values are normalized to the vehicle control to determine the percentage of cell viability. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be calculated from the dose-response curve.
Western Blotting for EphA2 Phosphorylation
This technique is used to determine the inhibitory effect of the compounds on the autophosphorylation of the EphA2 receptor in cells.
-
Cell Lysis: Colon cancer cells treated with this compound derivatives are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with a primary antibody specific for phosphorylated EphA2 (p-EphA2). Subsequently, it is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The signal is detected using a chemiluminescent substrate, and the bands are visualized using an imaging system.
-
Analysis: The intensity of the p-EphA2 band is normalized to the total EphA2 or a loading control (e.g., β-actin or GAPDH) to determine the relative level of EphA2 phosphorylation.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways targeted by this compound derivatives in colon cancer and a typical experimental workflow for their evaluation.
Caption: EphA2 signaling pathway in colon cancer and the inhibitory action of this compound derivatives.
Caption: A typical experimental workflow for the evaluation of this compound derivatives.
References
NVP-BHG712: A Comparative Analysis of its Selectivity for EphB4
For Researchers, Scientists, and Drug Development Professionals: An objective guide to the kinase inhibitor NVP-BHG712, its selectivity for the EphB4 receptor, and the critical distinction from its commercially prevalent regioisomer.
This compound is a potent small molecule inhibitor of the EphB4 receptor tyrosine kinase, a key player in vasculogenesis, angiogenesis, and axon guidance. Its utility as a research tool and potential therapeutic agent is defined by its selectivity profile. This guide provides a comprehensive comparison of this compound's activity against EphB4 versus other Eph receptors and off-target kinases, supported by experimental data and detailed methodologies. A crucial consideration for researchers is the existence of a regioisomer, often mislabeled as this compound in commercial sources, which exhibits a significantly different selectivity profile.
Selectivity Profile: this compound vs. NVPiso
The inhibitory activity of this compound and its regioisomer (NVPiso) has been characterized using biochemical and cell-based assays. The original this compound demonstrates high affinity for a majority of Eph receptors, with a particular potency against EphB4.[1] In contrast, NVPiso shows a markedly different target preference, with the Discoidin Domain Receptor 1 (DDR1) being its primary target and displaying significantly lower affinity for Eph receptors.[1]
Below is a summary of the reported inhibitory concentrations (IC50/ED50) for both compounds against a panel of Eph receptors and selected off-target kinases.
| Target Kinase | This compound IC50/ED50 (nM) | NVPiso IC50 (nM) | Assay Type |
| Eph Receptors | |||
| EphA1 | 303 | - | Biochemical |
| EphA2 | 3.3[2] | 163[3] | Biochemical |
| EphA3 | 0.3 | - | Biochemical |
| EphA4 | - | 1660[3] | Biochemical |
| EphA7 | Not inhibited | - | Biochemical |
| EphB1 | - | - | |
| EphB2 | - | - | |
| EphB3 | - | - | |
| EphB4 | 3.0[2], 25 (ED50)[4][5] | - | Biochemical, Cell-based |
| EphB6 | Not inhibited | - | Biochemical |
| Off-Target Kinases | |||
| c-Abl | 1667[4] | - | Biochemical |
| c-Raf | 395[4] | - | Biochemical |
| c-Src | 1266[4] | - | Biochemical |
| VEGFR2 | 4200 (ED50)[5] | - | Cell-based |
Experimental Methodologies
The determination of the selectivity profile of kinase inhibitors like this compound relies on robust biochemical and cell-based assays.
Biochemical Kinase Assay
This in vitro assay directly measures the ability of an inhibitor to block the enzymatic activity of a purified kinase.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a panel of purified kinases.
General Protocol:
-
Reagents and Materials: Purified recombinant kinase domains, kinase-specific substrate (e.g., poly(Glu, Tyr) peptide), ATP, inhibitor compound, kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35), and a detection system (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
A dilution series of the inhibitor is prepared in the kinase assay buffer.
-
The purified kinase and the inhibitor are pre-incubated in a 384-well plate.
-
The kinase reaction is initiated by the addition of a mixture of the substrate and ATP.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is quantified using a luminescence-based detection reagent.
-
IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
-
Cell-Based Phosphorylation ELISA
This assay measures the inhibition of receptor autophosphorylation within a cellular context, providing insights into the compound's activity on the target in a more biologically relevant environment.
Objective: To determine the half-maximal effective concentration (ED50) of an inhibitor in blocking ligand-induced receptor phosphorylation in cells.
General Protocol:
-
Reagents and Materials: Cells overexpressing the target receptor (e.g., A375 cells transfected with EphB4), cell culture medium, stimulating ligand (e.g., ephrin-B2-Fc), inhibitor compound, lysis buffer, wash buffer, capture antibody (specific for the total receptor), detection antibody (specific for the phosphorylated form of the receptor), HRP-conjugated secondary antibody, and a colorimetric substrate (e.g., TMB).
-
Procedure:
-
Cells are seeded in a 96-well plate and cultured overnight.
-
Cells are pre-incubated with a dilution series of the inhibitor.
-
Receptor autophosphorylation is stimulated by adding the cognate ligand.
-
Cells are lysed, and the lysates are transferred to a microplate pre-coated with the capture antibody.
-
The plate is incubated to allow the capture of the receptor.
-
After washing, the phospho-specific detection antibody is added.
-
Following another wash step, the HRP-conjugated secondary antibody is added.
-
A colorimetric substrate is added, and the absorbance is measured.
-
ED50 values are determined from the dose-response curve.
-
Visualizing the Molecular Context
To better understand the mechanism of action of this compound, it is essential to visualize the signaling pathway it inhibits and the experimental workflow used to characterize it.
Caption: EphB4 forward signaling pathway and the inhibitory action of this compound.
Caption: Workflow for determining inhibitor potency via biochemical and cell-based assays.
References
- 1. The Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitor this compound: Effects of Regioisomers on Tumor Growth, Perfusion, and Hypoxia in EphB4-Positive A375 Melanoma Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. The small molecule specific EphB4 kinase inhibitor this compound inhibits VEGF driven angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
NVP-BHG712 Demonstrates Potent In Vivo Efficacy in Angiogenesis Models, Offering a Selective Alternative to Multi-Kinase Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the in vivo efficacy of NVP-BHG712 in established angiogenesis models. We will delve into the experimental data supporting its mechanism of action and compare its performance with other well-known angiogenesis inhibitors, supported by detailed experimental protocols and signaling pathway diagrams.
This compound, a potent and selective inhibitor of the EphB4 receptor tyrosine kinase, has shown significant efficacy in preclinical in vivo models of angiogenesis. Its distinct mechanism, primarily targeting EphB4 forward signaling with high selectivity over VEGFR2, positions it as a valuable tool for angiogenesis research and a potential therapeutic agent. This guide will summarize the key quantitative data, outline the experimental methodologies used to generate these findings, and provide a comparative perspective against other angiogenesis inhibitors such as Sunitinib and Sorafenib.
Comparative Efficacy of Angiogenesis Inhibitors
The in vivo efficacy of this compound has been demonstrated in a VEGF-driven angiogenesis model in mice. The data from this model is presented below, alongside data from separate studies on Sunitinib and Sorafenib in different tumor xenograft models to provide a comparative context. It is important to note that these are not head-to-head comparisons within the same study.
| Compound | In Vivo Model | Dosage | Key Findings | Reference |
| This compound | VEGF-driven subcutaneous angiogenesis in mice | 3, 10, 30 mg/kg/day p.o. | Dose-dependent inhibition of VEGF-stimulated tissue formation and vascularization. Significant inhibition observed at 3 mg/kg/day. | [1][2] |
| Sunitinib | Orthotopic U87MG glioblastoma xenografts in mice | 80 mg/kg/day p.o. | 74% reduction in microvessel density. | |
| Sorafenib | Orthotopic anaplastic thyroid carcinoma xenografts in nude mice | 40 or 80 mg/kg/day p.o. | Significant inhibition of tumor angiogenesis. | [3] |
Mechanism of Action: A Selective Approach
This compound's primary mechanism of action is the inhibition of EphB4 receptor tyrosine kinase. This selectivity is a key differentiator from many other angiogenesis inhibitors that target multiple kinases. In cell-based assays, this compound demonstrated an ED50 of 25 nM for EphB4 inhibition, while being roughly 200-fold more potent for EphB4 than for VEGFR2[1]. This high selectivity suggests a more targeted approach to inhibiting angiogenesis, potentially with a different side-effect profile compared to broader-spectrum kinase inhibitors. The inhibition of EphB4 forward signaling has been shown to be sufficient to block VEGF-driven angiogenesis, highlighting the critical crosstalk between the EphB4 and VEGFR signaling pathways[1].
Experimental Protocols
The following are detailed methodologies for the key in vivo angiogenesis experiments cited in this guide.
Growth Factor-Induced Subcutaneous Angiogenesis Model (for this compound)
This model assesses the ability of a compound to inhibit angiogenesis stimulated by a growth factor implant.
-
Animal Model: Male C57BL/6 mice are typically used.
-
Implant Preparation: Porous Teflon chambers are filled with a buffered agar solution (0.8% w/v). For the experimental group, recombinant purified Vascular Endothelial Growth Factor (VEGF) is incorporated into the agar at a concentration of 2 µg per 0.5 ml chamber[2].
-
Implantation: The Teflon chambers are surgically implanted subcutaneously on the dorsal side of the mice.
-
Compound Administration: this compound is administered orally (p.o.) once daily at doses of 3, 10, or 30 mg/kg/day[2]. A vehicle control group receives the formulation excipient.
-
Analysis: After a set period (e.g., 4 days), the mice are euthanized, and the tissue that has grown into the Teflon chambers is carefully dissected[2].
-
Quantitative Assessment: The angiogenic response is quantified by measuring:
-
Tissue Weight: The wet weight of the fibrovascular tissue that has infiltrated the chamber.
-
Blood Content: Measured by a colorimetric assay for hemoglobin.
-
Tie-2 Levels: As a marker of endothelial cells, measured by ELISA[2].
-
Corneal Micropocket Assay
This is a widely used and quantitative in vivo assay to evaluate pro- and anti-angiogenic agents.
-
Animal Model: Typically performed in mice (e.g., C57BL/6) or rabbits.
-
Pellet Preparation:
-
A mixture is prepared containing a slow-release polymer (e.g., Hydron), a stabilizing agent (e.g., sucralfate), and the angiogenic growth factor (e.g., VEGF or bFGF)[4].
-
This mixture is cast into small pellets of a standardized size and growth factor concentration.
-
-
Surgical Implantation:
-
Under anesthesia, a small pocket is surgically created in the avascular cornea of the animal.
-
A single growth factor-containing pellet is implanted into this pocket.
-
-
Compound Administration: The test compound (e.g., this compound or an alternative) is administered systemically (e.g., orally or intraperitoneally) or topically to the eye.
-
Quantification of Neovascularization:
-
After a defined period (typically 5-7 days), the extent of new blood vessel growth from the limbal vasculature towards the pellet is measured.
-
This is often done using a slit-lamp biomicroscope to measure vessel length and the circumferential area of neovascularization[4].
-
Image analysis software can be used for more precise quantification of the neovascularized area[5][6].
-
Tumor Xenograft Models (for Sunitinib and Sorafenib)
These models are used to assess the effect of anti-angiogenic agents on tumor growth and the tumor-associated vasculature.
-
Cell Lines and Animal Models: Human tumor cell lines (e.g., U87MG glioblastoma, anaplastic thyroid carcinoma cells) are implanted into immunodeficient mice (e.g., nude or SCID mice)[3]. The implantation can be subcutaneous or orthotopic (in the organ of origin).
-
Tumor Growth: Tumors are allowed to establish and grow to a palpable size.
-
Compound Administration: The test compound (e.g., Sunitinib, Sorafenib) is administered to the mice, typically orally, at a specified dose and schedule[3].
-
Monitoring Tumor Growth: Tumor volume is measured regularly using calipers.
-
Analysis of Angiogenesis: At the end of the study, tumors are excised and can be analyzed for:
-
Microvessel Density (MVD): Immunohistochemical staining for endothelial cell markers (e.g., CD31) is performed on tumor sections. The number of microvessels per unit area is then quantified.
-
Vessel Morphology and Perfusion: Analysis of vessel structure and function can also be performed.
-
Signaling Pathways and Experimental Workflows
To visualize the complex interactions and experimental processes, the following diagrams are provided in the DOT language for Graphviz.
Caption: Simplified signaling pathway of VEGF- and Ephrin-mediated angiogenesis and points of inhibition.
Caption: Experimental workflow for the in vivo growth factor-induced angiogenesis model.
References
- 1. The small molecule specific EphB4 kinase inhibitor this compound inhibits VEGF driven angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. go.drugbank.com [go.drugbank.com]
- 4. The Corneal Micropocket Assay: A Model of Angiogenesis in the Mouse Eye - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of NVP-BHG712
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe disposal of NVP-BHG712, a potent inhibitor of EphB4 kinase. Adherence to these protocols is critical not only for regulatory compliance but also for the protection of personnel and the environment.
This compound is a small molecule inhibitor primarily targeting the EphB4 receptor tyrosine kinase, with additional activity against VEGFR2, c-Raf, c-Src, and c-Abl[1]. Understanding its properties is the first step toward safe handling and disposal.
Quantitative Data Summary
For easy reference, the key quantitative data for this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₆H₂₀F₃N₇O | --INVALID-LINK-- |
| Molecular Weight | 503.5 g/mol | --INVALID-LINK-- |
| IC₅₀ for EphB4 | 3.0 nM | --INVALID-LINK-- |
| IC₅₀ for EphA2 | 3.3 nM | --INVALID-LINK-- |
| ED₅₀ for EphB4 | 25 nM | --INVALID-LINK-- |
| ED₅₀ for VEGFR2 | 4.2 µM | --INVALID-LINK-- |
| Storage (Powder) | -20°C | --INVALID-LINK-- |
| Storage (In solvent) | -80°C | --INVALID-LINK-- |
Procedural Guidance for Disposal of this compound
While specific institutional guidelines may vary, the following step-by-step process outlines the best practices for the disposal of this compound and associated waste.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure you are wearing appropriate PPE:
-
Safety goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
Laboratory coat
Step 2: Waste Segregation
Proper segregation of waste is crucial to prevent accidental reactions and ensure compliant disposal.
-
Solid Waste:
-
Place unused or expired this compound powder, along with any contaminated items such as weigh boats, pipette tips, and gloves, into a designated hazardous solid chemical waste container.
-
This container should be clearly labeled with "Hazardous Chemical Waste," the chemical name ("this compound"), and the primary hazard (e.g., "Toxic," "Biohazard" if used in cell-based assays).
-
-
Liquid Waste:
-
Solutions containing this compound (e.g., dissolved in DMSO or other solvents) should be collected in a designated hazardous liquid chemical waste container.
-
The container must be compatible with the solvent used (e.g., a polyethylene container for organic solvents).
-
Clearly label the container with "Hazardous Chemical Waste," the full names of all chemical components (e.g., "this compound in DMSO"), and their approximate concentrations.
-
Never mix incompatible waste streams.
-
Step 3: Decontamination
-
Decontaminate any surfaces or non-disposable equipment that have come into contact with this compound.
-
Use a suitable cleaning agent (e.g., 70% ethanol followed by water), and collect all cleaning materials (e.g., wipes) as hazardous solid waste.
Step 4: Storage Pending Disposal
-
Store sealed and labeled hazardous waste containers in a designated, secure, and well-ventilated secondary containment area.
-
This area should be away from general laboratory traffic and incompatible materials.
Step 5: Final Disposal
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Provide the EHS personnel with a completed hazardous waste manifest, accurately detailing the contents of the containers.
Experimental Protocol: Inhibition of EphB4 Autophosphorylation
To assess the inhibitory activity of this compound, a common experimental approach is to measure the autophosphorylation of the EphB4 receptor in a cellular context.
-
Cell Culture: Culture a suitable cell line overexpressing EphB4 (e.g., transfected HEK293 cells) in appropriate media and conditions.
-
Treatment: Treat the cells with varying concentrations of this compound (typically in the nanomolar to micromolar range) for a specified period (e.g., 1-2 hours). Include a vehicle control (e.g., DMSO).
-
Stimulation: Stimulate EphB4 signaling by adding its ligand, ephrin-B2/Fc, for a short duration (e.g., 15-30 minutes).
-
Cell Lysis: Lyse the cells to extract total protein.
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for phosphorylated EphB4 (p-EphB4).
-
Subsequently, probe with a primary antibody for total EphB4 as a loading control.
-
Use appropriate secondary antibodies and a detection reagent to visualize the protein bands.
-
-
Analysis: Quantify the band intensities to determine the extent of inhibition of EphB4 phosphorylation at different concentrations of this compound.
Signaling Pathway Inhibition by this compound
This compound exerts its primary effect by inhibiting the forward signaling of the EphB4 receptor, which plays a crucial role in angiogenesis (the formation of new blood vessels). It has been shown to inhibit VEGF-driven angiogenesis, suggesting a crosstalk between the VEGFR and Eph receptor signaling pathways[2].
Caption: Logical workflow for the proper disposal of this compound waste.
Caption: Inhibition of the EphB4 signaling pathway by this compound.
References
Navigating the Safe Handling of NVP-BHG712: A Comprehensive Guide
For Immediate Implementation: Essential Safety and Operational Protocols for the Potent Kinase Inhibitor NVP-BHG712
Researchers and drug development professionals working with this compound, a potent, orally bioavailable inhibitor of EphB4 kinase autophosphorylation, must adhere to stringent safety and handling protocols.[1] This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to ensure the safe and effective use of this compound in a laboratory setting.
Personal Protective Equipment (PPE) and Engineering Controls
Given the potent nature of this compound, a multi-layered approach to personal protection is mandatory. The following PPE and engineering controls are required to minimize exposure:
-
Ventilation: All work with solid this compound and concentrated stock solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.
-
Eye Protection: Chemical safety goggles or a full-face shield are essential to protect against splashes.[2]
-
Hand Protection: Wear two pairs of nitrile gloves with extended cuffs.[3] Gloves should be changed immediately if contaminated, and hands should be washed thoroughly after handling the compound.
-
Body Protection: A lab coat is required.[2] For procedures with a higher risk of splashing, a fluid-resistant or impermeable gown that extends to at least mid-calf is recommended.[3]
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict, step-by-step operational plan is critical for minimizing risk and ensuring experimental integrity.
1. Preparation of Stock Solutions:
-
This compound is typically supplied as a powder.[4]
-
To prepare a stock solution, carefully weigh the desired amount of the compound in a chemical fume hood.
-
The compound is soluble in DMSO, with concentrations of up to 101 mg/mL reported.[5] It is also soluble in DMF and Ethanol.[1]
-
When preparing solutions, add the solvent to the vial containing the compound to avoid generating dust. Use of fresh DMSO is recommended as moisture can reduce solubility.[5][6] For some applications, sonication or warming the tube to 37°C can aid in dissolution.[7][8]
2. In Vitro Experimental Procedures:
-
For cell-based assays, this compound has been used to inhibit EphR autophosphorylation in Hek293 cells.[8][9]
-
Dilutions of the stock solution should be made in the appropriate cell culture medium.
-
All cell culture work involving this compound should be performed in a biosafety cabinet.
3. In Vivo Experimental Procedures:
-
This compound is orally bioavailable and has been administered to mice via oral gavage.[10][11]
-
Formulations for oral administration have included solutions in 10% NMP (1-Methyl-2-pyrrolidone) and 90% PEG300, or as a suspension in 0.5% CMC-Na.[7][11]
-
Animal handling and dosing should be carried out in a designated area, and all personnel must wear appropriate PPE.
Emergency Procedures
Spill Response:
-
In case of a spill, evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection if the spill involves a significant amount of powder.
-
Cover the spill with an absorbent material, and then clean the area with a suitable solvent (e.g., ethanol) followed by soap and water.
-
Collect all contaminated materials in a sealed container for proper disposal.
First Aid:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation develops.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Wash out the mouth with water and seek immediate medical attention.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste: Collect all disposable labware, gloves, and absorbent materials used during handling in a clearly labeled, sealed container.
-
Liquid Waste: Collect all unused solutions and contaminated media in a labeled, sealed container.
-
Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, providing a quick reference for its biological activity.
| Target | Assay Type | Potency (IC50/ED50) | Reference |
| EphB4 | Cellular Autophosphorylation | ED50 = 25 nM | [1][5][10] |
| EphA2 | Kinase Assay | IC50 = 3.3 nM | [4] |
| VEGFR2 | Cellular Autophosphorylation | ED50 = 4.2 µM | [5][10] |
| c-Raf | Kinase Assay | IC50 = 0.395 µM | [5] |
| c-Src | Kinase Assay | IC50 = 1.266 µM | [5] |
| c-Abl | Kinase Assay | IC50 = 1.667 µM | [5] |
This compound Signaling Pathway Inhibition
The diagram below illustrates the inhibitory action of this compound on the EphB4 signaling pathway and its downstream effects, particularly in the context of VEGF-driven angiogenesis. This compound acts as a specific inhibitor of EphB4 kinase, thereby blocking its autophosphorylation and downstream signaling.[5][10] This inhibition has been shown to suppress VEGF-stimulated tissue formation and vascularization.[10]
Caption: Inhibition of EphB4 by this compound disrupts pro-angiogenic signaling.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
- 3. dhhs.nh.gov [dhhs.nh.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound | Ephrin Receptor | Raf | Src | Bcr-Abl | TargetMol [targetmol.com]
- 8. apexbt.com [apexbt.com]
- 9. file.glpbio.com [file.glpbio.com]
- 10. The small molecule specific EphB4 kinase inhibitor this compound inhibits VEGF driven angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitor this compound: Effects of Regioisomers on Tumor Growth, Perfusion, and Hypoxia in EphB4-Positive A375 Melanoma Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
